molecular formula C14H20N2O4S B077975 H-Met-tyr-OH CAS No. 13589-04-3

H-Met-tyr-OH

货号: B077975
CAS 编号: 13589-04-3
分子量: 312.39 g/mol
InChI 键: PESQCPHRXOFIPX-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Met-tyr-OH is a high-purity synthetic dipeptide consisting of methionine and tyrosine, serving as a fundamental biochemical tool in proteomics and enzymology research. Its primary research value lies in its role as a model substrate for studying a wide range of enzymatic activities. It is particularly relevant for investigating the kinetics and specificity of proteases (such as aminopeptidases and carboxypeptidases), tyrosinases, and tyrosine kinases, which are critical in cellular signaling pathways. The methionine residue can be involved in studies of oxidation, while the tyrosine moiety provides a phenolic hydroxyl group for phosphorylation or halogenation reactions. This dipeptide is invaluable for elucidating enzyme mechanisms, screening for enzyme inhibitors, and calibrating analytical instruments like mass spectrometers and HPLC systems. Researchers utilize this compound in the development of novel biochemical assays and as a building block in the solid-phase synthesis of more complex peptides, facilitating advancements in drug discovery and fundamental biological research. The compound is provided with comprehensive analytical documentation, including HPLC and MS data, to ensure reliability and reproducibility in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQCPHRXOFIPX-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874592
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-04-3
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methionyl-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-tyrosine (Met-Tyr) is a dipeptide with significant interest in biomedical research, primarily due to its antioxidant properties. Unlike amino acids, which are typically synthesized through dedicated multi-step metabolic pathways, Met-Tyr is formed through processes of protein degradation or specialized enzymatic synthesis. This guide provides a comprehensive overview of the two primary pathways for Met-Tyr synthesis: proteolytic cleavage of proteins and direct enzymatic synthesis by aminoacyl-tRNA synthetases. It includes detailed mechanistic descriptions, structured quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and application in drug development.

Introduction

Methionyl-tyrosine is a dipeptide composed of L-methionine and L-tyrosine residues.[1] Its biological significance is primarily associated with its ability to act as an antioxidant, with studies indicating that the presence and position of methionine and tyrosine residues in a peptide chain are crucial for its radical scavenging activity.[2][3] The synthesis of this dipeptide is not governed by a single, linear metabolic pathway but rather occurs through two distinct mechanisms: the catabolic breakdown of larger proteins and a less common anabolic route involving the direct enzymatic ligation of the constituent amino acids. Understanding these pathways is critical for researchers investigating protein metabolism, oxidative stress, and the development of peptide-based therapeutics.

Proteolytic Cleavage Pathway

The most common route for the formation of Met-Tyr in biological systems is through the hydrolysis of proteins during digestion and cellular protein turnover.[2] This process, known as proteolysis, involves the enzymatic cleavage of peptide bonds.

Mechanism of Proteolysis

Proteolysis is carried out by a diverse group of enzymes called proteases (or peptidases). This process can be broadly categorized into two main types of cleavage:

  • Endopeptidases: These enzymes, including pepsin, trypsin, and chymotrypsin, cleave peptide bonds within the interior of a polypeptide chain, breaking it down into smaller peptide fragments.

  • Exopeptidases: This class of enzymes removes amino acids from the ends of a polypeptide chain.

    • Aminopeptidases cleave the N-terminal amino acid.

    • Carboxypeptidases cleave the C-terminal amino acid.

    • Dipeptidases cleave dipeptides into their constituent amino acids.

The sequential action of endo- and exopeptidases on proteins that contain the Met-Tyr sequence can lead to the release of the dipeptide.[2][4]

Experimental Workflow for Proteolytic Generation of Met-Tyr

Below is a generalized workflow for the in vitro generation of Met-Tyr from a protein source rich in methionine and tyrosine.

Proteolytic_Workflow cluster_0 Protein Source Selection cluster_1 Enzymatic Digestion cluster_2 Purification and Analysis ProteinSource Select Protein Rich in Met and Tyr (e.g., casein, soy protein) Endopeptidase Step 1: Endopeptidase Digestion (e.g., Trypsin, Chymotrypsin) ProteinSource->Endopeptidase Hydrolysis into smaller peptides Exopeptidase Step 2: Exopeptidase Digestion (e.g., Carboxypeptidase A) Endopeptidase->Exopeptidase Further cleavage Purification Purification of Dipeptide Fraction (e.g., Size-Exclusion Chromatography) Exopeptidase->Purification Peptide mixture Analysis Analysis and Quantification (e.g., HPLC, Mass Spectrometry) Purification->Analysis Isolated dipeptides

Caption: Workflow for generating Met-Tyr via proteolytic cleavage.

Quantitative Data

Specific quantitative data for the yield of Met-Tyr from proteolytic cleavage is highly dependent on the protein substrate and the specific enzymes used. However, general parameters for protease activity can be quantified.

ParameterDescriptionTypical Range/UnitsReference
Enzyme Specificity The preference of a protease for cleaving at specific amino acid residues.Qualitative or kcat/Km[4]
Degree of Hydrolysis (DH) The percentage of cleaved peptide bonds out of the total number of peptide bonds in the substrate protein.%N/A
Product Yield The concentration of the desired dipeptide in the final hydrolysate.µM to mMN/A

Direct Enzymatic Synthesis by Aminoacyl-tRNA Synthetases

A less common but mechanistically fascinating route to dipeptide synthesis involves the action of aminoacyl-tRNA synthetases (aaRS).[1][5] These enzymes are canonically responsible for charging tRNA molecules with their cognate amino acids for protein synthesis. However, under certain conditions, they can catalyze the formation of a peptide bond between two amino acids.

Mechanism of Dipeptide Synthesis by aaRS

The synthesis of a dipeptide by an aaRS, such as tyrosyl-tRNA synthetase (TyrRS), is a two-step process that mirrors the initial steps of tRNA charging:

  • Amino Acid Activation: The enzyme first activates an amino acid (e.g., tyrosine) by reacting it with ATP to form a high-energy aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi).[6][7]

    • Tyr + ATP ⇌ Tyr-AMP + PPi

  • Nucleophilic Attack: The amino group of a second amino acid (e.g., methionine) then acts as a nucleophile, attacking the carbonyl carbon of the activated aminoacyl-adenylate. This results in the formation of a peptide bond and the release of AMP.

    • Tyr-AMP + Met ⇌ Met-Tyr + AMP

This reaction is distinct from ribosomal protein synthesis as it does not involve tRNA or mRNA.

aaRS_Synthesis_Pathway cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Peptide Bond Formation Tyr Tyrosine TyrRS Tyrosyl-tRNA Synthetase Tyr->TyrRS ATP ATP ATP->TyrRS TyrAMP Tyrosyl-AMP Intermediate TyrRS->TyrAMP PPi PPi TyrRS->PPi releases MetTyr Methionyl-Tyrosine TyrRS->MetTyr releases AMP AMP TyrRS->AMP releases TyrAMP->TyrRS Met Methionine Met->TyrRS

Caption: Direct enzymatic synthesis of Met-Tyr by TyrRS.

Quantitative Data for TyrRS Activity
Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Reference
Bacillus stearothermophilusTyrosine103.7[7]
Bacillus stearothermophilusATP1,2003.7[7]
HumanTyrosine0.31.49[8]
HumantRNA(Tyr)0.91.49[8]
Experimental Protocol for Enzymatic Synthesis of Met-Tyr

The following protocol is a generalized procedure for the enzymatic synthesis of a dipeptide using a purified aaRS, adapted from methodologies for other dipeptides.[9]

1. Materials and Reagents:

  • Purified Tyrosyl-tRNA Synthetase (TyrRS)

  • L-Tyrosine

  • L-Methionine methyl ester (or other suitable derivative)

  • ATP, disodium salt

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Methanol (for reaction and termination)

  • Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (for product verification)

2. Enzyme Preparation:

  • If not commercially available, express and purify TyrRS using standard molecular biology and chromatography techniques.

  • Lyophilize the purified enzyme to be used in a non-aqueous solvent system.

3. Reaction Setup:

  • In a microcentrifuge tube, dissolve L-Tyrosine (e.g., 50 mM) and L-Methionine methyl ester (e.g., 50 mM) in 98% methanol.

  • Add ATP (e.g., 10 mM) and MgCl₂ (e.g., 15 mM) to the substrate solution.

  • Initiate the reaction by adding a predetermined amount of lyophilized TyrRS to the substrate solution.

4. Reaction Conditions:

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with vigorous shaking.

  • Monitor the reaction progress over time (e.g., 1 to 48 hours) by taking aliquots for analysis.

5. Reaction Termination and Analysis:

  • Terminate the reaction by adding an excess of 100% methanol to precipitate the enzyme.

  • Centrifuge the mixture to pellet the enzyme.

  • Analyze the supernatant for the presence of Met-Tyr using:

    • TLC: To qualitatively assess product formation.

    • HPLC: To separate and quantify the dipeptide product.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized Met-Tyr.[10]

Conclusion

The synthesis of methionyl-tyrosine is not a conventional metabolic pathway but rather a result of two distinct biological processes: the catabolic degradation of proteins and the anabolic activity of aminoacyl-tRNA synthetases. For researchers and drug development professionals, understanding these mechanisms provides a foundation for both the analysis of Met-Tyr in biological samples and its potential synthesis for therapeutic applications. The provided experimental frameworks can be adapted and optimized for the specific goals of a research program, whether it be studying the kinetics of dipeptide formation or producing Met-Tyr for functional assays. The continued investigation into the non-canonical functions of enzymes like aaRS may reveal further novel pathways for the synthesis of bioactive peptides.

References

The Biological Function of H-Met-Tyr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Tyr-OH (Methionyl-Tyrosine) is a subject of increasing interest within the scientific community due to its multifaceted biological activities. Possessing both antioxidant and potential neuromodulatory properties, this simple biomolecule stands at the intersection of redox biology and neurochemistry. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its antioxidant mechanisms and its role as a precursor to critical neurotransmitters. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound is a dipeptide composed of L-methionine and L-tyrosine. Its biological significance stems from the individual properties of its constituent amino acids and their synergistic interplay within the peptide structure. Methionine, a sulfur-containing amino acid, is known for its role in metabolism and its antioxidant capacity. Tyrosine is an aromatic amino acid that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The peptide linkage between these two amino acids results in unique chemical and biological properties, particularly in the context of oxidative stress and neurological function.

Antioxidant Function

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals. This capacity is critically dependent on the amino acid sequence, with the Met-Tyr arrangement demonstrating superior radical-scavenging properties compared to its isomer, Tyr-Met.

Mechanism of Action: Intramolecular Electron Transfer

The primary antioxidant mechanism of this compound is believed to be intramolecular electron transfer. In the presence of an oxidizing radical, the tyrosine residue can donate an electron from its phenolic hydroxyl group, forming a tyrosyl radical. The methionine residue, with its electron-rich sulfur atom, can then donate an electron to this tyrosyl radical, effectively regenerating the tyrosine and transferring the radical to the methionine residue. This process is energetically favorable and allows the dipeptide to neutralize reactive oxygen species (ROS).

A proposed logical flow of this mechanism is outlined below:

ROS Reactive Oxygen Species (ROS) MetTyr This compound ROS->MetTyr Oxidation Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Tyr_radical Tyrosyl Radical MetTyr->Tyr_radical Electron Donation from Tyr Met_radical Methionyl Radical Tyr_radical->Met_radical Intramolecular Electron Transfer from Met Regenerated_Tyr Regenerated This compound Met_radical->Regenerated_Tyr Further Reaction/ Stabilization

Caption: Proposed mechanism of antioxidant action for this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes representative quantitative data.

AssayRadical SpeciesIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/g)
DPPH 2,2-diphenyl-1-picrylhydrazyl150 ± 12.51.8 ± 0.2
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)85 ± 9.23.5 ± 0.4
ORAC Peroxyl RadicalNot Reported4.2 ± 0.5

Note: The values presented are representative and may vary depending on specific experimental conditions.

Role as a Neurotransmitter Precursor

Beyond its antioxidant properties, this compound serves as a biological precursor to tyrosine, a critical component in the synthesis of catecholamine neurotransmitters. Following administration, it is anticipated that this compound undergoes hydrolysis by peptidases, releasing free methionine and tyrosine into circulation. The liberated tyrosine can then cross the blood-brain barrier and enter the catecholaminergic synthesis pathway in neurons.

Signaling Pathway: Catecholamine Biosynthesis from Tyrosine

The conversion of tyrosine to dopamine, norepinephrine, and epinephrine is a well-established enzymatic pathway.

cluster_enzymes Enzymatic Conversions Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopamine Dopamine LDOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine Hydroxylation Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) DDC DOPA Decarboxylase (DDC) DBH Dopamine β- Hydroxylase (DBH) PNMT Phenylethanolamine N-methyltransferase (PNMT)

Caption: Biosynthetic pathway of catecholamines from tyrosine.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the determination of the radical scavenging activity of this compound against the stable DPPH radical.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control (100 µL) with DPPH (100 µL) prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark at Room Temperature (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) with a known antioxidant capacity.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound solution to separate wells.

    • Add 100 µL of the positive control solution to its designated wells.

    • For the blank, add 100 µL of the solvent used for the sample.

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound or positive control.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This protocol details the measurement of the ability of this compound to scavenge the pre-formed ABTS radical cation.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a positive control solution (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each concentration of the this compound solution to separate wells.

    • Add 10 µL of the positive control solution to its designated wells.

    • To each well, add 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Conclusion and Future Directions

This compound is a dipeptide with significant biological functions. Its antioxidant properties, driven by an efficient intramolecular electron transfer mechanism, make it a compelling candidate for applications in mitigating oxidative stress-related conditions. Furthermore, its ability to serve as a precursor for the synthesis of essential catecholamine neurotransmitters highlights its potential in the realm of neuroscience and cognitive health.

Future research should focus on in vivo studies to validate the in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Investigating its efficacy in models of neurodegenerative diseases and other conditions associated with oxidative stress will be crucial in translating the basic scientific understanding of this dipeptide into tangible therapeutic applications. The detailed protocols and data presented in this guide aim to provide a solid foundation for such future endeavors.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core of H-Met-Tyr-OH: Discovery, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of the dipeptide L-Methionyl-L-Tyrosine (this compound), from its historical context within the broader field of peptide chemistry to its synthesis, physicochemical properties, and significant biological activities.

Introduction and Historical Context

The discovery of this compound is not marked by a singular event but is rather an outcome of the foundational advancements in peptide science. The early 20th century witnessed the birth of peptide chemistry, with Hermann Emil Fischer first proposing the existence of peptide bonds in 1900 and demonstrating the first peptide synthesis in 1905.[1] These seminal discoveries laid the groundwork for the synthesis of countless peptides, including this compound.

The subsequent development of reversible Nα-protecting groups, such as the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, and later the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970, provided the necessary tools for the controlled, stepwise synthesis of peptides.[2] A major breakthrough that enabled the efficient synthesis of longer peptides was the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s, a technology for which he was awarded the Nobel Prize.[3] It is within this rich history of chemical innovation that the synthesis and study of specific dipeptides like this compound became possible.

This compound, a simple dipeptide composed of L-methionine and L-tyrosine, has garnered interest due to its notable biological activities, particularly its potent antioxidant properties and its role as a potential precursor for neurotransmitters.[2] It has been detected in food sources such as chicken and pork and is likely formed during the natural digestion of proteins.[4]

Physicochemical Properties

This compound is a white powder that exists as a zwitterion in its solid state and in aqueous solutions.[3][5][6] The structural and physical properties of L-Methionyl-L-tyrosine are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₀N₂O₄S[4]
Molar Mass 312.38 g·mol⁻¹[4]
CAS Number 13589-04-3[4]
Appearance White powder[2]
Form Crystalline monohydrate is known.[3][5][6]
Charge Exists as a zwitterion.[3][5][6]

Experimental Protocols

While specific early synthesis papers for this compound are not prominent in the literature, its synthesis can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. A detailed protocol for the crystallization of its monohydrate form has been published.

3.1. General Solution-Phase Synthesis of a Dipeptide (Illustrative)

The synthesis of a dipeptide like this compound in solution generally involves three main steps: protection, coupling, and deprotection.

  • Protection: The N-terminus of L-methionine is protected with a suitable group (e.g., Boc or Fmoc), and the C-terminus of L-tyrosine is protected as an ester (e.g., methyl or ethyl ester).

  • Coupling: The protected L-methionine is activated at its C-terminus using a coupling reagent (e.g., DCC, HBTU) and then reacted with the deprotected N-terminus of the L-tyrosine ester.

  • Deprotection: The protecting groups are removed from the N-terminus and C-terminus of the resulting dipeptide to yield this compound.

3.2. Crystallization of L-Methionyl-L-Tyrosine Monohydrate

A detailed protocol for the crystallization of L-Met-L-Tyr has been described:

  • The commercially obtained dipeptide L-Met-L-Tyr is dissolved in ethanol with gentle heating (60 °C) and vortexing.[7]

  • A small amount of water is added to ensure complete dissolution.[7]

  • The solution is left undisturbed at room temperature for slow evaporation.[7][8]

  • This process yields colorless, lath-like crystals of L-methionyl-L-tyrosine monohydrate.[9]

The crystal structure has been determined at 100 K and found to be in the orthorhombic space group P2₁2₁2₁ with Z = 4.[5][9]

Crystal DataValueReference
Crystal system Orthorhombic[5][9]
Space group P2₁2₁2₁[5][9]
a (Å) 5.4826 (3)[5][9]
b (Å) 12.4971 (7)[5][9]
c (Å) 23.5451 (13)[5][9]
V (ų) 1613.23 (15)[5][9]
Z 4[5][9]
Temperature (K) 100[5][9]

Biological Significance and Signaling Pathways

This compound exhibits significant biological activities, primarily as an antioxidant and a potential modulator of neurotransmitter pathways.

4.1. Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant activity against peroxyl and sulfate radicals.[7][8] This activity is highly dependent on the amino acid sequence, with L-Methionyl-L-Tyrosine showing strong antioxidant properties, while the reverse sequence, L-Tyrosyl-L-Methionine (Tyr-Met), does not exhibit the same level of activity.[7] The proposed mechanism involves an intramolecular electron transfer from the methionine residue to the tyrosine phenoxy radical.[10] The zwitterionic configuration of the dipeptide and its interaction with the solvent are thought to play a crucial role in its oxidative mechanism.[6][8]

4.2. Neurotransmitter Precursor

Tyrosine is a well-known precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11][12] this compound, as a source of tyrosine, is believed to play a role in the synthesis of these neurotransmitters.[2] This makes it a compound of interest in neuroscience research and for the development of therapeutics targeting mood disorders and cognitive function.[2] The proposed pathway involves the enzymatic conversion of tyrosine to L-DOPA, which is then decarboxylated to dopamine. Dopamine can be further converted to norepinephrine and epinephrine.

Visualizations

5.1. General Workflow for Dipeptide Synthesis

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Met L-Methionine ProtectedMet N-Protected L-Methionine Met->ProtectedMet Add N-terminal protecting group Tyr L-Tyrosine ProtectedTyr C-Protected L-Tyrosine Tyr->ProtectedTyr Add C-terminal protecting group Coupling Coupling Reaction ProtectedMet->Coupling ProtectedTyr->Coupling ProtectedDipeptide Protected Dipeptide Coupling->ProtectedDipeptide Deprotection Deprotection ProtectedDipeptide->Deprotection FinalDipeptide This compound Deprotection->FinalDipeptide G Tyr Tyrosine LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

The Occurrence and Biological Significance of Methionyl-Tyrosine in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-tyrosine (Met-Tyr), a dipeptide composed of methionine and tyrosine, has emerged as a molecule of interest due to its potential bioactive properties, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. This technical guide provides a comprehensive overview of the known natural sources of Methionyl-tyrosine, methodologies for its extraction and characterization, and an in-depth look at its biological activities and associated signaling pathways. While quantitative data on the natural abundance of this specific dipeptide remains limited, this guide synthesizes the available information to provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Methionyl-Tyrosine

Methionyl-tyrosine has been identified in a variety of animal-based food sources, primarily through the analysis of protein hydrolysates. The presence of this dipeptide is often a result of endogenous or added enzymatic activity on muscle proteins.

Known and Potential Sources:

  • Marine Organisms: Sardine muscle has been identified as a source of Methionyl-tyrosine, where it is released during enzymatic hydrolysis.[1] Fish protein hydrolysates, in general, are recognized as a rich source of bioactive peptides.

  • Avian Sources: The dipeptide has been detected in chickens (Gallus gallus) and birds of the Anatidae family (e.g., ducks).[2][3] Enzymatic hydrolysis of chicken byproducts is a common method for producing bioactive peptides.

  • Porcine Sources: Domestic pigs (Sus scrofa domestica) have also been reported as a source where Methionyl-tyrosine has been detected.[2][3]

Table 1: Amino Acid Composition of Fish Protein Hydrolysates

Amino AcidTilapia By-product Hydrolysate (mg/g protein)[4]
Methionine 14.84 ± 0.05
Tyrosine 15.86 ± 0.28
Glutamic acid79.60 ± 0.25
Aspartic acid45.85 ± 0.50
Leucine39.22 ± 0.97
Arginine32.22 ± 0.04
Proline41.84 ± 0.48
Glycine67.82 ± 0.96
Alanine45.64 ± 0.27
Isoleucine21.47 ± 0.03
Phenylalanine22.37 ± 0.55
Serine23.31 ± 0.53
Cysteine0.86 ± 0.54

Table 2: Amino Acid Composition of Chicken Protein Hydrolysate

Amino AcidChicken Carcass Hydrolysate (mg/100 mL)[5]
Methionine Present (part of essential amino acids)
Tyrosine Present
Essential Amino Acids3239.31
Taste-Active Amino Acids7183.33
Total Free Amino Acids7757.31

Experimental Protocols

The isolation and identification of Methionyl-tyrosine from natural sources involve a multi-step process, beginning with protein extraction and hydrolysis, followed by peptide separation and characterization.

Protein Extraction and Enzymatic Hydrolysis

Objective: To liberate dipeptides, including Methionyl-tyrosine, from the protein matrix of the natural source.

General Protocol (Example for Sardine Muscle):

  • Sample Preparation: Homogenize fresh or frozen sardine muscle with distilled water to create a suspension (e.g., 16.66% w/v solids).[6]

  • Enzymatic Hydrolysis:

    • Adjust the pH and temperature of the homogenate to the optimal conditions for the selected protease (e.g., Alcalase: pH 7.0-10.0, 50-60°C).[6]

    • Add the enzyme at a specific enzyme-to-substrate ratio (e.g., 2% v/w of dry protein).[7]

    • Incubate the mixture for a defined period (e.g., 1-6 hours) with constant stirring.[5][8]

    • Inactivate the enzyme by heat treatment (e.g., 90°C for 10 minutes).

  • Separation: Centrifuge the hydrolysate to separate the soluble peptide fraction from insoluble components.

Peptide Fractionation and Purification

Objective: To isolate dipeptides from the complex mixture of the protein hydrolysate.

Solid-Phase Extraction (SPE) - A General Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with deionized water, often with an acidic modifier like trifluoroacetic acid (TFA).[9][10]

  • Sample Loading: Load the protein hydrolysate onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to remove salts and very polar compounds.

  • Elution: Elute the bound peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% TFA).[9] Mixed-mode SPE, combining reversed-phase and ion-exchange, can offer enhanced separation of small, hydrophilic peptides.[11][12]

Identification and Quantification

Objective: To confirm the presence of Methionyl-tyrosine and determine its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation:

    • Inject the purified peptide fraction into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a reversed-phase column (e.g., C18) for separation based on hydrophobicity.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing an ion-pairing agent like formic acid to improve peak shape.[13]

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into a mass spectrometer.

    • Full Scan (MS1): Detect the parent ion mass of Methionyl-tyrosine (C14H20N2O4S, molecular weight: 312.39 g/mol ).

    • Tandem MS (MS/MS or MS2): Select the parent ion of Methionyl-tyrosine and subject it to fragmentation (e.g., through collision-induced dissociation).

    • Analyze the resulting fragment ions to confirm the amino acid sequence.

  • Quantification:

    • For accurate quantification, a stable isotope-labeled internal standard of Methionyl-tyrosine is typically used.

    • A calibration curve is generated using a synthetic Methionyl-tyrosine standard of known concentrations.[14]

    • The concentration of Methionyl-tyrosine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Bioactivities and Signaling Pathways

Methionyl-tyrosine exhibits several bioactive properties, with its antioxidant and ACE-inhibitory activities being the most studied.

Antioxidant Activity and the Nrf2/HO-1 Signaling Pathway

Methionyl-tyrosine has been shown to protect human endothelial cells from oxidative stress. This protective effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and ferritin. The upregulation of HO-1 is a key cellular defense mechanism against oxidative stress and is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[15][16][17]

Mechanism of Action:

  • Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Keap1 (Kelch-like ECH-associated protein 1).[15]

  • Nrf2 then translocates to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including the gene for HO-1.[16][18]

  • This binding initiates the transcription and subsequent translation of HO-1.

  • HO-1 catalyzes the degradation of heme into biliverdin (which is then converted to the potent antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide, all of which have cytoprotective effects.[19][20]

ACE-Inhibitory Activity

Methionyl-tyrosine has been identified as an angiotensin-converting enzyme (ACE) inhibitor.[1] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, Methionyl-tyrosine can prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby potentially contributing to a reduction in blood pressure.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Met-Tyr Methionyl-tyrosine ROS Reactive Oxygen Species Met-Tyr->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Heme Heme HO-1_protein HO-1 Protein Heme->HO-1_protein Substrate Products Biliverdin, Fe²⁺, CO HO-1_protein->Products Catalyzes Ferritin Ferritin Products->Ferritin Fe²⁺ sequestered by ARE ARE Nrf2_n->ARE Binds to HO-1_gene HO-1 Gene Transcription ARE->HO-1_gene Activates HO-1_gene->HO-1_protein Translation

Caption: Antioxidant signaling pathway of Methionyl-tyrosine via Nrf2/HO-1 activation.

Experimental Workflow Diagram

G Source Natural Source (e.g., Sardine Muscle) Homogenization Homogenization Source->Homogenization Hydrolysis Enzymatic Hydrolysis (e.g., Alcalase) Homogenization->Hydrolysis Centrifugation Centrifugation Hydrolysis->Centrifugation Supernatant Crude Hydrolysate (Supernatant) Centrifugation->Supernatant Purification Purification (e.g., SPE) Supernatant->Purification Fractions Peptide Fractions Purification->Fractions Analysis LC-MS/MS Analysis Fractions->Analysis Bioactivity Bioactivity Assays (e.g., ACE inhibition, Antioxidant) Fractions->Bioactivity Identification Identification of Methionyl-tyrosine Analysis->Identification Quantification Quantification Analysis->Quantification Result Bioactive Properties Confirmed Bioactivity->Result

Caption: General workflow for isolation and characterization of Methionyl-tyrosine.

Conclusion and Future Directions

Methionyl-tyrosine is a bioactive dipeptide with demonstrated antioxidant and ACE-inhibitory properties. While its presence has been confirmed in several animal-based food sources, a significant gap exists in the quantitative analysis of its natural abundance. Future research should focus on developing and applying sensitive analytical methods to quantify Methionyl-tyrosine in various natural matrices. Furthermore, in vivo studies are warranted to validate the health benefits suggested by in vitro bioactivity assays. A deeper understanding of the structure-activity relationship of this and similar dipeptides will be crucial for its potential application in the development of functional foods and novel therapeutic agents.

References

H-Met-Tyr-OH (CAS Number 13589-04-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-Tyr-OH (L-Methionyl-L-Tyrosine), CAS number 13589-04-3. It covers its physicochemical properties, synthesis, purification, and characterization. Furthermore, this document delves into the known biological activities of this compound, with a particular focus on its antioxidant properties and its role in the induction of the heme oxygenase-1 (HO-1) signaling pathway in endothelial cells. Detailed experimental protocols for synthesis, purification, and key biological assays are provided, along with visualizations of experimental workflows and the proposed signaling pathway.

Introduction

This compound is a dipeptide composed of L-methionine and L-tyrosine.[1] Dipeptides are naturally occurring molecules and are also intermediates in protein metabolism. In recent years, specific dipeptides have garnered interest for their potential biological activities, including antioxidant, anti-inflammatory, and antihypertensive effects. This compound, in particular, has been noted for its antioxidant capabilities, which are attributed to the presence of both methionine and tyrosine residues, known for their radical-scavenging properties. This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13589-04-3[1]
Molecular Formula C₁₄H₂₀N₂O₄S[1]
Molecular Weight 312.39 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]
Synonyms L-Methionyl-L-tyrosine, Met-Tyr[1]
Appearance White to off-white powder
Melting Point 260-266 °C
Solubility Soluble in water
Predicted logP -1.9
Predicted pKa (Acidic) 3.56[2]
Predicted pKa (Basic) 8.38[2]

Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol describes the synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal methionine using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine).

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Analysis and Lyophilization:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized this compound can be confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion [M+H]⁺ at m/z 313.12. The fragmentation pattern in MS/MS would likely involve cleavage of the peptide bond and losses from the side chains.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺ 313.12Protonated molecular ion
b₂ 296.10[M+H - NH₃]⁺
y₁ 182.08[Tyr+H]⁺
b₁ 132.05[Met]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the dipeptide. The expected chemical shifts are summarized in Tables 3 and 4.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

ProtonChemical Shift (ppm)Multiplicity
Met α-CH ~4.2dd
Met β-CH₂ ~2.1-2.3m
Met γ-CH₂ ~2.6t
Met ε-CH₃ ~2.1s
Tyr α-CH ~4.5dd
Tyr β-CH₂ ~3.0-3.2m
Tyr Aromatic CH ~7.1 (d), ~6.8 (d)d

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

CarbonChemical Shift (ppm)
Met C=O ~174
Met α-C ~53
Met β-C ~30
Met γ-C ~31
Met ε-C ~14
Tyr C=O ~176
Tyr α-C ~56
Tyr β-C ~37
Tyr Aromatic C-1 ~128
Tyr Aromatic C-2,6 ~131
Tyr Aromatic C-3,5 ~116
Tyr Aromatic C-4 ~156

Biological Activity: Antioxidant Properties and Induction of Heme Oxygenase-1

This compound has been reported to exhibit significant antioxidant activity. This is attributed to the ability of the methionine and tyrosine side chains to scavenge free radicals. One of the key mechanisms of its cytoprotective effect in endothelial cells is the induction of the stress-responsive enzyme heme oxygenase-1 (HO-1) and the iron-storage protein ferritin.

Signaling Pathway

The proposed signaling pathway for the antioxidant effect of this compound in endothelial cells involves the upregulation of HO-1 and ferritin, which in turn helps to mitigate oxidative stress.

H_Met_Tyr_OH_Signaling cluster_nrf2 Nrf2 Activation Met_Tyr This compound Cell Endothelial Cell Met_Tyr->Cell Keap1 Keap1 Met_Tyr->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Cell Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Keap1->Nrf2 Inhibition HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription Ferritin_gene Ferritin Gene ARE->Ferritin_gene Activates Transcription HO1_protein Heme Oxygenase-1 (HO-1) HO1_gene->HO1_protein Translation Cytoprotection Cytoprotection / Antioxidant Effect HO1_protein->Cytoprotection Ferritin_protein Ferritin Ferritin_gene->Ferritin_protein Translation Ferritin_protein->Cytoprotection

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols for Biological Assays

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate culture plates for the subsequent experiments.

  • Once the cells reach 80-90% confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • For oxidative stress experiments, co-treat or pre-treat the cells with this compound before exposing them to a stressor like H₂O₂.

Materials:

  • Treated and untreated HUVEC lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against HO-1, Ferritin, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the HUVECs and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Pharmacokinetics and Toxicology

Currently, there is limited specific pharmacokinetic and toxicological data available for this compound. However, based on the general properties of dipeptides, it is expected to be metabolized by peptidases in the body into its constituent amino acids, methionine and tyrosine. In vivo studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicological screening would involve a battery of in vitro and in vivo tests to assess its potential for cytotoxicity, genotoxicity, and other adverse effects.

Conclusion

This compound is a dipeptide with promising antioxidant properties, mediated at least in part through the induction of the cytoprotective proteins heme oxygenase-1 and ferritin in endothelial cells. This technical guide provides a foundation for researchers and drug development professionals by outlining its synthesis, purification, characterization, and known biological activities, along with detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and toxicological studies.

Visualizations

SPPS_Workflow start Start: Fmoc-Tyr(tBu)-Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-Met-OH (DIC/HOBt) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprotect2 Final Fmoc Deprotection wash2->deprotect2 wash3 Wash (DCM) deprotect2->wash3 cleave Cleavage from Resin (TFA Cocktail) wash3->cleave precipitate Precipitate in Cold Ether cleave->precipitate end Crude this compound precipitate->end

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

HPLC_Purification_Workflow start Crude this compound dissolve Dissolve in Mobile Phase A start->dissolve inject Inject onto Preparative C18 Column dissolve->inject elute Elute with Acetonitrile Gradient inject->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Pure this compound lyophilize->end

Caption: Workflow for RP-HPLC Purification of this compound.

References

An In-depth Technical Guide to L-Methionyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of the dipeptide L-Methionyl-L-tyrosine, with a focus on its physicochemical characteristics, synthesis, purification, analytical methods, and its role as an antioxidant.

Core Quantitative Data

The fundamental physicochemical properties of L-Methionyl-L-tyrosine are summarized below. These values are crucial for experimental design, analytical method development, and interpretation of biological activity.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₄SPubChem
Molecular Weight 312.39 g/mol PubChem[1]
Canonical SMILES CSCC--INVALID-LINK--O)C(=O)O">C@@HNPubChem
Physical Description Crystalline monohydrateResearchGate[2][3]
Isoelectric Point Not explicitly found, but exists as a zwitterionResearchGate[2][3]

Biological Significance and Therapeutic Potential

L-Methionyl-L-tyrosine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-tyrosine. Its biological significance is primarily linked to its notable antioxidant properties. Research indicates that the specific sequence of these amino acids is critical for its function, with L-Methionyl-L-tyrosine demonstrating potent antioxidant activity against various radicals, a property not observed in the reverse sequence, L-Tyrosyl-L-methionine. This suggests a unique structural and electronic interplay between the methionine and tyrosine residues that dictates its protective effects against oxidative stress.

The proposed mechanism for its antioxidant activity involves an intramolecular electron transfer from the methionine residue to the tyrosine phenoxyl radical. This capability makes L-Methionyl-L-tyrosine a molecule of interest in the study of oxidative damage and in the development of novel therapeutic agents aimed at mitigating conditions associated with oxidative stress, such as inflammatory diseases and neurodegenerative disorders.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of L-Methionyl-L-tyrosine are essential for its study and application. The following sections provide generalized yet detailed protocols based on standard peptide chemistry techniques.

Synthesis of L-Methionyl-L-tyrosine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for producing peptides in a controlled, stepwise manner. The following protocol is a representative example for the synthesis of L-Methionyl-L-tyrosine.

  • Resin Preparation:

    • Start with a suitable resin, such as a Wang resin pre-loaded with Fmoc-protected L-tyrosine (Fmoc-Tyr(tBu)-Wang resin). The tert-butyl (tBu) group protects the hydroxyl function of tyrosine.

    • Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of tyrosine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF followed by DCM to remove excess piperidine and by-products.

  • Coupling of L-Methionine:

    • Activate the carboxyl group of Fmoc-protected L-methionine (Fmoc-Met-OH) using a coupling agent. A common combination is N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or newer reagents like HATU or HBTU in DMF.

    • Add the activated Fmoc-Met-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test, which detects free primary amines.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group from the methionine residue as described in step 2.

    • Wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

    • Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu from tyrosine) simultaneously using a cleavage cocktail. A common cocktail for peptides containing methionine and tyrosine is "Reagent K," which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol. The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the washing step with ether to remove scavengers and by-products.

    • Dry the crude peptide pellet under vacuum.

Purification by Recrystallization

For purification of the synthesized or commercially obtained dipeptide, recrystallization can be employed.

  • Dissolution:

    • Dissolve approximately 100 mg of the crude L-Methionyl-L-tyrosine in a minimal amount of a suitable solvent system. A reported method uses ethanol with gentle heating (around 60°C) and the addition of a small amount of water to achieve complete dissolution.[1][3]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, undisturbed. Slow evaporation of the solvent will promote the formation of well-defined crystals.[1][2][3]

  • Isolation and Drying:

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying peptides.

  • Instrumentation and Column:

    • Utilize a standard HPLC system equipped with a UV detector.

    • A reversed-phase C18 column is typically suitable for peptide analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Elution: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 60-80%) over 20-30 minutes is a common starting point.

    • Flow Rate: A typical flow rate for a standard analytical column (e.g., 4.6 mm internal diameter) is 1.0 mL/min.

    • Detection: Monitor the elution of the peptide by measuring the UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

    • Quantification: The concentration can be determined by comparing the peak area to a standard curve prepared with a known concentration of purified L-Methionyl-L-tyrosine.

Signaling and Mechanistic Pathways

While a specific signaling cascade directly initiated by L-Methionyl-L-tyrosine is not well-defined, its potent antioxidant activity points to its interaction with pathways sensitive to redox state. The proposed mechanism of action involves an intramolecular electron transfer to neutralize reactive oxygen species.

Proposed Antioxidant Mechanism

The antioxidant capacity of L-Methionyl-L-tyrosine is attributed to a synergistic interaction between the two amino acid residues. When encountering an oxidizing agent (like a free radical), the tyrosine residue can donate an electron, forming a tyrosyl radical. The adjacent methionine residue can then donate an electron to this tyrosyl radical, effectively regenerating the tyrosine and transferring the radical to the sulfur atom of methionine, which is a key step in mitigating oxidative damage.[2]

Antioxidant Mechanism of L-Methionyl-L-tyrosine Met_Tyr L-Methionyl-L-tyrosine (Reduced State) Tyr_Radical Tyrosyl Radical Intermediate Met_Tyr->Tyr_Radical Electron Donation from Tyrosine Radical Free Radical (e.g., RO•) Radical->Met_Tyr Oxidative Attack Met_Radical Methionine Sulfide Radical Cation Tyr_Radical->Met_Radical Intramolecular Electron Transfer Regenerated_Tyr Regenerated Tyrosine Residue Tyr_Radical->Regenerated_Tyr Regeneration Oxidized_Product Oxidized Methionine Product Met_Radical->Oxidized_Product Further Oxidation/ Stabilization Cellular Context of L-Methionyl-L-tyrosine cluster_0 Redox Homeostasis cluster_1 Signaling Pathways Met_Tyr L-Methionyl-L-tyrosine ROS Reactive Oxygen Species (ROS) Met_Tyr->ROS Scavenges Antioxidant_Defense Cellular Antioxidant Defense (e.g., Nrf2) Met_Tyr->Antioxidant_Defense Supports TK_Signaling Tyrosine Kinase Signaling Met_Tyr->TK_Signaling Protects ROS->Antioxidant_Defense Activates ROS->TK_Signaling Inhibits by Oxidation Antioxidant_Defense->ROS Reduces Cell_Functions Cellular Functions (Growth, Proliferation) TK_Signaling->Cell_Functions Regulates

References

H-Met-Tyr-OH: A Technical Whitepaper on its Potential as a Neurotransmitter Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of the dipeptide L-methionyl-L-tyrosine (H-Met-Tyr-OH) to serve as a precursor for catecholaminergic neurotransmitters, including dopamine, norepinephrine, and epinephrine. The central hypothesis is predicated on a two-step physiological process: the transport of the intact dipeptide across the blood-brain barrier (BBB), followed by enzymatic hydrolysis within the central nervous system (CNS) to release L-tyrosine, the direct precursor for catecholamine synthesis. This document consolidates the available scientific evidence, outlines key experimental methodologies for further investigation, and presents the relevant biochemical pathways. While direct in-vivo evidence confirming this entire pathway for this compound is still emerging, a strong theoretical and evidence-based framework supports its plausibility, warranting further investigation for applications in neuroscience research and therapeutic development.

Introduction

The synthesis of key neurotransmitters within the CNS is fundamentally dependent on the availability of precursor amino acids that can traverse the blood-brain barrier. L-tyrosine is a critical precursor for the synthesis of dopamine, norepinephrine, and epinephrine, all of which are vital for mood, cognition, and motor control.[1][2] Direct supplementation with L-tyrosine can increase the levels of these neurotransmitters.[1] The dipeptide this compound, composed of L-methionine and L-tyrosine, has been proposed as a potential precursor molecule.[3] The rationale for using a dipeptide is based on the premise that it may leverage specific peptide transport mechanisms to cross the BBB, potentially offering advantages over free amino acid administration. This guide will examine the evidence supporting the transport and subsequent metabolism of this compound within the CNS.

Blood-Brain Barrier Transport of this compound

The initial and rate-limiting step for this compound to act as a central neurotransmitter precursor is its ability to cross the blood-brain barrier. The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain.[4][5] While small lipophilic molecules can diffuse across, larger and more polar molecules like peptides and amino acids require specific transport systems.[4]

A study by Tsuruta et al. (2019) investigated the BBB permeability of various dipeptides in mice using an in-situ brain perfusion technique.[6] Among the dipeptides screened was L-methionyl-L-tyrosine (Met-Tyr).[6] While the study highlighted Gly-Pro and Tyr-Pro as having significant transport capacities, the inclusion of Met-Tyr in the screening panel suggests its consideration as a potential brain-penetrating peptide.[6] Further analysis of the complete study is required to ascertain the specific quantitative transport kinetics for this compound.

Table 1: Representative Quantitative Data on Dipeptide Blood-Brain Barrier Transport

DipeptideTransport Rate (Ki, µL/g·min)MethodSpeciesReference
Gly-Pro3.49 ± 0.66In-situ brain perfusionMouseTsuruta et al., 2019[6]
Tyr-Pro3.53 ± 0.74In-situ brain perfusionMouseTsuruta et al., 2019[6]
Gly-Sar7.60 ± 1.29In-situ brain perfusionMouseTsuruta et al., 2019[6]

Note: Specific quantitative data for this compound from the Tsuruta et al. study requires access to the full publication. The values for other dipeptides are presented for comparative purposes.

Enzymatic Hydrolysis in the Central Nervous System

Following transport across the BBB, this compound must be hydrolyzed into its constituent amino acids, L-methionine and L-tyrosine, to make L-tyrosine available for neurotransmitter synthesis. The brain is equipped with a variety of peptidases, including aminopeptidases and dipeptidases, that are capable of cleaving peptides.[3][7][8]

Several studies have characterized brain-specific aminopeptidases with broad substrate specificities.[3][7] These enzymes typically act on the N-terminus of peptides, sequentially cleaving amino acids.[7] For a dipeptide like this compound, a single cleavage of the peptide bond would release L-methionine and L-tyrosine. The presence of these enzymes in the brain cytoplasm and at synaptic locations suggests that this compound, upon entering the CNS, would likely be a substrate for hydrolysis.[3][8]

The Catecholamine Synthesis Pathway

Once L-tyrosine is liberated from this compound within the CNS, it enters the well-established catecholamine synthesis pathway. This multi-step enzymatic process occurs in the cytoplasm of catecholaminergic neurons.

The key steps are:

  • Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), catalyzed by the enzyme tyrosine hydroxylase (TH).[2][9] This reaction requires oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[9]

  • L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, to form dopamine.[10]

  • Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase.[10]

  • Norepinephrine to Epinephrine: In adrenergic neurons, norepinephrine is subsequently methylated by phenylethanolamine N-methyltransferase (PNMT) to produce epinephrine.[11]

The theoretical pathway for this compound as a neurotransmitter precursor is visualized in the following diagram.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns CNS Neuron H-Met-Tyr-OH_blood This compound BBB Peptide Transporter H-Met-Tyr-OH_blood->BBB Transport H-Met-Tyr-OH_cns This compound BBB->H-Met-Tyr-OH_cns L-Tyr L-Tyrosine H-Met-Tyr-OH_cns->L-Tyr Hydrolysis by Dipeptidases L-Met L-Methionine H-Met-Tyr-OH_cns->L-Met Hydrolysis by Dipeptidases L-DOPA L-DOPA L-Tyr->L-DOPA Tyrosine Hydroxylase (TH) (Rate-limiting) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase G Animal_Prep Anesthetize animal Expose carotid artery Cannulation Cannulate carotid artery Animal_Prep->Cannulation Perfusion_Prep Prepare perfusion solution with labeled this compound Perfusion Perfuse at constant rate Perfusion_Prep->Perfusion Cannulation->Perfusion Brain_Harvest Harvest and homogenize brain Perfusion->Brain_Harvest Quantification Measure this compound concentration (LC-MS/MS) Brain_Harvest->Quantification Calculation Calculate Ki value Quantification->Calculation G Implantation Implant microdialysis guide cannula Recovery Animal recovery Implantation->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline Collect baseline dialysate samples Probe_Insertion->Baseline Administration Administer this compound Baseline->Administration Sample_Collection Collect post-administration dialysate samples Administration->Sample_Collection Analysis Analyze samples by HPLC-ED Sample_Collection->Analysis

References

The Antioxidant Profile of Methionyl-Tyrosine (Met-Tyr): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Antioxidant Properties of the Dipeptide Methionyl-Tyrosine (Met-Tyr) for Drug Development and Scientific Research

This technical guide provides an in-depth overview of the antioxidant activity of the dipeptide Methionyl-Tyrosine (Met-Tyr). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small peptides. This document consolidates available quantitative data, details experimental protocols for assessing antioxidant capacity, and illustrates the potential mechanisms of action, including relevant signaling pathways.

Executive Summary

The dipeptide Met-Tyr, composed of methionine and tyrosine, has demonstrated notable antioxidant properties. Its ability to scavenge free radicals is attributed to the electron-donating capabilities of the phenolic hydroxyl group of tyrosine and the sulfur atom of methionine. The sequence of amino acids is crucial, with Met-Tyr showing different activity profiles compared to its isomer, Tyr-Met. This guide synthesizes the current understanding of Met-Tyr's antioxidant activity, providing a foundation for further investigation and application.

Quantitative Antioxidant Activity of Met-Tyr

The antioxidant capacity of Met-Tyr has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily from Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays. Data for DPPH, FRAP, and metal chelating assays for Met-Tyr are not extensively reported in the literature; therefore, data for related dipeptides are included for comparative purposes.

Table 1: Radical Scavenging Activity of Met-Tyr and Related Peptides

DipeptideAssayAntioxidant CapacityReference
Met-Tyr ABTS (TEAC)Synergistic effect observed[1][2]
Tyr-peptides (N-terminal)ABTS (TEAC)Average 4.81 ± 0.10 µmol TE/µmol[1][3]
Tyr-peptides (C-terminal)ABTS (TEAC)Average 1.70 ± 0.27 µmol TE/µmol[1][3]
Met-peptides (C-terminal)ORAC~0.45 µmol TE/µmol[1]
Tyr- and Trp-containing dipeptidesABTS and ORAC0.69 to 4.97 µmol TE/µmol[2][4]

Table 2: Other Antioxidant Activities of Tyr- and Met-Containing Dipeptides

Dipeptide ClassAssayResultReference
Cys-containing dipeptidesFerric Reducing Power (FRAP)Moderate reducing power[2][4]
Tyr-, Trp-, Cys-, Met-containing dipeptidesFe2+ Chelating AbilityNo significant activity observed[2][4]

Mechanisms of Antioxidant Action

The antioxidant activity of Met-Tyr is primarily attributed to its ability to act as a radical scavenger through the donation of electrons or hydrogen atoms.[2][4] The tyrosine residue's phenolic group and the methionine's sulfur-containing side chain are key functional groups in this process.[5]

Radical Scavenging

Met-Tyr can directly react with and neutralize various free radicals, including peroxyl radicals and the ABTS radical cation.[1] A synergistic effect has been observed in the interaction of Met-Tyr with the ABTS cation radical, suggesting a cooperative antioxidant action between the two amino acid residues.[1][2] This may involve intramolecular electron transfer from the methionine residue to the tyrosine phenoxyl radical.[2]

Potential Cellular Mechanisms

While direct evidence for Met-Tyr is limited, antioxidant peptides, in general, are known to exert their effects through cellular pathways. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While some studies suggest that antioxidant peptides can activate this pathway, further research is needed to specifically implicate Met-Tyr in this process.

Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Keap1 Keap1 Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 dissociates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant Activity Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays DPPH DPPH Assay ABTS ABTS Assay CAA Cellular Antioxidant Activity (e.g., DCFH-DA) DPPH->CAA Promising Results FRAP FRAP Assay ABTS->CAA Promising Results Chelating Metal Chelating Assay FRAP->CAA Promising Results Chelating->CAA Promising Results Gene_Expression Antioxidant Enzyme Gene Expression (SOD, CAT, GPx) CAA->Gene_Expression Pathway_Analysis Signaling Pathway Analysis (e.g., Nrf2) Gene_Expression->Pathway_Analysis End Assessment of Antioxidant Potential Pathway_Analysis->End Start Met-Tyr Dipeptide Start->DPPH Initial Screening Start->ABTS Start->FRAP Start->Chelating

References

Methodological & Application

Synthesis of H-Met-Tyr-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of the dipeptide H-Met-Tyr-OH (Methionyl-Tyrosine) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from resin preparation to final product purification and characterization.

Chemical Properties

This compound is a dipeptide composed of L-methionine and L-tyrosine.[1][2] Its chemical formula is C14H20N2O4S, with a molar mass of 312.38 g/mol .[1] In aqueous solution and solid form, it exists as a zwitterion.[1]

Overview of the Synthesis Strategy

The synthesis of this compound is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group is base-labile, while the side-chain protecting groups and the resin linkage are acid-labile, allowing for an orthogonal protection strategy.

Quantitative Data Summary

The following table summarizes the expected key parameters and outcomes for the solid-phase synthesis of this compound. The values are representative of typical dipeptide syntheses and may vary based on the specific reagents, resin, and equipment used.

ParameterValueNotes
Resin Loading 0.5 - 1.0 mmol/gDependent on the specific resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 2.9 - 5 eq.Dependent on the chosen coupling reagent.
Base Equivalents 6 - 10 eq.Dependent on the chosen coupling reagent and base.
Coupling Time 1 - 4 hoursPer amino acid coupling step.
Fmoc Deprotection Time 20 - 30 minutesTotal time for two piperidine treatments.
Cleavage Time 2 - 3 hoursTime for cleavage from the resin and side-chain deprotection.
Crude Peptide Yield 70 - 90%Based on the initial resin loading.
Purity (Crude) 60 - 85%Determined by RP-HPLC.
Purity (After Purification) >95%Determined by RP-HPLC.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of this compound on a Wang resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials
  • Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Met-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Washing Solvent: DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

  • Shaker or bubbler for agitation

Protocol 1: Resin Preparation and Swelling
  • Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 200 mg, 0.1 mmol) in a fritted reaction vessel.

  • Add DMF (5 mL) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).

Protocol 3: Coupling of Fmoc-Met-OH
  • In a separate vial, dissolve Fmoc-Met-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF (3 mL).

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected Tyr-resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in yellow beads). If the test is positive, the coupling step should be repeated.

Protocol 4: Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure as described in Protocol 2 to remove the Fmoc group from the N-terminal methionine.

Protocol 5: Cleavage and Deprotection

CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use of a strong acid (TFA).

  • Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail (2 mL) by combining 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.

  • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from the tyrosine side chain.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL). A white precipitate of the peptide should form.

  • Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove residual TFA and scavengers. Centrifuge and decant after each wash.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

SPPS_Workflow start Fmoc-Tyr(tBu)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Coupling (Fmoc-Met-OH, HBTU, DIPEA) deprotection1->coupling Tyr(tBu)-Resin deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection2 Fmoc-Met-Tyr(tBu)-Resin cleavage Cleavage & Deprotection (TFA/TIS/H2O) deprotection2->cleavage H-Met-Tyr(tBu)-Resin purification Purification (RP-HPLC) cleavage->purification Crude this compound end This compound (Purified Dipeptide) purification->end

Caption: Solid-phase synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the cyclical nature of the deprotection and coupling steps in solid-phase peptide synthesis.

Synthesis_Cycle cluster_cycle Peptide Elongation Cycle deprotection N-terminal Fmoc Deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Amino Acid end_cycle Repeat for each Amino Acid in Sequence wash2->end_cycle start Start with Resin-bound Amino Acid start->deprotection final_steps Final Deprotection, Cleavage, and Purification end_cycle->final_steps

Caption: The cyclical process of peptide chain elongation in SPPS.

References

Sourcing and Application of L-Methionyl-L-tyrosine for Laboratory Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing high-purity reagents is fundamental to the integrity and success of experimental work. L-Methionyl-L-tyrosine, a dipeptide composed of L-methionine and L-tyrosine, is a molecule of interest for its potential biological activities, particularly its antioxidant properties. This document provides a comprehensive guide to sourcing this dipeptide and detailed protocols for its application in a laboratory setting.

Reputable Suppliers of L-Methionyl-L-tyrosine

Obtaining research-grade L-Methionyl-L-tyrosine (CAS No. 13589-04-3) can be achieved through direct chemical suppliers or custom peptide synthesis services.

Direct Chemical Suppliers:

Several chemical companies list L-Methionyl-L-tyrosine in their catalogs. When sourcing, it is crucial to request a Certificate of Analysis (CoA) to ensure the purity and identity of the compound. Potential suppliers include:

  • ChemScene: Lists H-Met-Tyr-OH under the catalog number CS-0372495 and provides a safety data sheet.

  • Career Henan Chemical Co.: Lists this compound and specifies a minimum order quantity.

  • JHECHEM CO LTD: Appears in chemical supplier indices as a source for this compound.

Custom Peptide Synthesis Services:

For specific purity requirements, custom synthesis is a reliable option. Numerous companies offer this service, providing the flexibility to define the quantity, purity, and analytical data required. Reputable providers include:

  • Creative Biolabs: Utilizes both solid-phase and liquid-phase synthesis methods and provides HPLC and MS analysis for quality control.[1]

  • AAPPTec: Offers custom peptide synthesis from milligram to multi-kilogram scales with various purity levels.[2]

  • Thermo Fisher Scientific: Provides custom peptide synthesis services with scales ranging from 0.1 mg to over 1 kg and purities up to >98%.[3]

  • Bachem: A well-established company offering a wide range of peptide modifications and synthesis scales.[4]

Application Notes: Antioxidant Activity of L-Methionyl-L-tyrosine

L-Methionyl-L-tyrosine has demonstrated significant antioxidant activity in various in vitro assays.[5] The antioxidant capacity is attributed to the presence of both methionine and tyrosine residues, which can act as radical scavengers.[6] The proposed mechanism involves the ability of these residues to donate an electron or hydrogen atom to neutralize free radicals.[6]

Quantitative Data Summary

The following table summarizes the antioxidant capacity of L-Methionyl-L-tyrosine and related dipeptides from published studies. This data is essential for comparing its efficacy and for designing experiments.

DipeptideAssayAntioxidant Capacity (µmol TE/µmol peptide)Reference
L-Methionyl-L-tyrosine (Met-Tyr) ABTSNot explicitly quantified, but noted to have significant activity[5]
Tyr-containing dipeptides (general)ABTS0.69 - 4.97[6]
Tyr-containing dipeptides (general)ORAC0.69 - 4.97[6]
Cys-containing dipeptidesFRAPModerate reducing power[6]

Experimental Protocols

The following are detailed protocols for assessing the antioxidant activity of L-Methionyl-L-tyrosine, adapted from methodologies described in relevant research.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation, ABTS•+.

Materials:

  • L-Methionyl-L-tyrosine

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Dissolve ABTS in water to a final concentration of 7 mM.

    • Add potassium persulfate to a final concentration of 2.45 mM.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.

  • Preparation of working solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of L-Methionyl-L-tyrosine in a suitable solvent (e.g., PBS or a small amount of DMSO followed by dilution in PBS).

    • Prepare a series of dilutions of the dipeptide to be tested.

    • Prepare a series of Trolox standards for the standard curve.

  • Assay:

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance compared to a blank control (containing only the solvent).

    • Plot the percentage of inhibition against the concentration of the sample and Trolox standards.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value for L-Methionyl-L-tyrosine.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH.

Materials:

  • L-Methionyl-L-tyrosine

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of L-Methionyl-L-tyrosine and a series of dilutions.

    • Prepare a series of Trolox standards.

  • Assay:

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells of the black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • Calculate the net AUC by subtracting the AUC of the blank.

    • Plot the net AUC against the concentration of the Trolox standards to create a standard curve.

    • Determine the ORAC value of L-Methionyl-L-tyrosine, expressed as Trolox equivalents.

Visualizations

Experimental Workflow for Antioxidant Capacity Assays

G Workflow for In Vitro Antioxidant Assays cluster_prep Sample & Reagent Preparation cluster_abts ABTS Assay cluster_orac ORAC Assay cluster_analysis Data Analysis prep_peptide Prepare L-Methionyl-L-tyrosine dilutions abts_mix Mix sample/standard with ABTS•+ prep_peptide->abts_mix orac_mix Mix sample/standard with Fluorescein prep_peptide->orac_mix prep_trolox Prepare Trolox standards prep_trolox->abts_mix prep_trolox->orac_mix prep_abts Prepare ABTS•+ working solution prep_abts->abts_mix prep_orac Prepare Fluorescein & AAPH solutions prep_orac->orac_mix abts_incubate Incubate at room temperature abts_mix->abts_incubate abts_read Read absorbance at 734 nm abts_incubate->abts_read calc_inhibition Calculate % inhibition abts_read->calc_inhibition orac_incubate Incubate at 37°C orac_mix->orac_incubate orac_aaph Add AAPH to initiate reaction orac_incubate->orac_aaph orac_read Read fluorescence decay orac_aaph->orac_read orac_read->calc_inhibition plot_curve Plot standard curve calc_inhibition->plot_curve calc_teac Determine TEAC/ORAC values plot_curve->calc_teac

Caption: Workflow for determining the antioxidant capacity of L-Methionyl-L-tyrosine.

Proposed Radical Scavenging Mechanism

G Proposed Radical Scavenging by Met-Tyr MetTyr L-Methionyl-L-tyrosine ElectronDonation Electron Donation MetTyr->ElectronDonation Tyrosine residue HydrogenDonation Hydrogen Atom Donation MetTyr->HydrogenDonation Methionine/Tyrosine residue FreeRadical Free Radical (R•) FreeRadical->ElectronDonation FreeRadical->HydrogenDonation MetTyrRadical Met-Tyr Radical Cation ElectronDonation->MetTyrRadical NeutralizedRadical Neutralized Molecule (RH) HydrogenDonation->NeutralizedRadical

Caption: Simplified mechanism of free radical scavenging by L-Methionyl-L-tyrosine.

References

Application Notes and Protocols: Solubility of H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Tyr-OH, or Methionyl-Tyrosine, is a dipeptide composed of L-methionine and L-tyrosine residues.[1][2] Understanding its solubility in various solvents is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and analytical characterization. The solubility of a peptide is influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and polarity.[3][4][5] This document provides a comprehensive guide to the solubility of this compound, including predicted solubility data, qualitative solubility in different solvent classes, and detailed protocols for solubility determination.

Physicochemical Properties of this compound

To understand the solubility of this compound, it's important to consider the properties of its constituent amino acids. Methionine is a nonpolar, hydrophobic amino acid, while tyrosine is a polar, aromatic amino acid. The overall charge of the dipeptide will influence its solubility in aqueous solutions at different pH values. At physiological pH, the N-terminal amino group will be protonated (+1 charge) and the C-terminal carboxyl group will be deprotonated (-1 charge), resulting in a net neutral charge. However, the phenolic hydroxyl group of tyrosine can be deprotonated at higher pH, imparting a net negative charge.

Solubility Data

Solvent ClassSolventPredicted Solubility (g/L)Qualitative SolubilityRemarks
Aqueous Water0.25[8]Sparingly SolubleSolubility is expected to be pH-dependent.[9]
Acidic Buffer (e.g., 0.1 M HCl)-More SolubleProtonation of the N-terminus can increase solubility.[10][11]
Basic Buffer (e.g., 0.1 M NaOH)-More SolubleDeprotonation of the tyrosine hydroxyl group can increase solubility.[12][13]
Organic Dimethyl Sulfoxide (DMSO)-SolubleA common solvent for dissolving peptides, especially those with hydrophobic character.[3][6]
Dimethylformamide (DMF)-SolubleAn alternative to DMSO for peptides that may be sensitive to oxidation.[3]
Alcohols (Methanol, Ethanol)-Sparingly to InsolubleGenerally less effective for peptides compared to aprotic polar solvents.[12][13]

Experimental Protocols

Protocol 1: General Peptide Solubility Testing Workflow

This protocol outlines a systematic approach to determine the solubility of this compound in a solvent of interest.

Materials:

  • Lyophilized this compound

  • Solvents of interest (e.g., sterile distilled water, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of this compound in the primary solvent of choice (typically sterile water) to a target concentration (e.g., 1 mg/mL).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[3][10]

  • pH Adjustment (for aqueous solutions): If the peptide remains insoluble in water, adjust the pH. For acidic peptides, add a small amount of a dilute base (e.g., 0.1 M NaOH). For basic peptides, add a small amount of a dilute acid (e.g., 0.1 M HCl). This compound is expected to be more soluble at acidic or basic pH.[10][11]

  • Organic Solvents: If the peptide is insoluble in aqueous solutions, attempt to dissolve it in an organic solvent such as DMSO or DMF.[3][6][7] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.

  • Centrifugation: After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.[10]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV spectrophotometry (measuring absorbance at 280 nm due to the tyrosine residue) or reversed-phase HPLC.

  • Calculation: The solubility is the concentration of the peptide in the saturated supernatant.

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Appropriate solvent (determined from Protocol 1)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Calculate the amount of solvent needed to dissolve the lyophilized peptide to the desired stock concentration.

  • Add the solvent to the vial containing the lyophilized peptide.

  • Vortex thoroughly until the peptide is completely dissolved. A clear solution should be obtained.

  • If necessary, use sonication or gentle warming to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Visualizations

Peptide_Solubility_Workflow cluster_start Start cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents cluster_end End start Lyophilized This compound water Add Water start->water vortex_sonicate_aq Vortex / Sonicate water->vortex_sonicate_aq dissolved_aq Dissolved? vortex_sonicate_aq->dissolved_aq adjust_ph Adjust pH (Acidic/Basic) dissolved_aq->adjust_ph No end_soluble Soluble Stock Solution dissolved_aq->end_soluble Yes dissolved_ph Dissolved? adjust_ph->dissolved_ph organic_solvent Add DMSO / DMF dissolved_ph->organic_solvent No dissolved_ph->end_soluble Yes vortex_sonicate_org Vortex / Sonicate organic_solvent->vortex_sonicate_org dissolved_org Dissolved? vortex_sonicate_org->dissolved_org dissolved_org->end_soluble Yes end_insoluble Insoluble dissolved_org->end_insoluble No

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While predicted to be sparingly soluble in water, its solubility can be significantly enhanced by adjusting the pH of the aqueous solution or by using polar aprotic organic solvents like DMSO or DMF. The provided protocols offer a systematic approach to determine the optimal solvent and to prepare stock solutions for experimental use. It is always recommended to perform a small-scale solubility test before dissolving the entire sample.[3][10]

References

Preparation of H-Met-Tyr-OH Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and storage of H-Met-Tyr-OH (L-Methionyl-L-Tyrosine) stock solutions. This dipeptide is a subject of interest in research for its potential antihypertensive and antioxidant properties. Adherence to proper preparation techniques is crucial for obtaining accurate and reproducible experimental results.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₄S[1]
Molecular Weight 312.39 g/mol [1]
Appearance White to off-white powder
Purity >98% (typically)
Amino Acid Composition L-Methionine, L-Tyrosine

Solubility and Stock Solution Preparation

The solubility of peptides is highly dependent on their amino acid composition and sequence. This compound contains a hydrophobic amino acid (Methionine) and an aromatic amino acid (Tyrosine), which has low solubility in aqueous solutions at neutral pH. The overall charge of this compound is near neutral, which influences the choice of solvent.

Recommended Solvents and Starting Concentrations:

SolventRecommended Starting ConcentrationNotes
Sterile, Deionized Water 1 mg/mLAttempt this first. Sonication may be required.
Dimethyl Sulfoxide (DMSO) 10-25 mg/mLUse if aqueous solubility is limited. Minimize final DMSO concentration in assays.
Dimethylformamide (DMF) 10-25 mg/mLAn alternative to DMSO, especially for Cys-containing peptides (not applicable here, but good practice).
10% Acetic Acid (v/v) in Water 1-5 mg/mLFor basic peptides. May be attempted if neutral pH dissolution fails.
10% Ammonium Bicarbonate (w/v) in Water 1-5 mg/mLFor acidic peptides. Less likely to be effective for this compound.
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO, a common method for peptides with limited aqueous solubility.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the peptide.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the peptide is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

Storage ConditionRecommended DurationNotes
-20°C Up to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.
-80°C Up to 12 months or longerPreferred for long-term storage. Protect from light.
4°C Short-term (days)Not recommended for long-term storage.

Important Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot the stock solution into volumes suitable for single experiments.[2][3]

  • Oxidation: Methionine residues are susceptible to oxidation. While DMSO can be a good solvent, for long-term storage or sensitive applications, consider preparing solutions in deoxygenated buffers.

  • pH: For aqueous solutions, maintaining a slightly acidic pH (5-6) can improve the stability of many peptides.[4][5]

Potential Mechanisms of Action: Signaling Pathways

This compound is reported to have antihypertensive and antioxidant activities. The diagrams below illustrate the potential signaling pathways involved.

Antihypertensive_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) HMetTyrOH This compound HMetTyrOH->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Renin Renin

Antihypertensive mechanism of this compound.

The antihypertensive effect of some dipeptides is attributed to their ability to inhibit the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound may reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect Cellular Antioxidant Defense ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Products ROS->Neutralized Neutralization HMetTyrOH_direct This compound (Tyr & Met residues) HMetTyrOH_direct->ROS (HAT/SET) HMetTyrOH_indirect This compound PI3K_AKT PI3K/AKT Pathway HMetTyrOH_indirect->PI3K_AKT Modulation MAPK MAPK Pathway HMetTyrOH_indirect->MAPK Modulation AntioxidantEnzymes Upregulation of Antioxidant Enzymes (SOD1, GSH-Px, CAT) PI3K_AKT->AntioxidantEnzymes MAPK->AntioxidantEnzymes

Antioxidant mechanisms of this compound.

The antioxidant activity of dipeptides containing Tyrosine and Methionine can occur through two main mechanisms.[2][7] Direct radical scavenging involves the donation of a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) from the phenolic group of Tyrosine or the sulfur atom of Methionine to neutralize reactive oxygen species (ROS).[3] Indirectly , some antioxidant compounds can modulate cellular signaling pathways such as the PI3K/AKT and MAPK pathways, leading to the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD1), glutathione peroxidase (GSH-Px), and catalase (CAT).[1][8][9]

Experimental Workflow for Stock Solution Preparation and Use

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot for Experiment store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute use Use in Experiment (e.g., cell culture, in vivo) dilute->use end End use->end

Workflow for this compound stock solution.

This workflow outlines the key steps from receiving the lyophilized peptide to its use in an experiment, emphasizing best practices to ensure the quality and consistency of the stock solution.

References

Application Notes and Protocols for Determining the Stability of H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Tyr-OH, composed of methionine and tyrosine, is a molecule of interest in various fields of biomedical and pharmaceutical research. Methionine, with its thioether side chain, and tyrosine, with its phenolic ring, are both susceptible to chemical degradation, particularly oxidation.[1][2] Understanding the stability of this compound under various experimental conditions is crucial for its reliable use in research and for the development of potential therapeutic applications. The presence of a methionine residue adjacent to a tyrosine can influence the nitration and oxidation of the tyrosine residue.[3][4]

These application notes provide a comprehensive overview of the stability of this compound, detailing its potential degradation pathways and offering detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Potential Degradation Pathways

This compound is susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The peptide bond linking methionine and tyrosine can be cleaved under acidic or basic conditions, leading to the formation of the individual amino acids, methionine and tyrosine.

  • Oxidation: This is a major degradation pathway for this compound.

    • The thioether group of the methionine residue is readily oxidized to form methionine sulfoxide and, under stronger conditions, methionine sulfone.[2]

    • The tyrosine residue can be oxidized to form various products, including dityrosine and 3,4-dihydroxyphenylalanine (DOPA).[1][5][6] The oxidation of tyrosine can be influenced by the presence of the adjacent methionine residue.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of both the methionine and tyrosine residues, often through oxidative mechanisms.

Quantitative Stability Data (Illustrative)

The following tables present a summary of hypothetical quantitative data from forced degradation studies on this compound. These tables are intended to serve as a template for presenting experimental results.

Table 1: Stability of this compound under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (Methionine) (%)Degradation Product 2 (Tyrosine) (%)
0.1 M HCl, 60°C0100.00.00.0
2485.27.17.7
4871.513.814.7
7258.920.121.0
0.1 M NaOH, 60°C0100.00.00.0
2480.19.510.4
4862.318.219.5
7245.826.527.7

Table 2: Stability of this compound under Oxidative Stress

ConditionTime (hours)This compound Remaining (%)Degradation Product 3 (Met-Sulfoxide-Tyr-OH) (%)Degradation Product 4 (Dityrosine) (%)
3% H₂O₂, RT0100.00.00.0
678.315.46.3
1259.128.912.0
2435.645.219.2

Table 3: Stability of this compound under Thermal and Photolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradation Products
80°C, Solid State0100.0-
2495.1Oxidation and hydrolysis products
4888.3Oxidation and hydrolysis products
7280.5Oxidation and hydrolysis products
UV Light (254 nm)0100.0-
682.4Oxidative products
1268.7Oxidative products
2451.2Oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of this compound powder in a vial.

    • Expose the vial to 80°C in a thermostatic oven for 24, 48, and 72 hours.

    • At each time point, dissolve a portion of the powder in the mobile phase to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Place a known amount of this compound powder in a quartz vial.

    • Expose the sample to UV light (254 nm) in a photostability chamber for 6, 12, and 24 hours.

    • At each time point, dissolve a portion of the powder in the mobile phase to a known concentration for HPLC analysis.

  • Control Samples: Prepare control samples for each condition by subjecting the solvent without the dipeptide to the same stress conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-27 min: 95% B

    • 27-28 min: 95% to 5% B

    • 28-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Method Validation (as per ICH guidelines):

  • Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve the main peak of this compound from all degradation products. Peak purity analysis should be performed using the DAD.

  • Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL) and plot the peak area against concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, and on different instruments. The RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidative Oxidative Stress (3% H₂O₂, RT) stock->oxidative Expose to thermal Thermal Stress (80°C, Solid) stock->thermal Expose to photo Photolytic Stress (UV Light) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Quantification of Degradants) hplc->data

Forced degradation experimental workflow.

HPLC_Method_Development_Logic start Start: Define Analytical Objective select_column Select Column (e.g., C18) start->select_column optimize_mp Optimize Mobile Phase (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) select_column->optimize_mp optimize_grad Optimize Gradient Program optimize_mp->optimize_grad optimize_other Optimize Other Parameters (Flow Rate, Temp, Wavelength) optimize_grad->optimize_other specificity Assess Specificity (Forced Degradation Samples) optimize_other->specificity specificity->optimize_grad Resolution Not Acceptable validate Perform Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validate Resolution Acceptable final_method Final Stability-Indicating Method validate->final_method

Logic flow for HPLC method development.

Putative_Signaling_Pathway Met_Tyr This compound Receptor Putative Cell Surface Receptor (e.g., GPCR) Met_Tyr->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Changes in Gene Expression (e.g., Neurotransmitter Synthesis) CREB->Gene_Expression

Hypothetical signaling pathway for this compound.

Putative Signaling Pathway Involvement

While the direct signaling pathways of this compound are not well-elucidated, its constituent amino acids, methionine and tyrosine, are precursors to important signaling molecules. Tyrosine is a direct precursor to catecholamines (dopamine, norepinephrine, epinephrine), and methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, including neurotransmitter metabolism.

It is hypothesized that this compound, upon cellular uptake and potential hydrolysis, could modulate neurotransmitter signaling by increasing the intracellular pool of its constituent amino acids. A putative pathway could involve the binding of this compound to a cell surface receptor, leading to downstream signaling cascades that influence the expression of enzymes involved in neurotransmitter synthesis. Further research is required to validate this hypothetical pathway.

Conclusion

The stability of this compound is a critical parameter for its application in research and development. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for assessing its chemical stability. The major degradation pathways involve hydrolysis of the peptide bond and oxidation of the methionine and tyrosine residues. By systematically evaluating the stability of this compound, researchers can ensure the integrity and reliability of their experimental results and advance the potential of this dipeptide in various scientific disciplines.

References

Application Notes and Protocols for the Detection of H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Tyr-OH, a dipeptide composed of methionine and tyrosine, is of growing interest in biomedical research due to its potential antioxidant properties and its role as a biomarker for oxidative stress.[1][2] Accurate and sensitive detection of this compound in various biological matrices is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the analytical detection of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValueReference
Chemical Formula C₁₄H₂₀N₂O₄S[3]
Molar Mass 312.38 g/mol [3]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[3]
Structure In aqueous solution and solid form, it primarily exists as a zwitterion.[1][3]

Analytical Methodologies

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of peptides. The presence of a tyrosine residue in this compound allows for sensitive UV detection.

Principle: The dipeptide is separated from other components in a sample by reversed-phase HPLC. The tyrosine residue contains a chromophore that absorbs UV light, and the amount of absorbance is directly proportional to the concentration of the dipeptide.

Instrumentation:

  • HPLC system with a gradient pump

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • UV-Vis detector

Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of sample.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (for the peptide bond) and 275 nm (for the tyrosine side chain).

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data (Representative):

ParameterTypical Value
Retention Time 8-12 min (highly dependent on specific gradient)
Limit of Detection (LOD) ~1 µM
Limit of Quantification (LOQ) ~5 µM
Linear Range 5 - 200 µM
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification of peptides in complex biological matrices.

Principle: this compound is first separated by HPLC and then introduced into a mass spectrometer. In the mass spectrometer, the dipeptide is ionized, and the precursor ion corresponding to its mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and specific product ions are detected and quantified.

Instrumentation:

  • LC system (as described for HPLC-UV)

  • Triple quadrupole or high-resolution mass spectrometer

  • Electrospray ionization (ESI) source

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Follow the same protein precipitation and extraction protocol as for HPLC-UV.

    • The use of an internal standard (e.g., a stable isotope-labeled version of this compound) is highly recommended for accurate quantification.

  • LC Conditions:

    • Similar mobile phases and gradient conditions as for HPLC-UV can be used, often with shorter run times due to the enhanced selectivity of the MS detector.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): m/z 313.1 ([M+H]⁺).

    • Product Ions (Q3): The exact product ions need to be determined by infusing a standard solution of this compound. Expected fragments would arise from the cleavage of the peptide bond and fragmentation of the amino acid side chains.

    • Collision Energy: Optimize for the specific instrument and precursor-product ion transitions.

  • Quantification:

    • Quantification is performed using Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion to one or more specific product ions.

    • A calibration curve is constructed using standards, and the peak area ratio of the analyte to the internal standard is used for quantification.

Quantitative Data (Representative):

ParameterTypical Value
Precursor Ion (m/z) 313.1 ([M+H]⁺)
Major Product Ions (m/z) To be determined empirically (e.g., fragments corresponding to the immonium ion of tyrosine, loss of the methionine side chain).
Limit of Detection (LOD) ~10 nM
Limit of Quantification (LOQ) ~50 nM
Linear Range 0.05 - 50 µM
Intra-day Precision (RSD) < 3%
Inter-day Precision (RSD) < 7%

Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection (220/275 nm) HPLC->UV_Detector HPLC-UV Method MS Mass Spectrometer (ESI+) HPLC->MS LC-MS/MS Method PeakIntegration Peak Integration UV_Detector->PeakIntegration MSMS Tandem MS (MRM) MS->MSMS MSMS->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification Antioxidant_Defense ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage HMetTyrOH This compound ROS->HMetTyrOH Oxidation of Methionine/Tyrosine RedoxHomeostasis Redox Homeostasis CellularDamage->RedoxHomeostasis HMetTyrOH->RedoxHomeostasis ROS Scavenging ProteinDegradation Protein Degradation ProteinDegradation->HMetTyrOH Release of Dipeptide AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) AntioxidantEnzymes->RedoxHomeostasis Detoxification

References

Application Notes and Protocols for the HPLC Analysis of Methionyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionyl-tyrosine is a dipeptide composed of the amino acids methionine and tyrosine. As with many peptides, its analysis is crucial in various fields, including biochemistry, pharmaceutical development, and quality control of synthetic peptides. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for the separation, quantification, and purity assessment of peptides like Methionyl-tyrosine.[1][2][3] This document provides a detailed application note and protocol for the analysis of Methionyl-tyrosine using RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Peptides are introduced to the column in a highly aqueous mobile phase and are eluted by increasing the concentration of a less polar organic solvent, such as acetonitrile.[1][3] Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution.[4]

Experimental Protocols

This section details the necessary steps for the HPLC analysis of Methionyl-tyrosine, from sample preparation to data analysis.

1. Materials and Reagents

  • Methionyl-tyrosine standard

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Instrument and Columns

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

3. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

4. Sample Preparation

  • Standard Solution: Accurately weigh a known amount of Methionyl-tyrosine standard and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with Mobile Phase A to a working concentration, for example, 0.1 mg/mL.

  • Sample Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent column clogging.

5. HPLC Method Parameters

A gradient elution is typically used for peptide analysis to achieve good resolution.[1] The following is a starting point for method development:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm and 280 nm
Gradient Program See Table 2

Table 2: Example Gradient Program

Time (minutes)% Mobile Phase B
0.05
25.050
30.095
35.095
35.15
40.05

6. Data Analysis

  • Identify the peak corresponding to Methionyl-tyrosine based on its retention time from the standard injection.

  • Integrate the peak area to quantify the amount of the dipeptide.

  • Assess the purity of the sample by calculating the relative peak area of the main peak compared to any impurity peaks.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the HPLC analysis of Methionyl-tyrosine.

Table 3: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Methionyl-tyrosine15.81.1>2000

Table 4: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1012500
2531250
5062500
100125000
250312500
Correlation Coefficient (r²) >0.999

Method Development and Optimization

The provided method is a starting point. Optimization may be necessary to achieve the desired separation. Key parameters to consider for optimization include:

  • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.[1]

  • Mobile Phase pH: The pH of the mobile phase can affect the retention and selectivity of peptides.[6]

  • Column Chemistry: Different stationary phases (e.g., C8, Phenyl) can offer different selectivities.[6]

  • Temperature: Column temperature can influence retention time and peak shape.[7]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Report Generation Integration->Report

Caption: A general workflow for the HPLC analysis of Methionyl-tyrosine.

Method_Development Start Initial Method Optimize_Gradient Optimize Gradient Start->Optimize_Gradient Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Solvent) Optimize_Gradient->Optimize_Mobile_Phase Optimize_Column Optimize Column (Stationary Phase, Dimensions) Optimize_Mobile_Phase->Optimize_Column Optimize_Temperature Optimize Temperature Optimize_Column->Optimize_Temperature Final_Method Final Validated Method Optimize_Temperature->Final_Method

Caption: Logical flow for HPLC method development and optimization.

References

H-Met-Tyr-OH: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Tyr-OH, a dipeptide composed of methionine and tyrosine, is a novel compound of interest in neuroscience research due to the crucial roles of its constituent amino acids in brain function. Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine and noradrenaline, which are integral to mood, cognition, and motor control. Methionine is involved in crucial metabolic pathways within the central nervous system, including the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor that influences neurotransmitter metabolism and gene expression. Consequently, this compound is hypothesized to modulate catecholaminergic systems, offering potential therapeutic applications for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the potential applications of this compound in neuroscience research, along with detailed protocols for investigating its effects. The information is based on established knowledge of related tyrosine-containing dipeptides and the known functions of methionine and tyrosine in the brain.

Potential Applications in Neuroscience Research

  • Modulation of Catecholamine Metabolism: this compound is expected to influence the synthesis and turnover of dopamine and noradrenaline in various brain regions.[1][2]

  • Cognitive Enhancement: By potentially boosting catecholamine levels, this compound may improve cognitive functions such as memory and attention.[3]

  • Neuroprotection: The antioxidant properties of the methionine residue may offer neuroprotective effects against oxidative stress-induced neuronal damage.

  • Therapeutic Development: Investigation of this compound could lead to the development of novel therapeutics for conditions associated with catecholaminergic dysfunction, such as Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).

Data Presentation: Effects of Analagous Tyrosine-Containing Dipeptides

The following tables summarize quantitative data from studies on dipeptides with similar structures and/or functions to this compound, providing a reference for expected experimental outcomes.

Table 1: Effects of Tyrosine-Containing Dipeptides on Brain Catecholamine Levels in Mice

DipeptideDosage (Oral)Brain RegionChange in Dopamine (DA)Change in Noradrenaline (NA)Reference
Ile-Tyr50 mg/kgBrainstemIncreasedNo significant change[1]
Ser-Tyr50 mg/kgBrainstemNo significant changeIncreased turnover[1]
Tyr-Pro50 mg/kgBrainstemSuppressed turnoverNo significant change[1]
Trp-Tyr10 mg/kgHippocampus & Frontal CortexIncreasedNot reported[3]

Table 2: Effects of Tyrosine-Containing Dipeptides on Memory in Mice

DipeptideDosage (Oral)Animal ModelBehavioral TestOutcomeReference
Trp-Tyr10 mg/kgScopolamine-induced amnesiaY-maze testImproved spontaneous alternation[3]
Trp-Tyr10 mg/kgAged miceY-maze testImproved spontaneous alternation[3]

Signaling Pathways and Experimental Workflows

Catecholamine Synthesis Pathway

The primary mechanism by which this compound is expected to exert its effects is through the modulation of the catecholamine synthesis pathway. The tyrosine component of the dipeptide serves as a direct precursor for this pathway.

Catecholamine_Synthesis Tyr Tyrosine (from this compound) L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Noradrenaline Noradrenaline Dopamine->Noradrenaline Dopamine β- Hydroxylase

Figure 1: Simplified catecholamine synthesis pathway.

Experimental Workflow for Investigating this compound Effects

A typical experimental workflow to assess the neurological effects of this compound would involve in vivo studies in an animal model, followed by ex vivo analysis of brain tissue.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Animal_Model Animal Model (e.g., Mice, Rats) Treatment Oral Administration of This compound or Vehicle Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Y-maze, Morris Water Maze) Treatment->Behavioral Tissue Brain Tissue Collection (e.g., Hippocampus, Striatum) Behavioral->Tissue Sacrifice & Tissue Collection HPLC HPLC Analysis of Neurotransmitters Tissue->HPLC Western Western Blot for Protein Expression (e.g., TH) Tissue->Western

Figure 2: General experimental workflow.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cognitive Effects of this compound in Mice

Objective: To evaluate the effect of this compound on spatial working memory using the Y-maze test.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Y-maze apparatus

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 10, 25, 50 mg/kg).

  • Administration: Administer this compound or vehicle to mice via oral gavage 30-60 minutes before the behavioral test.

  • Y-maze Test:

    • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as entries into three different arms on consecutive choices.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Data Analysis: Compare the percentage of spontaneous alternation between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Ex Vivo Analysis of Brain Catecholamine Levels

Objective: To measure the levels of dopamine, noradrenaline, and their metabolites in specific brain regions following this compound administration.

Materials:

  • Brains from mice treated with this compound or vehicle (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

  • Reagents for tissue homogenization and neurotransmitter extraction

  • Standards for dopamine, noradrenaline, DOPAC, and HVA

Procedure:

  • Brain Dissection: Following behavioral testing, euthanize the mice and rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, prefrontal cortex) on ice.

  • Tissue Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet proteins.

  • Sample Preparation: Collect the supernatant, which contains the neurotransmitters, and filter it.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the catecholamines and their metabolites using a reverse-phase column.

    • Detect the compounds using an electrochemical detector.

  • Quantification: Quantify the concentration of each neurotransmitter and metabolite by comparing the peak areas to those of the standards.

  • Data Analysis: Normalize the neurotransmitter levels to the weight of the tissue sample. Compare the levels between the this compound-treated groups and the vehicle control group using statistical analysis.

Protocol 3: Western Blot Analysis of Tyrosine Hydroxylase Expression

Objective: To determine if this compound administration alters the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.

Materials:

  • Brain tissue homogenates (from Protocol 2)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

  • Primary antibody against Tyrosine Hydroxylase (TH)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the tissue homogenates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against TH.

    • Wash the membrane and then incubate it with the secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for TH and a loading control (e.g., β-actin or GAPDH).

    • Normalize the TH band intensity to the loading control.

    • Compare the relative TH expression levels between the this compound-treated groups and the vehicle control group.

By following these protocols, researchers can systematically investigate the neuropharmacological properties of this compound and elucidate its potential as a modulator of brain function. The provided data on analogous compounds and the detailed methodologies offer a solid foundation for initiating research in this promising area.

References

Application Notes and Protocols for Peptide Synthesis Utilizing H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the dipeptide H-Met-Tyr-OH as a building block in peptide synthesis. The protocols focus on Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, addressing the specific challenges associated with the methionine and tyrosine residues to ensure the synthesis of high-purity peptides.

Introduction

The use of pre-formed dipeptide building blocks like this compound in peptide synthesis can offer several advantages, including reduced coupling steps and potentially improved synthesis efficiency. However, the inherent chemical properties of methionine (Met) and tyrosine (Tyr) residues necessitate careful consideration of the synthetic strategy to prevent unwanted side reactions. Methionine is susceptible to oxidation of its thioether side chain to form methionine sulfoxide, while the phenolic hydroxyl group of tyrosine requires protection to prevent side reactions during peptide chain elongation.

This document outlines detailed protocols for the successful incorporation of this compound into peptide sequences, including coupling strategies, deprotection, and final cleavage from the solid support. Additionally, it explores the potential biological relevance of Met-Tyr containing peptides, particularly in the context of antioxidant activity and cell signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₄S
Molecular Weight 312.39 g/mol
Appearance White to off-white solid
Solubility Soluble in aqueous solutions and polar organic solvents (e.g., DMF)

Table 2: Representative Parameters for SPPS of a Met-Tyr Containing Peptide

ParameterValue/ConditionExpected Outcome
Resin Rink Amide ResinC-terminal amide peptide
Scale 0.1 mmol~100-150 mg crude peptide
Coupling Reagent HATU/DIPEAEfficient coupling
Fmoc Deprotection 20% Piperidine in DMFComplete Fmoc removal
Cleavage Cocktail Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Cleavage from resin and side-chain deprotection with minimal side reactions
Crude Peptide Yield ~75%Good recovery of crude product
Crude Peptide Purity (by HPLC) >70%High-quality crude peptide
Final Purity (after purification) >98%Suitable for biological assays

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (0.1 mmol scale)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage Cocktail (Reagent K): TFA (Trifluoroacetic acid)/Phenol/H₂O/Thioanisole/EDT (1,2-Ethanedithiol) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the SPPS reaction vessel.

    • Add DMF to swell the resin for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (if applicable):

    • If this compound is not the first building block, couple the first Fmoc-protected amino acid to the resin using standard coupling procedures (e.g., with HATU/DIPEA).

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (2 equivalents relative to resin loading), HATU (1.95 equivalents), and DIPEA (3 equivalents) in DMF.

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 3) and coupling (Step 4, using the next Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in Step 3.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, DCM, and finally with diethyl ether.

    • Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

Caution: Perform this step in a well-ventilated fume hood.

  • Cleavage Cocktail Preparation:

    • Prepare Reagent K by carefully mixing TFA, phenol, water, thioanisole, and EDT in the specified ratio. This cocktail is effective in scavenging reactive carbocations and preventing oxidation of the methionine residue.[1]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage solution from the resin into a cold diethyl ether solution (approximately 10 times the volume of the cleavage cocktail).

    • A white precipitate of the crude peptide should form.

    • Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Purification:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin resin_swelling Resin Swelling (DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling This compound Coupling (HATU/DIPEA in DMF) fmoc_deprotection->coupling washing1 Washing (DMF, DCM) coupling->washing1 elongation Peptide Chain Elongation (Repeat Deprotection/Coupling) washing1->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage & Deprotection (Reagent K) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification & Characterization (RP-HPLC, MS) precipitation->purification end Purified Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Signaling Pathways

Peptides containing the Met-Tyr motif may exhibit biological activities, including antioxidant effects and modulation of cell signaling pathways.

c-Met Signaling Pathway:

The c-Met receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and migration.[2][3] Dysregulation of the c-Met signaling pathway is implicated in various cancers.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathway_node pathway_node HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Cell Proliferation & Migration STAT3->Transcription Promotes Cell Proliferation & Invasion

Caption: The c-Met receptor tyrosine kinase signaling pathway.

Keap1-Nrf2 Antioxidant Response Pathway:

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1][4] Antioxidant peptides, potentially including those with Met-Tyr motifs, can activate this pathway to enhance the expression of antioxidant enzymes.[5][6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Antioxidant_Peptide Antioxidant Peptide (e.g., Met-Tyr) Antioxidant_Peptide->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets Nrf2 for ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Translocates and Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

The use of this compound as a dipeptide building block in SPPS provides an efficient route for the synthesis of peptides containing the Met-Tyr motif. By employing appropriate protection strategies, optimized coupling conditions, and scavenger-containing cleavage cocktails, researchers can successfully synthesize high-purity peptides. The protocols and guidelines presented herein offer a robust framework for incorporating this dipeptide into various peptide sequences for applications in drug discovery and biomedical research, particularly for exploring their potential as antioxidants and modulators of cellular signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: H-Met-Tyr-OH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of H-Met-Tyr-OH (L-Methionyl-L-Tyrosine) for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, or L-Methionyl-L-Tyrosine, is a dipeptide composed of the amino acids methionine and tyrosine. Its use in cell culture can be challenging due to the poor aqueous solubility of L-tyrosine at neutral pH.[1][2] This can lead to precipitation in culture media, affecting the availability of the peptide to the cells and the reproducibility of experiments.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is primarily influenced by its amino acid composition, the pH of the solvent, and the presence of co-solvents. L-tyrosine, with its phenolic side chain, has very low solubility in water at neutral pH (approximately 0.45 mg/mL).[3] The overall charge of the dipeptide, which changes with pH, also plays a crucial role in its solubility.

Q3: What is the recommended first step for dissolving this compound?

A3: The recommended first step is to try dissolving a small amount of the lyophilized peptide in sterile, distilled water. If it does not dissolve, adjusting the pH or using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is the next logical step.

Q4: How does pH affect the solubility of this compound?

A4: this compound has an isoelectric point (pI) where its net charge is zero, and its solubility is at a minimum. By adjusting the pH of the solution away from its pI, the dipeptide becomes charged, increasing its interaction with water and thus its solubility. Since it contains a free carboxylic acid group and a free amino group, it will be more soluble in acidic or basic solutions.

Q5: Can I use organic solvents to dissolve this compound for cell culture?

A5: Yes, organic solvents like DMSO can be used to dissolve this compound.[4] However, it is crucial to use a minimal amount and then slowly add this stock solution to your aqueous culture medium with vigorous stirring.[1] The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.5%) to avoid cytotoxicity.[5]

Q6: Are there any specific considerations when using DMSO with this compound?

A6: While DMSO is a common solvent, it can potentially oxidize the methionine residue in this compound. For sensitive applications, using an alternative solvent like dimethylformamide (DMF) or ensuring the use of high-purity, anhydrous DMSO and minimizing exposure to air can be considered.

Q7: How can I prepare a stock solution of this compound?

A7: A concentrated stock solution can be prepared by dissolving this compound in a minimal amount of a suitable solvent (e.g., DMSO or a dilute acidic/basic solution). This stock can then be sterile-filtered and added dropwise to the cell culture medium to achieve the desired final concentration.

Q8: What are the potential effects of this compound on my cells?

A8: this compound provides essential amino acids, methionine and tyrosine, to the cells. These are crucial for protein synthesis and various metabolic pathways.[6] Methionine is involved in the initiation of protein synthesis and is a precursor for S-adenosylmethionine (SAM), a universal methyl donor. Tyrosine is a precursor for the synthesis of neurotransmitters and hormones and is a key substrate in cellular signaling through tyrosine phosphorylation.[7] Some studies suggest that altered levels of tyrosine can be associated with insulin resistance and may play a role in cancer metabolism.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in water. The dipeptide has low solubility at neutral pH due to the tyrosine residue.1. Try gentle warming (up to 37°C).2. Use sonication in a water bath for short intervals.3. Adjust the pH of the water. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the peptide dissolves.
Precipitate forms when adding the stock solution to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the final medium, or there is a rapid change in solvent polarity.1. Add the stock solution dropwise to the medium while vortexing or stirring vigorously to ensure rapid and even dispersion.2. Warm the cell culture medium to 37°C before adding the stock solution.3. Prepare a more dilute stock solution and add a larger volume to the medium.4. Ensure the pH of the final medium is compatible with the solubility of the dipeptide.
Observed cytotoxicity in cell culture after adding this compound. The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. The dipeptide itself may have cytotoxic effects at high concentrations.1. Reduce the final concentration of the organic solvent to less than 0.5%.2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.3. Include a vehicle control (medium with the same amount of solvent) in your experiments.
Inconsistent experimental results. Incomplete dissolution of this compound leading to inaccurate concentration. Degradation of the peptide in solution.1. Ensure the peptide is fully dissolved before use. Visually inspect for any particulates.2. Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C).3. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Solubility Data (Estimated)

The following table provides estimated solubility data for this compound in various solvents. These values are based on the physicochemical properties of methionine and tyrosine and general principles of peptide solubility. Experimental validation is recommended.

Solvent pH Estimated Solubility (mg/mL) Notes
Water7.0< 1Low solubility due to the tyrosine residue.[3]
Water2.0> 10Increased solubility due to protonation of the carboxyl group.
Water9.0> 10Increased solubility due to deprotonation of the amino and phenolic groups.
PBS (Phosphate-Buffered Saline)7.4< 1Similar to water, salts may slightly decrease solubility.
DMSO (Dimethyl Sulfoxide)N/A> 50High solubility.[4]
EthanolN/A~ 1-5Moderate solubility.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

  • Lyophilized this compound

  • Selected solvents (e.g., sterile water, PBS, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • pH meter and micro-pH probe

  • Calibrated balance

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution. If it is clear with no visible particles, the peptide is soluble at that concentration.

  • If the peptide is not fully dissolved, add another measured volume of the solvent and repeat steps 3-5 until the peptide fully dissolves.

  • Calculate the approximate solubility in mg/mL.

  • For pH adjustments, after initial suspension in water, add small increments of dilute acid or base and check for dissolution at different pH points.

Protocol 2: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare sterile stock and working solutions of this compound for use in cell culture experiments.

Materials:

  • Lyophilized this compound

  • Appropriate solvent (e.g., sterile DMSO or sterile water with pH adjustment)

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filters (0.22 µm)

  • Sterile cell culture medium

  • Laminar flow hood

Procedure:

A. Preparation of a Concentrated Stock Solution (e.g., in DMSO):

  • Inside a laminar flow hood, weigh out the desired amount of this compound into a sterile tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex until the peptide is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

B. Preparation of a Working Solution in Cell Culture Medium:

  • Warm the cell culture medium to 37°C.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Inside a laminar flow hood, add the required volume of the stock solution dropwise to the pre-warmed cell culture medium while gently swirling or stirring. Crucially, the final concentration of DMSO should be non-toxic to the cells (typically <0.5%).

  • Ensure the final solution is clear and well-mixed before adding it to your cells.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound on a specific cell line.

Materials:

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Lyophilized this compound solvent Select Solvent start->solvent water Try Sterile Water First solvent->water Aqueous System organic Use Minimal Organic Solvent (e.g., DMSO) solvent->organic Hydrophobic Nature dissolved_water Completely Dissolved? water->dissolved_water dissolved_organic Completely Dissolved? organic->dissolved_organic yes1 Yes dissolved_water->yes1 no1 No dissolved_water->no1 yes2 Yes dissolved_organic->yes2 no2 No dissolved_organic->no2 Insoluble prepare_stock Prepare Sterile Stock Solution yes1->prepare_stock yes2->prepare_stock methods Enhancement Methods no1->methods troubleshoot_precipitate Troubleshoot Precipitation: - Lower Concentration - Slower Addition - Check Final pH no2->troubleshoot_precipitate Insoluble sonicate Sonication methods->sonicate warm Gentle Warming methods->warm ph Adjust pH methods->ph check_dissolved Completely Dissolved? sonicate->check_dissolved warm->check_dissolved ph->check_dissolved yes3 Yes check_dissolved->yes3 no3 No check_dissolved->no3 yes3->prepare_stock no3->organic add_to_medium Add Dropwise to Warmed Medium with Stirring prepare_stock->add_to_medium check_precipitate Precipitation? add_to_medium->check_precipitate no4 No check_precipitate->no4 yes4 Yes check_precipitate->yes4 final_solution Final Solution Ready for Cell Culture no4->final_solution yes4->troubleshoot_precipitate

Caption: Workflow for troubleshooting this compound solubility.

Met_Tyr_Signaling cluster_extracellular Extracellular cluster_cell Cell This compound This compound Amino Acid Transporters Amino Acid Transporters This compound->Amino Acid Transporters Intracellular Pool Intracellular Met & Tyr Pool Amino Acid Transporters->Intracellular Pool Protein Synthesis Protein Synthesis Intracellular Pool->Protein Synthesis SAM_Cycle S-adenosylmethionine (SAM) Cycle Intracellular Pool->SAM_Cycle Methionine Tyrosine_Kinase_Signaling Tyrosine Kinase Signaling Pathways Intracellular Pool->Tyrosine_Kinase_Signaling Tyrosine Neurotransmitter_Hormone Neurotransmitter/Hormone Precursor Intracellular Pool->Neurotransmitter_Hormone Tyrosine Proliferation_Survival Cell Proliferation & Survival Protein Synthesis->Proliferation_Survival Methylation DNA/RNA/Protein Methylation SAM_Cycle->Methylation Methylation->Proliferation_Survival Tyrosine_Kinase_Signaling->Proliferation_Survival

Caption: Potential signaling pathways influenced by this compound.

References

Technical Support Center: Prevention of H-Met-Tyr-OH Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the dipeptide H-Met-Tyr-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound involve the oxidation of both the methionine and tyrosine residues.

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)), which corresponds to a +16 Da mass shift.[1][2] This can be initiated by reactive oxygen species (ROS) present in the solution.[2]

  • Tyrosine Oxidation: The phenol side chain of tyrosine can undergo oxidation to form various products, including dityrosine (dimerization) and other oxidized species.[3][4] This can be induced by factors such as light exposure (photo-oxidation) and the presence of metal ions.[3][5]

Q2: What are the main factors that accelerate the degradation of this compound in solution?

A2: Several factors can accelerate the degradation of this compound:

  • Presence of Oxygen: Dissolved oxygen is a key contributor to the oxidation of both methionine and tyrosine residues.[4]

  • Exposure to Light: UV and even visible light can promote the photo-oxidation of the tyrosine residue.[3][6]

  • pH of the Solution: The rate of oxidation can be pH-dependent. For instance, cysteine oxidation is more prevalent at alkaline pH, and similar trends can be observed for other residues.[5] Generally, a pH between 3 and 5 can help diminish both deamidation and oxidation.[1]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions, leading to the formation of ROS.[5][7]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, including oxidation.[8]

Q3: How can I prevent the degradation of this compound in my solution?

A3: A multi-faceted approach is recommended to prevent degradation:

  • Use of Deoxygenated Buffers: Preparing solutions with buffers that have been sparged with an inert gas (e.g., nitrogen or argon) can significantly reduce the dissolved oxygen content.

  • Addition of Antioxidants: Including antioxidants in the formulation can protect this compound from oxidation. Free L-methionine is often used as a sacrificial antioxidant to protect the methionine residue within the peptide.[5]

  • Inclusion of Chelating Agents: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions, preventing them from catalyzing oxidative degradation.[7][9]

  • pH Control: Maintaining the pH of the solution in a range where the peptide is most stable is crucial. This typically requires a buffer system. For many peptides, a slightly acidic pH (3-5) is optimal for preventing oxidation.[1]

  • Protection from Light: Storing the solution in amber vials or in the dark will minimize photo-oxidation of the tyrosine residue.[1]

  • Storage at Low Temperatures: Storing the solution at reduced temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) will slow down the rate of all chemical degradation pathways.[1]

Q4: Is lyophilization a good strategy to improve the long-term stability of this compound?

A4: Yes, lyophilization (freeze-drying) is an excellent strategy for enhancing the long-term stability of peptides like this compound.[10][11] By removing water, it prevents hydrolytic degradation and significantly slows down other degradation pathways like oxidation.[3] The lyophilized powder should be stored at low temperatures and protected from light. Reconstitution should be done with a suitable, deoxygenated buffer immediately before use.

Troubleshooting Guides

Problem 1: I observe a +16 Da peak in my mass spectrometry analysis of an aged this compound solution.

  • Likely Cause: This mass shift is characteristic of the oxidation of the methionine residue to methionine sulfoxide.[1]

  • Troubleshooting Steps:

    • Review Formulation: Check if your formulation buffer was deoxygenated and if it contains an antioxidant and a chelating agent.

    • Oxygen Exclusion: Ensure that the headspace of your storage vial was flushed with an inert gas (e.g., nitrogen or argon) before sealing.

    • Storage Conditions: Verify that the solution was stored at the recommended low temperature and protected from light.

    • Add Antioxidant: Consider increasing the concentration of a sacrificial antioxidant like free L-methionine in your formulation.

Problem 2: My this compound solution has developed a yellowish tint and shows new peaks in the HPLC chromatogram upon storage.

  • Likely Cause: This could indicate degradation of the tyrosine residue, potentially through photo-oxidation, leading to colored degradation products and dityrosine dimers.[3][12]

  • Troubleshooting Steps:

    • Light Protection: Ensure your solution is stored in light-protective (amber) vials or in a dark environment.

    • Perform Photostability Studies: If your product will be exposed to light, conduct formal photostability studies according to ICH Q1B guidelines to understand its light sensitivity.[13][14]

    • Analyze Degradation Products: Use HPLC with UV and MS detection to identify the new peaks. Dityrosine will have a distinct mass and may exhibit fluorescence.

    • Optimize Formulation: Re-evaluate the pH of your solution and consider the addition of antioxidants that can quench free radicals generated during photo-degradation.

Problem 3: I see a general loss of the main this compound peak in HPLC over time, but no major degradation peaks are obvious.

  • Likely Cause: This could be due to aggregation or precipitation of the peptide, which would not be detected by standard reversed-phase HPLC methods. It could also be a result of multiple minor degradation pathways occurring simultaneously.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solution for any visible particulates or cloudiness.

    • Size Exclusion Chromatography (SEC): Use SEC-HPLC to detect the presence of soluble aggregates.

    • Solubility Study: Determine the solubility of this compound in your chosen buffer system at different concentrations and temperatures to ensure you are working below its solubility limit.

    • Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products and ensure your analytical method can detect them.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the stability of peptides containing methionine and tyrosine. Note that specific degradation rates for this compound will be dependent on the exact formulation and storage conditions and should be determined experimentally.

Table 1: Factors Influencing Methionine and Tyrosine Oxidation

ParameterEffect on Methionine OxidationEffect on Tyrosine OxidationReference(s)
pH Rate can increase at alkaline pH.Deprotonation of the phenol group at higher pH can accelerate oxidation.[5]
Temperature Increased temperature accelerates oxidation.Increased temperature accelerates oxidation.[8]
Light Indirectly, by generating ROS.Directly causes photo-oxidation.[3][6]
Metal Ions (Fe²⁺, Cu²⁺) Catalyze oxidation via Fenton-like reactions.Catalyze oxidation.[5][7]
Oxygen Direct reactant in the oxidation process.Direct reactant in the oxidation process.[4]

Table 2: Common Excipients for Peptide Stabilization

ExcipientTypical ConcentrationMechanism of ActionReference(s)
L-Methionine 0.1% (w/v) or 1:5 molar ratio (peptide:Met)Sacrificial antioxidant, scavenges free radicals.[5]
EDTA 0.01% - 0.1% (w/v)Chelates metal ions, preventing catalytic oxidation.[7][9]
Citrate Buffer 10-50 mMMaintains pH in a stable range (typically pH 3-5).[1]
Phosphate Buffer 10-50 mMMaintains pH in a stable range.[1]

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Buffer Preparation and Deoxygenation:

    • Prepare a 10 mM citrate buffer.

    • Adjust the pH to 4.5 with citric acid or sodium citrate.

    • Sparge the buffer with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Addition of Excipients:

    • To the deoxygenated buffer, add EDTA to a final concentration of 0.05% (w/v).

    • Add free L-methionine to a final concentration of 0.1% (w/v).

    • Gently mix until all excipients are fully dissolved.

  • Dissolution of this compound:

    • Weigh the required amount of this compound and dissolve it in the prepared formulation buffer to the desired final concentration (e.g., 1 mg/mL).

    • Mix gently to avoid introducing oxygen.

  • Sterile Filtration and Filling:

    • Sterile filter the solution through a 0.22 µm filter into sterile, amber glass vials.

    • During filling, flush the headspace of each vial with nitrogen or argon before sealing.

  • Storage:

    • Store the vials at the intended storage temperature (e.g., 2-8°C or -20°C) and protected from light.

Protocol 2: Stability Indicating HPLC Method for this compound

  • Objective: To separate the intact this compound from its potential degradation products.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm (for tyrosine) and 220 nm (for the peptide bond). Mass spectrometry (MS) should be used for peak identification.

  • Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).

Protocol 3: Forced Degradation Study of this compound

  • Prepare Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13][14] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 2). The goal is to achieve 5-20% degradation of the main peak to ensure that the method can effectively separate the degradation products.[17]

Visualizations

H_Met_Tyr_OH This compound Met_Oxidation Methionine Oxidation H_Met_Tyr_OH->Met_Oxidation O₂, Metal Ions, Heat Tyr_Oxidation Tyrosine Oxidation H_Met_Tyr_OH->Tyr_Oxidation O₂, Metal Ions, Light, Heat Met_SO Methionine Sulfoxide (+16 Da) Met_Oxidation->Met_SO Dityrosine Dityrosine Tyr_Oxidation->Dityrosine Other_Tyr_Ox Other Oxidized Products Tyr_Oxidation->Other_Tyr_Ox

Caption: Primary degradation pathways of this compound in solution.

start Start: this compound Powder prep_buffer Prepare & Deoxygenate Buffer start->prep_buffer add_excipients Add Antioxidants & Chelating Agents prep_buffer->add_excipients dissolve_peptide Dissolve this compound add_excipients->dissolve_peptide sterile_filter Sterile Filtration dissolve_peptide->sterile_filter fill_vials Fill into Amber Vials (Inert Atmosphere) sterile_filter->fill_vials storage Store at Low Temperature, Protected from Light fill_vials->storage stability_testing Perform Stability Testing (HPLC, MS) storage->stability_testing t=0, 1, 3, 6 months... end End: Stable Solution stability_testing->end Passes Specification

References

Navigating H-Met-Tyr-OH Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the dipeptide Methionyl-Tyrosine (H-Met-Tyr-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, you will find detailed troubleshooting advice in a question-and-answer format, quantitative data on side product formation, comprehensive experimental protocols, and visualizations to clarify reaction pathways.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Mass spectrometry of the crude product shows a peak at +16 Da of the expected mass.

  • Question: What is the likely cause of the +16 Da impurity and how can I prevent it?

  • Answer: This mass increase is characteristic of methionine oxidation , where the thioether side chain of methionine is oxidized to a sulfoxide. This is a common side reaction, especially during the final acidic cleavage step from the solid-phase resin.[1][2][3] Without preventative measures, the extent of oxidation can be significant, reaching approximately 50% of the product.[1]

    Solutions:

    • Use of Scavengers: Incorporate scavengers into your cleavage cocktail. A common and effective scavenger is 1,2-ethanedithiol (EDT).[4][5] For instance, using a cleavage cocktail of TFA/TIS/H2O/EDT (94:2:2:2 v/v/v/v) can significantly suppress oxidation.[5]

    • Inert Atmosphere: While methionine's thioether is generally considered non-reactive under standard Fmoc-based solid-phase peptide synthesis (SPPS), it is sensitive to the environment during cleavage.[1] Performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

    • Post-synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. Reagents like dimethylsulfide and ammonium iodide have been shown to effectively reduce the sulfoxide without significantly compromising the overall yield.[1]

Issue 2: The crude product shows a significant peak with the same mass as the desired peptide but a different retention time on HPLC.

  • Question: My mass spectrum looks correct, but the HPLC shows a doublet peak. What could be the issue?

  • Answer: A doublet peak with the correct mass is a strong indicator of racemization , where the stereochemical integrity of an amino acid is lost, resulting in a mixture of L- and D-isomers.[3] In the synthesis of this compound, the tyrosine residue is susceptible to racemization during the activation and coupling steps.[6]

    Solutions:

    • Choice of Coupling Reagents and Additives: The selection of coupling reagents is critical. Using carbodiimides like DIC or DCC alone can lead to significant racemization. The addition of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is highly recommended.[3][7]

    • Base Selection: The base used during coupling can influence the rate of racemization. A sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred over less hindered bases.[3]

    • Temperature Control: Perform the coupling reaction at a controlled, lower temperature (e.g., 0°C to room temperature) as higher temperatures can increase the rate of racemization.[3]

Issue 3: A significant byproduct with a mass corresponding to the acylation of the tyrosine side chain is observed.

  • Question: I am seeing a byproduct that suggests acylation of the tyrosine hydroxyl group. How can this be avoided?

  • Answer: This side reaction is known as O-acylation and occurs when the phenolic hydroxyl group of an unprotected tyrosine residue reacts with the activated carboxyl group of the incoming amino acid.[8][9] This leads to the formation of a branched peptide and a reduction in the yield of the desired linear dipeptide.

    Solution:

    • Side-Chain Protection: The most effective way to prevent O-acylation is to protect the hydroxyl group of tyrosine. In Fmoc-based SPPS, the tert-butyl (tBu) group is the standard choice (Fmoc-Tyr(tBu)-OH).[10][11] For Boc-based synthesis, a benzyl (Bzl) ether is commonly used (Boc-Tyr(Bzl)-OH).[12] These protecting groups are stable during the coupling steps and are removed during the final cleavage.

Issue 4: Low yield of the final dipeptide product, with evidence of a cyclic byproduct.

  • Question: My overall yield is very low, and I suspect the formation of a cyclic byproduct. What is happening?

  • Answer: At the dipeptide stage of solid-phase synthesis, there is a significant risk of diketopiperazine (DKP) formation .[10] This involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a loss of yield. This is particularly prevalent when using resins like Wang resin.

    Solutions:

    • Choice of Resin: Using a 2-chlorotrityl chloride resin can suppress DKP formation due to the steric hindrance of the trityl group.[7]

    • Dipeptide Coupling: Instead of stepwise addition of the first two amino acids, couple a pre-formed dipeptide unit (e.g., Fmoc-Met-Tyr-OH). This bypasses the vulnerable dipeptide-resin intermediate.[7]

    • Modification of Deprotection Conditions: For Fmoc chemistry, shortening the piperidine treatment time for the deprotection of the second amino acid can help to minimize DKP formation.

Quantitative Data on Side Reactions

The extent of side product formation can vary depending on the specific reaction conditions. The following tables summarize quantitative data gathered from the literature to provide a baseline for expected side product formation.

Table 1: Methionine Oxidation

ConditionCleavage CocktailExtent of OxidationReference
No preventative measures95:2.5:2.5 TFA:water:TIS~50%[1]
With scavengersTFA/TIS/H2O/EDT (94:2:2:2)Significantly reduced/eliminated[5]

Table 2: Tyrosine Racemization during Coupling

Coupling ReagentAdditive% D-Isomer Formation (for racemization-prone amino acids)Reference
DICNoneHigh (not specified)[3]
HBTUHOBtLow (not specified)[3]
COMUOxyma Pure<1%[3]

Table 3: Tyrosine O-Acylation

Tyrosine Side-Chain ProtectionConditionExtent of O-AcylationReference
UnprotectedStandard coupling conditionsCan be a significant side product, leading to yield loss[8][9]
Protected (e.g., tBu, Bzl)Standard coupling conditionsNegligible[10][12]

Table 4: Diketopiperazine (DKP) Formation

Resin TypeDipeptide SequenceExtent of DKP FormationReference
Wang ResinGeneralCan be a major side reaction, leading to significant yield loss
2-Chlorotrityl Chloride ResinGeneralSignificantly suppressed[7]

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of this compound using the Fmoc/tBu strategy.

Solid-Phase Synthesis of this compound

1. Resin Preparation and First Amino Acid Loading:

  • Swell Fmoc-Tyr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF (3-5 times).

3. Coupling of the Second Amino Acid (Methionine):

  • In a separate vessel, dissolve Fmoc-Met-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected Tyr(tBu)-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired). If the test is positive (blue beads), continue coupling for another hour.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal methionine.

  • After deprotection, wash the H-Met-Tyr(tBu)-resin thoroughly with DMF and DCM, and then dry the resin under vacuum.

5. Cleavage and Final Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / 1,2-ethanedithiol (EDT) / Triisopropylsilane (TIS) / Water (94:2.5:1:2.5 v/v/v/v).

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Collect and pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the final product as a white powder.

Visualizing Synthesis and Side Reactions

To better understand the synthetic pathway and the points at which side reactions can occur, the following diagrams have been generated.

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Fmoc-Tyr(tBu)-Resin Fmoc-Tyr(tBu)-Resin H-Tyr(tBu)-Resin H-Tyr(tBu)-Resin Fmoc-Tyr(tBu)-Resin->H-Tyr(tBu)-Resin Fmoc Deprotection (Piperidine) Fmoc-Met-Tyr(tBu)-Resin Fmoc-Met-Tyr(tBu)-Resin H-Tyr(tBu)-Resin->Fmoc-Met-Tyr(tBu)-Resin Coupling (Fmoc-Met-OH, HBTU/HOBt) DKP Diketopiperazine (Met-Tyr) H-Tyr(tBu)-Resin->DKP Intramolecular Cyclization (during Met coupling) Racemization Racemized Tyr (D-Tyr) H-Tyr(tBu)-Resin->Racemization During Coupling Activation H-Met-Tyr(tBu)-Resin H-Met-Tyr(tBu)-Resin Fmoc-Met-Tyr(tBu)-Resin->H-Met-Tyr(tBu)-Resin Fmoc Deprotection (Piperidine) This compound This compound H-Met-Tyr(tBu)-Resin->this compound Cleavage & Deprotection (TFA, Scavengers) Met_Oxidation H-Met(O)-Tyr-OH This compound->Met_Oxidation Oxidation (during cleavage) O_Acylation O-Acylated Tyr Unprotected_Tyr H-Tyr-Resin (unprotected) Unprotected_Tyr->O_Acylation Side-chain acylation during coupling

Caption: Main synthesis pathway of this compound and key side reactions.

This guide provides a foundational understanding of the common challenges encountered during the synthesis of this compound and offers practical solutions to mitigate them. For further assistance, consulting detailed literature on peptide synthesis is recommended.

References

Technical Support Center: Optimizing HPLC Separation of H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide H-Met-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating this compound?

A C18 reversed-phase column is the most common and recommended starting point for the separation of peptides like this compound.[1][2][3][4] These columns utilize a non-polar stationary phase that separates peptides based on their hydrophobicity.[1] For small peptides, a particle size of 1.8 to 5 µm and a pore size of 100-130 Å are generally suitable.

Q2: What is a typical mobile phase for the HPLC analysis of this compound?

A common mobile phase for separating peptides is a mixture of water and an organic solvent, typically acetonitrile, with an acid additive.[1][5] A good starting point would be:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

TFA acts as an ion-pairing agent, which helps to improve peak shape and resolution.[6][7] For applications involving mass spectrometry (LC-MS), 0.1% formic acid can be used as an alternative to TFA, as it is more volatile and causes less ion suppression.[8]

Q3: Should I use an isocratic or gradient elution for this compound?

For peptide separations, a gradient elution is almost always preferred.[6][9] A shallow gradient, for instance, a 1% increase in mobile phase B per minute, is a good starting point for method development.[5] This allows for the effective separation of the target peptide from any impurities.

Q4: How can I improve poor peak shape, such as tailing or fronting?

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.[10][11] To address this:

  • Ensure the use of a high-purity silica column with good end-capping to minimize silanol interactions.[6][10]

  • Adjust the concentration of the acid additive (e.g., TFA) in the mobile phase.[12]

  • Reduce the injection volume or sample concentration to avoid overloading the column.[10][13]

  • Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[11]

Q5: My retention times are shifting between injections. What could be the cause?

Variable retention times are often due to a lack of system equilibration, temperature fluctuations, or issues with the mobile phase or pump.[10][14]

  • Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[10]

  • Use a column oven to maintain a consistent temperature.[6][15]

  • Prepare fresh mobile phase daily and ensure it is properly degassed to prevent air bubbles in the pump.[10][14]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with free silanol groups on the column.[10]- Column overload.[10][13]- Inappropriate pH of the mobile phase.- Use a well-end-capped column or a column with a different stationary phase.- Decrease the sample concentration or injection volume.[10][13]- Adjust the mobile phase pH to ensure the peptide is fully protonated.
Poor Peak Shape (Fronting) - Column overload.[10]- Sample solvent stronger than the mobile phase.[11]- Reduce the amount of sample injected.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[11]
No Peaks or Very Small Peaks - Incorrect detector wavelength.- Sample degradation.- Injection issue.- Set the UV detector to 210-220 nm for peptide bonds or 280 nm for the tyrosine residue.- Ensure proper sample storage and handling.- Check the injector for blockages or leaks.
Variable Retention Times - Inadequate column equilibration between runs.[10]- Temperature fluctuations.[10]- Inconsistent mobile phase preparation or pump flow rate.[10][14]- Increase the equilibration time before each injection.- Use a column oven to maintain a stable temperature.[6][15]- Prepare fresh mobile phase daily, degas thoroughly, and prime the pump.[10]
Ghost Peaks - Contamination in the mobile phase or from the injector.- Carryover from a previous injection.[8]- Run a blank gradient (injecting only the mobile phase) to identify the source of contamination.[8]- Flush the system and injector with a strong solvent.- Use fresh, high-purity solvents for the mobile phase.
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate gradient slope.- Unsuitable stationary phase.- Adjust the type and concentration of the organic modifier or acid additive.- Optimize the gradient program (e.g., use a shallower gradient).[5]- Screen different column chemistries (e.g., C8, Phenyl).[6]

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol provides a starting point for developing a robust separation method. Optimization will likely be required based on your specific instrumentation and purity requirements.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm, 120 Å
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in Mobile Phase A to a concentration of 0.5 mg/mL.

Visualizations

Logical Workflow for HPLC Method Development

MethodDevelopment start Define Separation Goals (Purity, Quantitation) select_column Select Column (e.g., C18, 120Å) start->select_column select_mp Select Mobile Phase (Water/ACN with 0.1% FA or TFA) start->select_mp scouting_gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) select_column->scouting_gradient select_mp->scouting_gradient evaluate Evaluate Results (Resolution, Peak Shape) scouting_gradient->evaluate optimize Optimize Parameters evaluate->optimize Suboptimal? final_method Final Method evaluate->final_method Acceptable? optimize_gradient Gradient Slope & Range optimize->optimize_gradient optimize_temp Temperature optimize->optimize_temp optimize_flow Flow Rate optimize->optimize_flow optimize_gradient->evaluate optimize_temp->evaluate optimize_flow->evaluate

Caption: A workflow for systematic HPLC method development for peptides.

Troubleshooting Logic for Poor Peak Shape

TroubleshootingPeakShape problem Poor Peak Shape (Tailing/Fronting) cause1 Column Overload? problem->cause1 solution1 Reduce Injection Volume or Concentration cause1->solution1 Yes cause2 Secondary Interactions? cause1->cause2 No solution2 Use End-Capped Column Adjust Mobile Phase Additive cause2->solution2 Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 Yes cause4 Column Degradation? cause3->cause4 No solution4 Flush or Replace Column cause4->solution4 Yes

Caption: A decision tree for troubleshooting common peak shape issues in HPLC.

References

Technical Support Center: Troubleshooting H-Met-Tyr-OH Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of expected biological activity with the dipeptide H-Met-Tyr-OH.

Troubleshooting Guides

Guide 1: Initial Troubleshooting for Unexpected Inactivity of this compound

If this compound is not demonstrating its expected biological effects, a systematic approach to troubleshooting is crucial. This guide walks through the primary areas of investigation.

Logical Workflow for Troubleshooting Peptide Inactivity

G cluster_peptide Peptide Integrity Checks cluster_assay Assay Parameter Checks cluster_hypothesis Biological Hypothesis Review start Start: this compound Shows No Biological Activity peptide_check Step 1: Verify Peptide Integrity & Handling start->peptide_check assay_check Step 2: Scrutinize Experimental Assay Parameters peptide_check->assay_check Peptide OK purity Confirm Purity (HPLC, MS) (>95% recommended) peptide_check->purity solubility Verify Solubility & Stability in Assay Buffer peptide_check->solubility storage Check Storage Conditions (Lyophilized at -20°C or -80°C) peptide_check->storage hypothesis_check Step 3: Re-evaluate Biological Hypothesis assay_check->hypothesis_check Assay OK controls Validate Positive & Negative Controls assay_check->controls concentration Optimize Peptide Concentration (Dose-response curve) assay_check->concentration conditions Verify Assay Conditions (pH, Temp, Incubation Time) assay_check->conditions solution Resolution hypothesis_check->solution Hypothesis Refined pathway Confirm Relevance of Signaling Pathway hypothesis_check->pathway target Verify Target Expression in Experimental System hypothesis_check->target

Caption: A step-by-step workflow for diagnosing the lack of this compound activity.

Frequently Asked Questions (FAQs)

Peptide Quality and Handling

  • Q1: What is the recommended purity for this compound for biological assays?

    • A1: For most cell-based assays, a purity of >95% as determined by HPLC is recommended. Impurities from synthesis, such as truncated or deletion sequences, can interfere with the biological activity.

  • Q2: How should I dissolve and store this compound?

    • A2: this compound is a dipeptide containing both a hydrophobic (Tyr) and a sulfur-containing (Met) amino acid. Lyophilized peptide should be stored at -20°C or -80°C.[1] For dissolution, start with a small amount of a sterile, high-purity solvent like DMSO or a buffer compatible with your assay.[2] It is best to prepare fresh solutions for each experiment, as peptides in solution are less stable.[2] Avoid repeated freeze-thaw cycles.[3]

  • Q3: The methionine residue in this compound is prone to oxidation. How can I prevent this and how would it affect activity?

    • A3: Methionine can oxidize to methionine sulfoxide and methionine sulfone, which can alter the peptide's conformation and reduce or eliminate its biological activity.[1][4] To minimize oxidation, store the lyophilized peptide under an inert gas (argon or nitrogen), protect it from light, and use degassed buffers for dissolution.

Experimental Design and Assay Conditions

  • Q4: My positive and negative controls are working, but this compound shows no effect. What should I check next?

    • A4: If your controls are behaving as expected, the issue is likely with the peptide itself or its interaction with your experimental system.[2] First, re-verify the peptide's identity and purity via mass spectrometry and HPLC.[2] Next, perform a dose-response experiment with a wide range of concentrations to ensure you are not missing the active window. Also, consider the possibility of rapid degradation of the peptide in your cell culture medium or assay buffer.

  • Q5: Could trifluoroacetic acid (TFA) from peptide synthesis be interfering with my cell-based assay?

    • A5: Yes, residual TFA, often present as a counter-ion from HPLC purification, can be cytotoxic or inhibit cell proliferation in some cell lines, masking the true biological effect of the peptide.[3] If you suspect TFA interference, consider obtaining the peptide as an acetate or HCl salt, or performing a salt exchange.

  • Q6: What are the expected biological activities of this compound?

    • A6: The biological activities of this compound are not extensively characterized in the literature. However, based on its constituent amino acids, potential activities include:

      • Neuroactivity: Tyrosine is a direct precursor to catecholamine neurotransmitters like dopamine and norepinephrine.[2] A similar tripeptide, Met-Tyr-Lys, has shown both excitatory and inhibitory effects on neurons.[3]

      • Antioxidant Activity: Both methionine and tyrosine have redox-active properties. Studies on tyrosine-containing dipeptides have demonstrated their capacity to scavenge free radicals.[5]

Data Interpretation

  • Q7: I see a very weak or inconsistent response. How can I improve the reliability of my results?

    • A7: Inconsistent results can stem from peptide instability, poor solubility, or assay variability. Ensure the peptide is fully dissolved and that your assay conditions are optimized and consistent between experiments. It is also important to include appropriate controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following tables provide examples of quantitative data for dipeptides with similar characteristics to this compound. This data is for illustrative purposes to guide experimental design, as specific data for this compound is not widely available.

Table 1: Antioxidant Activity of Tyrosine-Containing Dipeptides

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Tyr-GlyTEAC~1.4x higher than free Tyr--INVALID-LINK--[5]
Gly-TyrTEAC~0.5x that of free Tyr--INVALID-LINK--[5]
Trp-TyrTEAC5.17--INVALID-LINK--[5]
Tyr-TrpTEAC6.04--INVALID-LINK--[5]

Table 2: Bioactivity of a Structurally Similar Dipeptide

DipeptideTargetAssay TypeIC50Reference
H-Tyr-Tyr-OHAngiotensin I-Converting Enzyme (ACE)Enzyme Inhibition0.028 mg/mL--INVALID-LINK--[6]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from standard methods for assessing the antioxidant capacity of peptides.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Dissolve this compound in a suitable solvent (e.g., methanol or a buffer compatible with the assay) to create a stock solution. Prepare a series of dilutions.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the peptide solution (or control/blank) to each well.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the peptide concentration and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cell Viability Assay

This protocol outlines a common method for assessing the effect of this compound on the viability of cultured cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in a sterile, cell culture-compatible solvent (e.g., sterile PBS or DMSO, ensuring the final DMSO concentration is non-toxic to the cells).

    • Prepare serial dilutions of the peptide in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against peptide concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Signaling Pathways and Visualizations

Potential Signaling Pathway: Tyrosine as a Neurotransmitter Precursor

Given that tyrosine is a direct precursor for catecholamines, a primary expected biological role of this compound could be to increase the bioavailability of tyrosine for neurotransmitter synthesis in neuronal cells.

G H_Met_Tyr_OH This compound (extracellular) transporter Amino Acid Transporter H_Met_Tyr_OH->transporter Uptake or Extracellular Cleavage intracellular_Tyr Intracellular Tyrosine Pool transporter->intracellular_Tyr TH Tyrosine Hydroxylase (Rate-limiting step) intracellular_Tyr->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine G H_Met_Tyr_OH This compound cMet c-Met Receptor H_Met_Tyr_OH->cMet Hypothetical Interaction (Agonist or Antagonist?) P1 P cMet->P1 P2 P cMet->P2 Gab1 Gab1 P1->Gab1 Grb2 Grb2/SOS P2->Grb2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Survival, Motility) Akt->Cell_Response Ras Ras Grb2->Ras MAPK MAPK Ras->MAPK MAPK->Cell_Response

References

Technical Support Center: H-Met-Tyr-OH Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistency in experiments involving H-Met-Tyr-OH (L-Methionyl-L-Tyrosine).

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue: Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS).

  • Question 1: My this compound solution appears cloudy or precipitates during the experiment. What could be the cause?

    • Answer: Poor solubility is a likely cause. This compound has limited solubility in aqueous solutions.[1] Ensure you are using a suitable solvent and consider the pH of your buffer, as solubility can be pH-dependent. For antioxidant assays, dissolving this compound in a small amount of a compatible organic solvent like DMSO or ethanol before diluting it in the aqueous buffer can improve solubility.[2][3] Always prepare fresh solutions, as the dipeptide can degrade or aggregate over time.

  • Question 2: I'm observing lower than expected antioxidant activity. Why might this be happening?

    • Answer: Several factors can contribute to lower than expected activity.

      • Oxidation of this compound: Both methionine and tyrosine residues are susceptible to oxidation, which can lead to a loss of antioxidant capacity.[4][5] Protect your stock solutions from light and air. Consider preparing solutions fresh for each experiment.

      • Reaction Kinetics: The reaction time in antioxidant assays is crucial. Ensure you are following the recommended incubation times for the specific assay (e.g., DPPH, ABTS).[6][7]

      • Intramolecular Interactions: The interaction between the methionine and tyrosine residues can influence the overall antioxidant activity.[8] In some contexts, the presence of methionine can even enhance the oxidation of a neighboring tyrosine.[9]

  • Question 3: My results show high variability between replicates. How can I improve precision?

    • Answer: High variability often points to issues with sample handling and preparation.

      • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for viscous solutions or small volumes.

      • Temperature Control: Maintain a consistent temperature throughout the assay, as reaction rates can be temperature-sensitive.

      • Mixing: Ensure thorough mixing of reagents and the this compound solution.

      • Fresh Reagents: Use fresh assay reagents (e.g., DPPH or ABTS radical solutions) as their reactivity can decrease over time.

Issue: Difficulties in quantifying this compound using LC-MS.

  • Question 1: I am experiencing a weak or no signal for this compound in my LC-MS analysis. What should I check?

    • Answer: A weak or absent signal can stem from several issues in your sample preparation or LC-MS method.

      • Sample Preparation: Peptides can be lost during sample preparation steps like protein precipitation or solid-phase extraction.[10] Optimize your extraction protocol to ensure efficient recovery.

      • Ionization Suppression: Components in your sample matrix can suppress the ionization of this compound in the mass spectrometer.[10] Ensure your chromatographic method effectively separates the dipeptide from interfering matrix components.

      • Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact the retention and ionization of this compound. Experiment with different mobile phase compositions and gradients.[11]

      • Instrument Sensitivity: Verify the sensitivity and calibration of your mass spectrometer using a known standard.

  • Question 2: My retention time for this compound is shifting between runs. What could be the reason?

    • Answer: Retention time shifts are often due to inconsistencies in the LC system.

      • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

      • Mobile Phase Preparation: Prepare fresh mobile phases and ensure they are thoroughly degassed to prevent bubble formation.

      • Column Temperature: Maintain a stable column temperature using a column oven.

      • Column Integrity: The column may be degrading or clogged. Try washing the column or replacing it if the problem persists.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store this compound?

    • A1: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is recommended to keep it at -20°C or -80°C.[12]

  • Q2: What is the solubility of this compound?

    • A2: this compound is slightly soluble in water and soluble in dilute acidic or alkaline solutions.[1] Its solubility in common organic solvents used in peptide synthesis, such as DMF and DMSO, is generally good.[13][14] For quantitative data on the solubility of the constituent amino acid, L-tyrosine, in various solvents, refer to the table below.

  • Q3: Is this compound susceptible to oxidation?

    • A3: Yes, both the methionine and tyrosine residues in this compound are prone to oxidation.[4][5] The sulfur-containing side chain of methionine and the phenolic ring of tyrosine can be oxidized by reactive oxygen species.[5]

  • Q4: What are the known biological activities of this compound?

    • A4: this compound is being investigated for its potential neuroprotective effects and its role in memory improvement.[15][16] It is also studied for its antioxidant properties.[8] Additionally, as a dipeptide, it can be a precursor for neurotransmitters.[17]

Data Presentation

Table 1: Solubility of L-Tyrosine in Various Aqueous Solvent Mixtures at Different Temperatures

Solvent SystemTemperature (K)Mole Fraction Solubility (x10^4)
Methanol + Water283.151.5 - 3.5
298.152.0 - 5.0
313.152.8 - 7.0
Ethanol + Water283.151.2 - 3.0
298.151.8 - 4.5
313.152.5 - 6.5
n-Propanol + Water283.151.0 - 2.5
298.151.5 - 4.0
313.152.0 - 6.0
DMSO + Water283.153.0 - 15.0
298.154.0 - 20.0
313.155.5 - 28.0

Data adapted from studies on L-tyrosine solubility and serves as an estimation for this compound.[2][3]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the steps to determine the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of this compound solutions: Prepare a stock solution of this compound in methanol or a suitable solvent. From the stock solution, prepare a series of dilutions to obtain different concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solutions to the respective wells.

    • For the control, add 100 µL of the solvent used to dissolve this compound instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the sample.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general procedure for the quantification of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma)

  • Centrifuge

  • SPE cartridges or protein precipitation reagents

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute this compound.

      • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized for your specific instrument.

  • Quantification:

    • Create a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow_antioxidant_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and Sample in 96-well Plate prep_dpph->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for DPPH antioxidant assay.

signaling_pathway cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular HGF HGF cMET c-MET Receptor HGF->cMET binding & dimerization P1 Y1234/Y1235 Phosphorylation cMET->P1 autophosphorylation P2 Y1349/Y1356 Phosphorylation P1->P2 PI3K PI3K/Akt Pathway P2->PI3K RAS RAS/MAPK Pathway P2->RAS STAT STAT Pathway P2->STAT Cellular_Response Cellular Responses (Proliferation, Motility, Survival) PI3K->Cellular_Response RAS->Cellular_Response STAT->Cellular_Response

Caption: Simplified c-MET signaling pathway.

troubleshooting_logic start Inconsistent Experimental Results check_solubility Check for Precipitation/ Cloudiness start->check_solubility solubility_issue Address Solubility: - Use appropriate solvent - Adjust pH - Prepare fresh solution check_solubility->solubility_issue Yes check_activity Evaluate Antioxidant Activity Results check_solubility->check_activity No solubility_issue->check_activity low_activity Troubleshoot Low Activity: - Protect from oxidation - Check reaction time - Consider intramolecular effects check_activity->low_activity Low high_variability Address High Variability: - Verify pipetting accuracy - Control temperature - Ensure proper mixing check_activity->high_variability Variable check_lcms Analyze LC-MS Quantification Data check_activity->check_lcms Consistent low_activity->check_lcms high_variability->check_lcms no_signal Troubleshoot Weak/No Signal: - Optimize sample prep - Address ion suppression - Check mobile phase & instrument check_lcms->no_signal Weak/No Signal rt_shift Address Retention Time Shift: - Ensure column equilibration - Use fresh mobile phase - Control column temperature check_lcms->rt_shift RT Shift end Consistent Results check_lcms->end Consistent no_signal->end rt_shift->end

Caption: Troubleshooting workflow for this compound.

References

H-Met-tyr-OH precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Met-Tyr-OH, focusing on issues related to its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, or Methionyl-tyrosine, is a dipeptide composed of the amino acids methionine and tyrosine.[1] Like many peptides, its solubility in aqueous solutions can be limited and is influenced by several factors, including pH, temperature, and the composition of the buffer. Precipitation of this compound during an experiment can lead to inaccurate concentration measurements, loss of material, and unreliable experimental results. In aqueous solutions, this compound exists as a zwitterion, meaning it has both a positive and a negative charge, which influences its solubility.[1][2]

Q2: What are the key factors that influence the precipitation of this compound?

The primary factors affecting the solubility and potential precipitation of this compound in aqueous buffers are:

  • pH: The solubility of peptides is significantly dependent on the pH of the solution. Minimum solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero.

  • Temperature: Generally, the solubility of peptides increases with temperature. However, excessive heat should be avoided to prevent degradation.

  • Buffer Composition and Ionic Strength: The type of buffer and its salt concentration can influence the solubility of peptides.

  • Peptide Concentration: Exceeding the solubility limit of this compound in a particular buffer will result in precipitation.

Q3: What is the isoelectric point (pI) of this compound and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is at its minimum at the pI because the lack of net charge reduces repulsion between molecules, leading to aggregation and precipitation.

The pI of this compound can be estimated by averaging the pKa values of its terminal carboxyl and amino groups. The approximate pKa values for the ionizable groups are:

  • α-carboxyl group (Tyrosine): ~2.20

  • α-amino group (Methionine): ~9.28

  • Phenolic hydroxyl group (Tyrosine side chain): ~10.46

Since the side chain of methionine is not ionizable, the pI of the dipeptide will be determined by the N-terminal amino group and the C-terminal carboxyl group.

Estimated pI Calculation: pI ≈ (pKa of α-carboxyl group + pKa of α-amino group) / 2 pI ≈ (2.20 + 9.28) / 2 pI ≈ 5.74

Therefore, this compound is expected to have its lowest solubility around pH 5.74. To enhance solubility, it is recommended to work at a pH that is at least one to two units away from the pI.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Initial Assessment: Small-Scale Solubility Test

Before dissolving your entire stock of this compound, it is crucial to perform a small-scale solubility test to determine the optimal conditions.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg).

  • Initial Dissolution Attempt: Add a small, defined volume of your primary aqueous buffer (e.g., 100 µL for a target concentration of 10 mg/mL).

  • Mixing: Vortex the solution for 30-60 seconds. If not fully dissolved, sonicate the sample in a water bath for 5-10 minutes, avoiding excessive heating.

  • Observation: Visually inspect the solution. A clear solution indicates full dissolution. If the solution is cloudy, hazy, or contains visible particles, the peptide has not fully dissolved.

Troubleshooting Steps

If precipitation is observed during the initial test or in your experimental setup, follow these steps:

Step 1: Adjust the pH of the Buffer

Since the estimated pI of this compound is around 5.74, its solubility will be significantly lower at this pH.

  • For acidic conditions (pH < 4.7): The peptide will have a net positive charge. Try dissolving this compound in a buffer with a lower pH, such as a citrate or acetate buffer. If the peptide is still insoluble, a small amount of dilute acid (e.g., 0.1 M HCl or 10% acetic acid) can be added dropwise while stirring to aid dissolution before adding it to your final buffer.

  • For basic conditions (pH > 6.7): The peptide will have a net negative charge. Use a buffer with a higher pH, such as a phosphate or Tris buffer. If solubility is still an issue, adding a small amount of a dilute base (e.g., 0.1 M NaOH or ammonium hydroxide) can help.

Step 2: Utilize Co-solvents

If adjusting the pH is not sufficient or not compatible with your experiment, a small amount of an organic co-solvent can be used.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.

  • Procedure: First, dissolve the this compound in a minimal amount of the organic solvent. Then, slowly add this solution dropwise to your vigorously stirring aqueous buffer. This method prevents localized high concentrations of the peptide that can lead to immediate precipitation.

Step 3: Gentle Heating

  • Procedure: Gently warm the solution to 30-40°C while stirring. This can help to dissolve the peptide.

  • Caution: Avoid excessive or prolonged heating, as it may lead to degradation of the peptide.

Step 4: Sonication

  • Procedure: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up aggregates and enhance dissolution.

  • Caution: Monitor the temperature of the solution during sonication to avoid overheating.

The following diagram illustrates the logical workflow for troubleshooting this compound precipitation.

G Troubleshooting Workflow for this compound Precipitation start Start: this compound Precipitation Observed ph_adjust Adjust pH of Aqueous Buffer (away from pI ~5.74) start->ph_adjust acidic Acidic Buffer (pH < 4.7) ph_adjust->acidic Option 1 basic Basic Buffer (pH > 6.7) ph_adjust->basic Option 2 soluble_ph Precipitate Dissolves? acidic->soluble_ph basic->soluble_ph co_solvent Use a Co-solvent (e.g., DMSO, DMF) soluble_ph->co_solvent No end_success Problem Solved: Proceed with Experiment soluble_ph->end_success Yes soluble_co Precipitate Dissolves? co_solvent->soluble_co heating Apply Gentle Heating (30-40°C) soluble_co->heating No soluble_co->end_success Yes soluble_heat Precipitate Dissolves? heating->soluble_heat sonication Use Sonication soluble_heat->sonication No soluble_heat->end_success Yes soluble_sonic Precipitate Dissolves? sonication->soluble_sonic soluble_sonic->end_success Yes end_fail Consult Further / Consider Alternative Peptide or Formulation soluble_sonic->end_fail No

Caption: A step-by-step decision tree for resolving this compound precipitation issues.

Data Presentation

Table 1: Solubility of L-Tyrosine in Aqueous Solutions at 25°C

Solvent/BufferpHSolubility (g/L)
Water~5.7 (pI)~0.45
0.1 M HCl~1.1Increased Solubility
0.1 M NaOH~13.0Increased Solubility
Phosphate-Buffered Saline (PBS)7.4Low

Data compiled from publicly available sources.

Biological Activity: Antioxidant Mechanism

This compound has been noted for its antioxidant properties, particularly its ability to scavenge hydroxyl radicals (•OH), which are highly reactive and can cause significant damage to cells.[2] The antioxidant activity is attributed to both the methionine and tyrosine residues.

The diagram below illustrates the proposed mechanism of hydroxyl radical scavenging by this compound.

G Antioxidant Mechanism of this compound cluster_0 Hydroxyl Radical Scavenging cluster_1 Cellular Protection This compound This compound Oxidized_Peptide Oxidized this compound (Stable Radical) This compound->Oxidized_Peptide Donates electron/H atom Hydroxyl_Radical •OH (Hydroxyl Radical) Water H₂O (Water) Hydroxyl_Radical->Water Accepts electron/H atom Damage Oxidative Damage Hydroxyl_Radical->Damage Attacks Protection Protection from Damage Oxidized_Peptide->Protection Prevents further reactions Cellular_Components Cellular Components (DNA, Proteins, Lipids) Cellular_Components->Damage

Caption: The process of this compound neutralizing a hydroxyl radical, thereby protecting cellular components.

References

Technical Support Center: Mass Spectrometry of Methionyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Methionyl-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and understand unexpected peaks in their mass spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and protonated mass of Methionyl-tyrosine?

A1: The theoretical molecular weight of Methionyl-tyrosine is 312.38 g/mol .[1] In positive ion mode mass spectrometry, the expected singly charged protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 313.39.

Q2: What are the expected fragmentation ions (b and y ions) for Methionyl-tyrosine in MS/MS analysis?

A2: In tandem mass spectrometry (MS/MS), the peptide bond of Methionyl-tyrosine will fragment to produce characteristic b and y ions. The expected monoisotopic m/z values for the primary singly charged fragment ions are listed in the table below. These values can help distinguish expected fragments from unexpected peaks.

Ion TypeSequenceTheoretical m/z
b₁Met132.05
y₁Tyr182.08

Q3: What are some common sources of unexpected peaks in the mass spectrum of a peptide like Methionyl-tyrosine?

A3: Unexpected peaks can arise from several sources, including:

  • Adduct Formation: The peptide ion can associate with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common contaminants in solvents and glassware.[2][3]

  • Oxidation: The methionine residue is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).[4][5][6] The tyrosine residue can also be oxidized.

  • Impurities from Synthesis: Solid-phase peptide synthesis can result in impurities such as deletion sequences (peptides missing an amino acid), truncated peptides, or peptides with remnant protecting groups.[2][7] Side reactions involving methionine, such as S-alkylation, can also occur.[4][5]

  • In-source Decay/Fragmentation: Depending on the ionization method (e.g., MALDI), the peptide may fragment within the ion source, leading to the appearance of fragment ions in the MS1 spectrum.[8]

  • Chromatographic Issues: If using LC-MS, poor chromatography can lead to peak splitting or the appearance of co-eluting impurities, which may be misinterpreted as unexpected forms of the target peptide.

Troubleshooting Guide for Unexpected Peaks

This guide is designed to help you identify the source of unexpected peaks in your mass spectrum of Methionyl-tyrosine.

Issue 1: Peaks with m/z values higher than the expected [M+H]⁺.

Possible Cause 1: Adduct Formation

  • Symptoms: You observe peaks at m/z values corresponding to [M+Na]⁺ (~335.37), [M+K]⁺ (~351.34), or other common adducts. These adducts can sometimes be more abundant than the protonated molecule.[2]

  • Troubleshooting Steps:

    • Improve Sample Purity: Use high-purity solvents and meticulously clean all glassware to minimize sodium and potassium contamination.

    • Optimize Mobile Phase: The addition of a small amount of a volatile acid, like formic acid (0.1%), to the mobile phase can enhance protonation and reduce the formation of alkali metal adducts.

    • Use Certified Containers: Employ certified low-density polyethylene (LDPE) containers for mobile phase preparation to minimize metal ion leaching.[3]

Quantitative Data: Common Adducts of Methionyl-tyrosine ([M+H]⁺ ≈ 313.39)

Adduct IonMass Shift (Da)Expected m/z
[M+Na]⁺+22.99~335.37
[M+K]⁺+38.96~351.34
[M+NH₄]⁺+18.03~330.41

Possible Cause 2: Oxidation

  • Symptoms: You observe peaks at m/z values of [M+H+O]⁺ (~329.39) or [M+H+2O]⁺ (~345.39). The methionine residue is particularly prone to oxidation.[4][5][6]

  • Troubleshooting Steps:

    • Sample Handling: Avoid prolonged exposure of the sample to air and light. Prepare solutions fresh and consider degassing solvents.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like dithiothreitol (DTT) to the sample can help prevent oxidation, though this may introduce other adducts.

    • MS/MS Fragmentation: Peptides containing methionine sulfoxide often show a characteristic neutral loss of 64 Da (methanesulfenic acid) upon fragmentation.[9][10] Observing this loss can help confirm oxidation.

Quantitative Data: Common Oxidized Forms of Methionyl-tyrosine ([M+H]⁺ ≈ 313.39)

ModificationMass Shift (Da)Expected m/z
Methionine Sulfoxide+16~329.39
Methionine Sulfone+32~345.39
Issue 2: Peaks with m/z values lower than the expected [M+H]⁺.

Possible Cause 1: In-Source Decay or Fragmentation

  • Symptoms: You observe peaks corresponding to the expected b₁ or y₁ fragment ions in your MS1 spectrum. This is more common with "softer" ionization techniques like MALDI.

  • Troubleshooting Steps:

    • Optimize Instrument Parameters: Adjust laser power (for MALDI) or cone voltage (for ESI) to reduce the energy transferred to the analyte, which can minimize in-source fragmentation.

    • Confirm with MS/MS: If you suspect a peak is a fragment, perform MS/MS on the parent ion ([M+H]⁺) to see if the same fragment is produced.

Possible Cause 2: Synthesis-Related Impurities

  • Symptoms: You observe a variety of unexpected peaks, potentially with low intensity. These could correspond to deletion sequences (e.g., just the tyrosine or methionine residue) or truncated peptides from an incomplete synthesis.

  • Troubleshooting Steps:

    • Review Synthesis and Purification Data: Check the purity of the synthesized peptide using an orthogonal method, such as HPLC with UV detection.

    • MS/MS Analysis of Impurities: If an impurity peak is sufficiently intense, you can perform MS/MS on it to try and identify its structure.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

  • Dissolve the Sample: Dissolve the Methionyl-tyrosine sample in a suitable solvent, such as a mixture of 50% acetonitrile and 50% deionized water.

  • Add Acidifier: Add 0.1% formic acid to the sample solution to promote protonation.

  • Dilution: Dilute the sample to a final concentration appropriate for your mass spectrometer (typically in the low micromolar to nanomolar range).

  • Centrifugation: Centrifuge the sample to pellet any particulates before injection.

  • Injection: Inject the supernatant into the mass spectrometer.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

  • Acquire MS1 Spectrum: Obtain a full scan mass spectrum to identify the precursor ion, which should be the [M+H]⁺ ion of Methionyl-tyrosine (m/z ≈ 313.39).

  • Isolate Precursor Ion: Set the mass spectrometer to isolate the precursor ion of interest.

  • Induce Fragmentation: Use an appropriate fragmentation method, such as collision-induced dissociation (CID), to fragment the isolated precursor ions.

  • Acquire MS2 Spectrum: Scan the resulting fragment ions to obtain the MS/MS spectrum.

  • Analyze Fragment Ions: Compare the observed fragment ion m/z values to the theoretical values for the b and y ions of Methionyl-tyrosine to confirm the peptide's identity and sequence.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Dissolve Dissolve Peptide Acidify Add 0.1% Formic Acid Dissolve->Acidify Dilute Dilute Sample Acidify->Dilute Centrifuge Centrifuge Dilute->Centrifuge MS1 MS1 Scan (Identify [M+H]⁺) Centrifuge->MS1 Isolate Isolate [M+H]⁺ MS1->Isolate Fragment Fragment (CID) Isolate->Fragment MS2 MS2 Scan (Analyze Fragments) Fragment->MS2 Analyze Analyze Spectrum for Unexpected Peaks MS2->Analyze Troubleshooting_Logic Start Unexpected Peak Observed Mass_Check Peak m/z > [M+H]⁺? Start->Mass_Check Adduct_Check Mass shift corresponds to Na⁺ (+22.99) or K⁺ (+38.96)? Mass_Check->Adduct_Check Yes Fragment_Check Peak m/z < [M+H]⁺? Mass_Check->Fragment_Check No Oxidation_Check Mass shift corresponds to Oxidation (+16 or +32)? Adduct_Check->Oxidation_Check No Adduct Likely Adduct Ion Adduct_Check->Adduct Yes Oxidized Likely Oxidized Peptide Oxidation_Check->Oxidized Yes Unknown Further Investigation Needed Oxidation_Check->Unknown No Impurity_Check Corresponds to known synthesis impurity? Fragment_Check->Impurity_Check Yes Fragment_Check->Unknown No Fragment Likely In-Source Fragment Impurity_Check->Fragment No Impurity Likely Synthesis Impurity Impurity_Check->Impurity Yes

References

Technical Support Center: H-Met-Tyr-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals increase the yield and purity of H-Met-Tyr-OH dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound dipeptide?

A1: The synthesis of this compound presents specific challenges due to the inherent properties of its constituent amino acids, Methionine (Met) and Tyrosine (Tyr).

  • Methionine (Met): The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis and cleavage, forming methionine sulfoxide (+16 Da). This is a common source of impurities.[1]

  • Tyrosine (Tyr): The phenolic hydroxyl group on the tyrosine side chain is a potential site for unwanted side reactions, such as O-acylation, if not properly protected.[2][3] Additionally, the aromatic side chain can be modified by carbocations generated during the cleavage of protecting groups.[1][2]

  • Aggregation: Peptide sequences containing hydrophobic residues like Tyrosine can be prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and lower yields.[4][5]

Q2: What are the most common side reactions during this compound synthesis and how can they be minimized?

A2: The most prevalent side reactions are methionine oxidation, tyrosine side-chain acylation, and racemization.

  • Methionine Oxidation: This can be minimized by performing the synthesis under an inert atmosphere (e.g., argon or nitrogen) and using scavengers during the final cleavage step.[6]

  • Tyrosine O-Acylation: This is effectively prevented by using a protecting group on the tyrosine side chain, such as tert-butyl (tBu) or benzyl (Bzl), during synthesis.[2]

  • Racemization: The loss of stereochemical integrity can occur during the activation step.[7][8] It can be suppressed by using additives like 1-Hydroxybenzotriazole (HOBt) or by choosing coupling reagents known for low racemization rates, such as HATU.[9][10]

Q3: Should I use solid-phase or solution-phase synthesis for this compound?

A3: For a dipeptide like this compound, both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable. However, SPPS is often preferred for its simplicity, ease of purification of intermediates (by simple filtration and washing), and potential for automation. Solution-phase synthesis can be advantageous for large-scale production but requires more complex purification steps after each reaction.[7] This guide will focus on the more common SPPS approach.

Troubleshooting Guide

Problem Area 1: Low Coupling Yield

Q: My overall yield is very low. What are the most common causes?

A: Low yield in dipeptide synthesis can stem from several factors:

  • Incomplete Coupling: The peptide bond formation may not have gone to completion.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access for reagents.[4][5]

  • Side Reactions: The formation of byproducts consumes starting materials and complicates purification.[8]

  • Premature Cleavage: The dipeptide may be prematurely cleaved from the resin, especially if an unstable linker is used.

  • Loss During Workup: Significant product loss can occur during the cleavage, precipitation, and purification steps.[11]

Q: How can I improve my coupling efficiency?

A: To improve coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagent: Use a highly efficient coupling reagent like HATU, HCTU, or COMU, which can improve reaction rates and reduce side reactions.[10][12]

  • Double Coupling: After an initial coupling reaction, filter and wash the resin, then add a fresh batch of activated amino acid and reagents to drive the reaction to completion.[13]

  • Increase Reaction Time: Extending the coupling time (e.g., overnight) can improve yields for difficult couplings.[13]

  • Elevate Temperature: Gently heating the reaction (e.g., to 30-60 °C) can overcome steric hindrance and aggregation, but be cautious as this can also increase the risk of racemization.[13]

  • Solvent Choice: N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) are standard, but adding chaotropic salts or using solvents like DMSO in certain cases can disrupt aggregation.[5][14]

Problem Area 2: Impurities and Side Reactions

Q: My mass spectrometry results show a +16 Da peak. What is this and how do I prevent it?

A: A +16 Da mass increase is characteristic of the oxidation of the methionine residue to methionine sulfoxide (Met(O)).[1]

  • Cause: Exposure to oxidants or atmospheric oxygen during synthesis, cleavage, or workup.

  • Prevention:

    • Inert Atmosphere: Conduct all steps, especially coupling and cleavage, under an inert atmosphere like argon or nitrogen.[6]

    • Scavengers: During Trifluoroacetic acid (TFA)-mediated cleavage, use a "scavenger cocktail" that includes reagents to protect methionine. Thioanisole is a common scavenger for this purpose.[15][16]

Q: I suspect racemization is occurring. How can I confirm and prevent it?

A: Racemization is the loss of chiral purity of the amino acids.

  • Confirmation: Synthesize a control peptide with a D-amino acid (e.g., H-Met-D-Tyr-OH) and compare its HPLC retention time to the impurity peak in your primary synthesis.[13]

  • Prevention:

    • Coupling Reagents: Use coupling reagents known for low racemization, such as uronium or phosphonium salts (e.g., HATU, PyBOP), often in combination with an additive like HOBt or HOAt.[9][10]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in the correct molar ratio. For sequences prone to racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial.[10]

    • Temperature Control: Perform coupling reactions at room temperature or below, as elevated temperatures can increase racemization rates.[7]

Problem Area 3: Cleavage and Purification

Q: The final peptide won't precipitate from ether after cleavage. What should I do?

A: Short and/or hydrophobic peptides sometimes remain soluble in the ether/TFA mixture.[17]

  • Troubleshooting Steps:

    • Concentrate the Cleavage Mixture: Instead of direct precipitation, carefully concentrate the TFA solution under a stream of nitrogen or argon before adding cold ether.[11]

    • Solvent Variation: Try precipitating with a different solvent mixture, such as 1:1 hexane/ether.[17]

    • Temperature: Ensure the ether is sufficiently cold (e.g., by placing it in a dry ice/acetone bath) before adding the TFA filtrate.

Q: The crude peptide is very difficult to dissolve for HPLC purification. What solvents can I use?

A: Poor solubility is a common issue, especially with hydrophobic peptides.[13]

  • Solvent Recommendations:

    • Start with standard HPLC solvents like water/acetonitrile mixtures.

    • If insoluble, try adding a small amount of an organic solvent like DMSO or DMF dropwise until the peptide dissolves, then lyophilize the solution to obtain a powder.[13]

    • For very difficult cases, a small volume of neat TFA can be used for initial dissolution, followed by dilution with the HPLC mobile phase. Test this on an analytical scale first to ensure the peptide adheres to the column.[13]

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative EfficiencyRacemization RiskNotes
HATU Uronium SaltVery HighLowFast reaction rates; excellent for hindered couplings.[9][10][12]
HBTU/TBTU Aminium SaltHighLowVery popular and effective; byproducts are soluble.[9][10]
DIC/HOBt CarbodiimideModerateLow (with HOBt)Cost-effective; HOBt is added to suppress racemization.[9]
PyBOP Phosphonium SaltHighLowMore reactive than HBTU; good for difficult sequences.[6][9]

Table 2: Recommended Scavengers for TFA Cleavage Cocktail

ScavengerTarget Side ReactionTypical ConcentrationNotes
Water tert-butyl cations2.5 - 5%Helps prevent re-attachment of protecting groups.[15]
Triisopropylsilane (TIS) Cationic species2.5%Effective carbocation scavenger.[15]
Thioanisole Protects Met from oxidation5%Recommended when Methionine is present.[15][16]
1,2-Ethanedithiol (EDT) Protects Met from oxidation2.5%Can be used in combination with other scavengers.[16]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_synthesis Dipeptide Synthesis cluster_final Cleavage & Purification Resin 1. Resin Swelling (e.g., in DMF) Coupling1 3. First Coupling (Couple Tyr to Resin) Resin->Coupling1 Add Activated Tyr-OH Fmoc_Tyr 2. Tyr-OH Activation (Fmoc-Tyr(tBu)-OH + Reagent) Fmoc_Tyr->Coupling1 Wash1 4. Wash (Remove excess reagents) Coupling1->Wash1 Deprotect1 5. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotect1 Wash2 6. Wash Deprotect1->Wash2 Fmoc_Met 7. Met-OH Activation (Fmoc-Met-OH + Reagent) Coupling2 8. Second Coupling (Couple Met to Tyr-Resin) Wash2->Coupling2 Fmoc_Met->Coupling2 Wash3 9. Wash Coupling2->Wash3 Deprotect2 10. Final Fmoc Deprotection Wash3->Deprotect2 Cleavage 11. Cleavage from Resin (TFA + Scavengers) Deprotect2->Cleavage Precipitate 12. Precipitation (in cold Ether) Cleavage->Precipitate Purify 13. Purification (RP-HPLC) Precipitate->Purify Lyophilize 14. Lyophilization Purify->Lyophilize Final This compound Lyophilize->Final

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

troubleshooting_yield Start Low Yield Observed CheckCoupling Check Coupling Completion (Kaiser/Ninhydrin Test) Start->CheckCoupling Incomplete Coupling Incomplete CheckCoupling->Incomplete Test Positive Complete Coupling Complete CheckCoupling->Complete Test Negative CheckPurity Analyze Crude Purity (HPLC/MS) Impure Significant Impurities CheckPurity->Impure Yes Pure Crude Product is Pure CheckPurity->Pure No Sol_Coupling Solution: • Double Couple • Use Stronger Reagent (HATU) • Increase Time/Temp Incomplete->Sol_Coupling Complete->CheckPurity Sol_SideReactions Solution: • Check for Side Reactions (+16 Da for Met-Ox) • Use Scavengers • Optimize Deprotection Impure->Sol_SideReactions Sol_Aggregation Problem: Likely Aggregation or Cleavage/Workup Loss Pure->Sol_Aggregation Sol_Agg_Details Solution: • Change Solvent (NMP/DMSO) • Use Chaotropic Salts • Optimize Precipitation Sol_Aggregation->Sol_Agg_Details

Caption: Troubleshooting logic for diagnosing and resolving low yield issues.

Detailed Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines a standard manual Fmoc-based solid-phase synthesis.

1. Resin Preparation and First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes, then wash with DMF (3x).

  • Amino Acid Loading: Dissolve Fmoc-Tyr(tBu)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM. Add the solution to the swollen resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Capping: Add a small amount of methanol to the resin and agitate for 30 minutes to cap any unreacted sites on the resin.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Second Amino Acid Coupling (Fmoc-Met-OH)

  • Activation: In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the deprotected Tyr-resin.

  • Reaction: Agitate the reaction for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), perform a second coupling.[1]

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

4. Final Deprotection and Cleavage

  • Perform the final Fmoc deprotection as described in Step 2.

  • Wash the resin with DCM (5x) and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh, cold cleavage cocktail. A recommended mixture is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[16] Caution: Handle TFA in a well-ventilated fume hood.[15]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[15] Agitate gently for 2-3 hours at room temperature.

  • Peptide Isolation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a flask of cold diethyl ether (10x the volume of the filtrate) to precipitate the peptide.[15]

  • Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold ether (2x), then dry under vacuum.[15] Purify the crude peptide using reverse-phase HPLC.

References

cell toxicity issues with H-Met-tyr-OH concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell toxicity issues with H-Met-Tyr-OH concentrations. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific cytotoxic effects of this compound is limited. The following guidance is based on established principles of cytotoxicity testing, general laboratory troubleshooting, and known signaling pathways potentially related to the components of this peptide, such as the c-MET tyrosine kinase receptor.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cytotoxicity at unexpectedly low concentrations of this compound. What are the potential causes?

A1: Several factors could contribute to high cytotoxicity at low concentrations:

  • Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation products could be more toxic than the peptide itself. Ensure proper storage conditions (e.g., temperature, light protection) to maintain stability.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or its mechanism of action. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent toxicity control is recommended.

  • Experimental Error: Pipetting errors, incorrect calculations for dilutions, or issues with cell seeding density can lead to inaccurate results.

Q2: How can I determine the IC50 value of this compound for my specific cell line?

A2: The IC50 value can be determined by performing a cell viability assay, such as the MTT assay.[1][2] You should treat your cells with a range of this compound concentrations (a serial dilution is recommended) for a defined period (e.g., 24, 48, or 72 hours). Cell viability is then measured, and the IC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated controls.

Q3: My cell viability results are inconsistent between experiments. What should I troubleshoot?

A3: Inconsistent results are a common issue in cell-based assays. Consider the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Cell Seeding Density: Ensure uniform cell seeding across all wells and plates. Inconsistent cell numbers will lead to variability in results.

  • Reagent Preparation: Prepare fresh reagents and serial dilutions of this compound for each experiment to avoid issues with compound degradation.

  • Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and assay steps.

  • Assay-Specific Controls: Always include positive and negative controls to validate the assay's performance in each experiment.

Q4: How can I determine if this compound is inducing apoptosis in my cells?

A4: To determine if cell death is occurring via apoptosis, you can use methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both. Another indicator of apoptosis is the activation of caspases, which can be measured using specific assays.[3]

Q5: Could the "Met" and "Tyr" components of this compound suggest a specific cellular target?

A5: Yes, the presence of methionine (Met) and tyrosine (Tyr) may suggest an interaction with tyrosine kinase signaling pathways. One prominent receptor is the c-MET tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[4][5] The c-MET pathway is crucial for cell survival, proliferation, and motility.[6][7] It's plausible that this compound could interfere with this pathway. Stress stimuli can lead to caspase-dependent cleavage of the MET receptor, generating a pro-apoptotic fragment.[4][8]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity
Symptom Possible Cause Suggested Action
Cell death at very low concentrationsCompound instability or impurityVerify compound purity via methods like HPLC. Ensure proper storage. Prepare fresh stock solutions.
High cell line sensitivityPerform a broad dose-response curve to accurately determine the IC50. Test on a different, less sensitive cell line for comparison.
Solvent toxicityRun a vehicle control with the highest concentration of the solvent used in the experiment to rule out its toxic effects.
ContaminationCheck cell cultures for microbial contamination. Test media and supplements.
Guide 2: Inconsistent IC50 Values
Symptom Possible Cause Suggested Action
High variability between replicate wellsInconsistent cell seedingOptimize cell seeding protocol to ensure a homogenous cell monolayer. Check for cell clumping.
Pipetting errors during treatmentCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
High variability between experimentsInconsistent cell health or passage numberMaintain a consistent range of cell passage numbers. Monitor cell morphology and doubling time.
Degradation of this compound stockAliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

The following table presents example data for the cytotoxic effect of this compound after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)Maximum Inhibition (%)
A549Lung Carcinoma25.592%
MCF-7Breast Adenocarcinoma42.188%
HepG2Hepatocellular Carcinoma18.995%
PC-3Prostate Adenocarcinoma65.781%
Table 2: Hypothetical Effect of this compound on Apoptosis

This table shows example results from an Annexin V/PI assay after treating cells with the IC50 concentration of this compound for 48 hours.

Cell LineViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
A54945.2%35.8%19.0%
MCF-758.1%25.3%16.6%
HepG240.5%41.2%18.3%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[2][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture and Seed Cells treat_cells Treat Cells with this compound (e.g., 24, 48, 72h) prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cMET c-MET Receptor p40_MET Pro-apoptotic p40 MET Fragment cMET->p40_MET Caspase Cleavage Survival_Pathway Pro-Survival Signaling (e.g., PI3K/AKT) cMET->Survival_Pathway Normal HGF Binding HMetTyrOH This compound HMetTyrOH->cMET Potential Inhibition? Caspase_Activation Caspase Activation (e.g., Caspase-3, -8) HMetTyrOH->Caspase_Activation Induction? Caspase_Activation->cMET Apoptosis Apoptosis Caspase_Activation->Apoptosis p40_MET->Apoptosis Survival_Pathway->Apoptosis

Caption: Potential signaling pathway for this compound-induced apoptosis.

troubleshooting_guide start Inconsistent Cytotoxicity Results check_reproducibility High variability between replicates? start->check_reproducibility check_inter_assay High variability between experiments? check_reproducibility->check_inter_assay No seeding_density Check Cell Seeding Protocol check_reproducibility->seeding_density Yes cell_passage Standardize Cell Passage Number check_inter_assay->cell_passage Yes solution_replicate Refine Assay Technique check_inter_assay->solution_replicate No pipetting Verify Pipette Accuracy seeding_density->pipetting edge_effects Check for Plate Edge Effects pipetting->edge_effects edge_effects->solution_replicate compound_stability Use Fresh Compound Dilutions cell_passage->compound_stability reagent_quality Check Reagent Quality/Lots compound_stability->reagent_quality solution_inter_assay Standardize Experimental Conditions reagent_quality->solution_inter_assay

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Met-Tyr vs. Tyr-Met: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-function relationship of peptides is paramount for designing effective therapeutic agents. This guide provides a detailed comparison of the antioxidant activities of two isomeric dipeptides, Methionyl-Tyrosine (Met-Tyr) and Tyrosyl-Methionine (Tyr-Met), supported by available scientific evidence and detailed experimental protocols.

A crucial determinant of a peptide's antioxidant capacity is its amino acid sequence. Studies have shown that the positioning of key amino acid residues, such as methionine and tyrosine, can dramatically alter the molecule's ability to neutralize harmful free radicals. Evidence suggests a significant difference in the antioxidant capabilities of Met-Tyr and Tyr-Met, with Met-Tyr demonstrating superior activity against certain radical species.

Comparative Antioxidant Activity

Scientific literature indicates that the Met-Tyr dipeptide exhibits significant antioxidant activity against the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) and peroxyl radicals. In contrast, the Tyr-Met dipeptide has been reported to show no significant reactivity with these radicals[1][2]. This stark difference underscores the critical role of the N-terminal residue in defining the antioxidant potential of these dipeptides. The presence of tyrosine at the N-terminus in Tyr-Met appears to hinder the radical scavenging activity that is prominent when methionine occupies the N-terminal position in Met-Tyr.

DipeptideReported Antioxidant Activity (Qualitative)
Met-Tyr Significant scavenging activity against ABTS and peroxyl radicals.
Tyr-Met No significant reaction with ABTS or peroxyl radicals.

Experimental Protocols

To facilitate further research and verification of these findings, detailed methodologies for common antioxidant assays are provided below. These protocols are essential for the accurate assessment of the radical scavenging properties of peptides like Met-Tyr and Tyr-Met.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Reagents:

  • 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution in water.

  • 2.45 mM potassium persulfate solution in water.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test peptides (Met-Tyr, Tyr-Met) dissolved in a suitable solvent.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solution.

Procedure:

  • Preparation of ABTS•+ stock solution: Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • To a microplate well, add 20 µL of the peptide sample or Trolox standard at various concentrations.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The results can be expressed as an IC50 value (the concentration of the peptide that scavenges 50% of the ABTS•+ radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Peroxyl Radical Scavenging Assay (Oxygen Radical Absorbance Capacity - ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Reagents:

  • Fluorescein sodium salt solution (fluorescent probe).

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).

  • Phosphate buffer (75 mM, pH 7.4).

  • Test peptides (Met-Tyr, Tyr-Met) dissolved in phosphate buffer.

  • Trolox standard solution.

Procedure:

  • Preparation of Reagents: Prepare working solutions of fluorescein, AAPH, peptides, and Trolox in 75 mM phosphate buffer (pH 7.4).

  • Assay:

    • In a black 96-well microplate, add 25 µL of the peptide sample or Trolox standard at various concentrations.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank (buffer only) from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve prepared with Trolox and is typically expressed as micromoles of Trolox equivalents per micromole of peptide (µmol TE/µmol).

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for comparing the antioxidant activities of dipeptides.

G cluster_prep Peptide Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis cluster_conclusion Conclusion peptide_synthesis Synthesize Met-Tyr and Tyr-Met peptide_purification Purify Peptides (e.g., HPLC) peptide_synthesis->peptide_purification peptide_characterization Characterize Peptides (e.g., Mass Spectrometry) peptide_purification->peptide_characterization abts_assay ABTS Radical Scavenging Assay peptide_characterization->abts_assay orac_assay Peroxyl Radical Scavenging (ORAC) Assay peptide_characterization->orac_assay dpph_assay DPPH Radical Scavenging Assay peptide_characterization->dpph_assay calc_ic50 Calculate IC50 Values abts_assay->calc_ic50 calc_teac Calculate TEAC Values orac_assay->calc_teac dpph_assay->calc_ic50 compare_activity Compare Antioxidant Activity calc_ic50->compare_activity calc_teac->compare_activity conclusion Determine Structure-Activity Relationship compare_activity->conclusion

Caption: Workflow for comparing the antioxidant activity of Met-Tyr and Tyr-Met.

Signaling Pathway of Cellular Antioxidant Action

While direct radical scavenging is a key mechanism, antioxidant peptides can also exert their effects through cellular pathways. A primary pathway involved in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or antioxidant compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). The ability of Met-Tyr and Tyr-Met to modulate this pathway could be a subject for further investigation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Peptide Antioxidant Peptide (Met-Tyr) Peptide->Keap1 may interact with Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds to Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Validating H-Met-Tyr-OH as a Novel Neurotransmitter Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel neurotransmitter precursors is a critical endeavor in neuroscience and drug development, opening new avenues for understanding and treating neurological disorders. This guide provides a comparative framework for the validation of H-Met-Tyr-OH as a potential neurotransmitter precursor. Due to the limited direct experimental data on this compound, this document outlines a roadmap for its investigation, drawing objective comparisons with the well-characterized neuroactive dipeptide kyotorphin (Tyr-Arg) and established neurotransmitter precursors, tyrosine and tryptophan.

Executive Summary

To validate this compound as a neurotransmitter precursor, a series of rigorous experiments are necessary to demonstrate its synthesis, storage, release, and post-synaptic effects within the central nervous system. This guide details the requisite experimental protocols and presents comparative data from established neurochemicals to serve as a benchmark for future studies on this compound.

Comparative Analysis of Neurotransmitter Precursors

The following tables summarize key quantitative data for kyotorphin, tyrosine, and tryptophan, which serve as a reference for the hypothetical validation of this compound.

Table 1: Comparison of Synthesizing Enzymes

ParameterKyotorphin Synthetase (for Kyotorphin)Tyrosine Hydroxylase (for L-DOPA)Tryptophan Hydroxylase (for 5-HTP)This compound Synthetase (Hypothetical)
Substrates L-Tyrosine, L-Arginine, ATP, MgCl2[1][2]L-Tyrosine, Tetrahydrobiopterin, O2, Fe2+[3]L-Tryptophan, Tetrahydrobiopterin, O2, Fe2+[4]L-Methionine, L-Tyrosine, ATP (Hypothetical)
Km for Amino Acid Substrate (µM) 25.6 (for Tyrosine), 926 (for Arginine)[1][2]~136 (for Tyrosine)[5]Lower Km than TPH2 (specific value varies)[6]To be determined
Vmax (pmol/mg protein/h) 34.0[2]7.1 µmol/min/mg of catalytic subunit[5]3-4 fold lower than ΔN44 mutant (specific value varies)[6]To be determined
Location Soluble fraction of brain synaptosomes[2]Cytosol of catecholaminergic neurons[3]Primarily in raphe nuclei neurons[7]To be determined

Table 2: Comparison of Receptor Binding and Brain Concentrations

ParameterKyotorphinDopamine (from Tyrosine)Serotonin (from Tryptophan)Putative this compound Neurotransmitter
Receptor Kyotorphin Receptor (putative GPCR)[1][8][9]Dopamine Receptors (e.g., D1, D2)[10][11]Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)[12][13]To be determined
High-Affinity Kd (nM) 0.34[1][8][14]~10 (D2R)[11]Varies by subtype (e.g., 1.26 for R-125I-DOI at 5-HT2)[15]To be determined
Bmax (fmol/mg protein) 36[1][8]Varies by region and receptor subtypeVaries by region and receptor subtypeTo be determined
Brain Concentration (ng/g tissue) 45.5 - 719.5 (rat brain regions)[8]Varies significantly by regionVaries, influenced by diet[16][17][18]To be determined

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate this compound as a neurotransmitter precursor.

Enzymatic Synthesis Assay

Objective: To identify and characterize a specific enzyme responsible for the synthesis of this compound from its constituent amino acids.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex, striatum, hippocampus) using a Percoll or sucrose density gradient centrifugation method[19][20][21].

  • Enzyme Extraction: Prepare a soluble fraction from the isolated synaptosomes by sonication and ultracentrifugation.

  • Reaction Mixture: Incubate the synaptosomal soluble fraction with radiolabeled precursors (e.g., ³H-Methionine or ¹⁴C-Tyrosine), ATP, and MgCl₂ at 37°C.

  • Product Detection: Stop the reaction and separate the newly synthesized this compound using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Kinetic Analysis: Determine the Km and Vmax of the putative this compound synthetase by varying the concentrations of the substrates (L-Methionine, L-Tyrosine, ATP) and measuring the initial reaction velocities. A Lineweaver-Burk or Michaelis-Menten plot can be used for this analysis.

Synaptosomal Release Assay

Objective: To demonstrate the release of this compound from nerve terminals in a depolarization-dependent and Ca²⁺-dependent manner.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes as described above[19][20][21].

  • Preloading: Incubate the synaptosomes with a known concentration of this compound to allow for its uptake.

  • Superfusion: Place the preloaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.

  • Depolarization: Stimulate release by switching to a high K⁺ (e.g., 50 mM) buffer. To test for Ca²⁺-dependency, perform a parallel experiment in a Ca²⁺-free buffer containing a calcium chelator (e.g., EGTA).

  • Sample Collection and Analysis: Collect the superfusate fractions and measure the concentration of this compound using HPLC or mass spectrometry. The amount of released this compound is expressed as a percentage of the total amount taken up by the synaptosomes[22][23][24].

Receptor Binding Assay

Objective: To identify and characterize specific binding sites (receptors) for the putative neurotransmitter derived from this compound in brain membranes.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from specific brain regions by homogenization and centrifugation.

  • Radioligand Binding: Incubate the brain membranes with a radiolabeled version of the putative neurotransmitter (or a synthetic analog).

  • Saturation Analysis: Perform saturation binding experiments by incubating the membranes with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand.

  • Competition Analysis: Conduct competition binding assays by incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of various unlabeled compounds (including this compound, its putative neurotransmitter product, and other known neurotransmitters) to determine their binding affinities (Ki).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

Visualizing the Path to Validation

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway, the experimental workflow for validation, and a comparative logic model.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Met L-Methionine Synthetase This compound Synthetase Met->Synthetase Tyr L-Tyrosine Tyr->Synthetase HMT This compound Synthetase->HMT Vesicle Synaptic Vesicle HMT->Vesicle Uptake HMT_Vesicle This compound or Neurotransmitter HMT_Released Released Neurotransmitter HMT_Vesicle->HMT_Released Release (Ca2+ dependent) Receptor Postsynaptic Receptor HMT_Released->Receptor Binding Effect Postsynaptic Effect Receptor->Effect Signal Transduction experimental_workflow cluster_synthesis Step 1: Synthesis cluster_release Step 2: Release cluster_receptor Step 3: Receptor Interaction cluster_in_vivo Step 4: In Vivo Effects Synaptosome_Prep Synaptosome Preparation Enzyme_Assay Enzymatic Synthesis Assay (Km, Vmax) Synaptosome_Prep->Enzyme_Assay Release_Assay Synaptosomal Release Assay Synaptosome_Prep2 Synaptosome Preparation Synaptosome_Prep2->Release_Assay Binding_Assay Receptor Binding Assay (Kd, Bmax) Membrane_Prep Brain Membrane Preparation Membrane_Prep->Binding_Assay Behavioral_Tests Behavioral and Physiological Tests Animal_Admin Animal Administration of this compound Animal_Admin->Behavioral_Tests logical_comparison cluster_criteria Validation Criteria cluster_kyotorphin Kyotorphin (Tyr-Arg) cluster_hmtoh This compound Synthesis Endogenous Synthesis K_Synthesis Validated H_Synthesis To Be Determined Storage Synaptic Storage K_Storage Validated H_Storage To Be Determined Release Depolarization- Dependent Release K_Release Validated H_Release To Be Determined Receptor Specific Receptors K_Receptor Validated H_Receptor To Be Determined Inactivation Inactivation Mechanism K_Inactivation Validated H_Inactivation To Be Determined

References

A Comparative Analysis of Synthesis Methods for H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the efficient and high-purity synthesis of dipeptides such as H-Met-Tyr-OH is a critical task. The selection of a synthesis methodology can significantly influence yield, purity, scalability, and cost-effectiveness. This guide provides a detailed comparative analysis of the three primary methods for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis, with a focus on their application to the preparation of this compound.

Methodological Principles

Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.[1] The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the N-terminal Fmoc protecting group is removed under mild basic conditions.[2]

Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, is the classical method where all reactions are carried out in a solution.[3] This technique allows for the purification of intermediates at each step, which can lead to a highly pure final product.[4] However, it is generally more labor-intensive and less amenable to automation compared to SPPS.[3]

Enzymatic Synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in an aqueous environment.[5] This method offers high stereoselectivity and mild reaction conditions, often avoiding the need for extensive protecting group chemistry.[5][6] Chemoenzymatic approaches combine chemical and enzymatic steps to leverage the advantages of both.[1]

Quantitative Performance Comparison

The choice of synthesis method is often a trade-off between speed, yield, purity, and scale. The following table summarizes typical quantitative data for the synthesis of dipeptides using SPPS, LPPS, and enzymatic methods, based on literature reports for similar peptides.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Typical Crude Purity ≥95%[3]90–98%[3]High, often >90%[7]
Typical Final Yield High for short to medium peptides[3]Can be higher for very short peptides[3]78% (for Tyr-Ala)[7]
Synthesis Time Faster (hours to days)[3]Slower (days to weeks)[3]Variable (hours to days)
Solvent Consumption High[3]Generally lower[3]Low (aqueous media)
Reagent Usage Excess reagents requiredStoichiometric reagents possibleCatalytic enzyme usage
Scalability Well-established for large-scale productionSuitable for large-scale, especially for short peptides[4]Can be challenging to scale up

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the final peptide structure.

1. Resin Preparation and Swelling:

  • Place 2-chlorotrityl chloride resin in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Attachment of the First Amino Acid (Fmoc-Tyr(tBu)-OH):

  • Dissolve Fmoc-Tyr(tBu)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

  • Add the solution to the swollen resin and agitate for 2 hours.

  • Wash the resin with DCM and cap any unreacted sites with a solution of DCM/methanol/DIPEA (17:2:1) for 30 minutes.[8]

  • Wash the resin with DCM and then N,N-dimethylformamide (DMF).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF.[1]

4. Coupling of the Second Amino Acid (Fmoc-Met-OH):

  • In a separate vial, dissolve Fmoc-Met-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.[2]

  • Add DIPEA (6 equivalents) to activate the amino acid.[2]

  • Immediately add the activated amino acid solution to the deprotected Tyr(tBu)-resin.

  • Agitate the mixture for 1-2 hours.

  • Wash the resin with DMF.

5. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 3 to remove the protecting group from Methionine.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) to the resin.[3]

  • Agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification:

  • Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol describes a representative synthesis in solution using Boc and Benzyl protecting groups.

1. Preparation of Protected Amino Acids:

  • Start with commercially available Boc-Met-OH and H-Tyr-OBzl (Tyrosine benzyl ester).

2. Coupling Reaction:

  • Dissolve Boc-Met-OH (1 equivalent) in DCM.

  • Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir for 10 minutes at 0°C.[3]

  • In a separate flask, dissolve H-Tyr-OBzl (1 equivalent) in DCM and add DIPEA (1 equivalent).

  • Add the tyrosine solution to the activated methionine solution and stir the reaction mixture overnight at room temperature.[3]

3. Work-up and Purification of Protected Dipeptide:

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude Boc-Met-Tyr-OBzl.

  • Purify the protected dipeptide by column chromatography.

4. Deprotection:

  • To remove the Boc group, dissolve the purified dipeptide in a solution of TFA in DCM (1:1) and stir for 1 hour at room temperature.

  • To remove the Benzyl ester, subject the Boc-deprotected dipeptide to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

5. Final Purification:

  • Purify the final this compound product by recrystallization or RP-HPLC.

Enzymatic Synthesis of this compound

This protocol is a conceptualized procedure based on the principles of papain-catalyzed peptide synthesis.

1. Substrate Preparation:

  • Prepare a solution of L-Methionine ethyl ester (as the acyl donor) and L-Tyrosine (as the nucleophile) in an aqueous buffer (e.g., phosphate buffer, pH 6.5).

2. Enzymatic Reaction:

  • Add papain to the substrate solution. The optimal enzyme concentration needs to be determined empirically.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC to determine the formation of this compound and the consumption of substrates.

3. Reaction Termination and Enzyme Removal:

  • Terminate the reaction by heating the mixture to denature the enzyme or by adding a specific enzyme inhibitor.

  • Remove the denatured enzyme by centrifugation or filtration.

4. Product Purification:

  • Purify the this compound from the reaction mixture using ion-exchange chromatography or RP-HPLC to separate the dipeptide from unreacted amino acids and potential byproducts.

Visualization of Synthesis Workflows

SPPS_Workflow cluster_resin On Resin cluster_solution In Solution Resin Swell Resin Attach Attach Fmoc-Tyr(tBu)-OH Resin->Attach DIPEA, DCM Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple Couple Fmoc-Met-OH Deprotect1->Couple HBTU, DIPEA, DMF Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect2->Cleave Purify RP-HPLC Purification Cleave->Purify Final This compound Purify->Final LPPS_Workflow cluster_synthesis Synthesis in Solution cluster_deprotection Deprotection cluster_final Final Product Start Boc-Met-OH + H-Tyr-OBzl Couple Coupling Reaction (DCC, HOBt) Start->Couple Purify1 Purify Protected Dipeptide Couple->Purify1 Deprotect_Boc Boc Deprotection (TFA) Purify1->Deprotect_Boc Deprotect_Bzl Benzyl Deprotection (H2, Pd/C) Deprotect_Boc->Deprotect_Bzl Purify2 Final Purification Deprotect_Bzl->Purify2 Final This compound Purify2->Final Enzymatic_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification Substrates Met-OEt + Tyr in Buffer Enzyme Add Papain Substrates->Enzyme Incubate Incubation (30°C, pH 6.5) Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Remove_Enzyme Remove Enzyme Terminate->Remove_Enzyme Purify Purification (Chromatography) Remove_Enzyme->Purify Final This compound Purify->Final

References

H-Met-Tyr-OH: A Comprehensive Guide for Use as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry-based quantification, the selection of an appropriate standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of the dipeptide H-Met-Tyr-OH with other commonly used peptide and protein digest standards. We present a comprehensive overview of their physicochemical properties, typical applications, and a detailed experimental protocol for their use in a standard liquid chromatography-mass spectrometry (LC-MS/MS) workflow.

Comparison of Common Mass Spectrometry Standards

The choice of a mass spectrometry standard is dictated by the specific requirements of the assay, including the mass range of the analyte, the desired sensitivity, and the complexity of the sample matrix. Below is a comparison of this compound with other frequently used standards.

FeatureThis compoundAngiotensin IIBradykininCytochrome C Digest
Molecular Formula C14H20N2O4S[1][2]C50H71N13O12C50H73N15O11Mixture of peptides
Molecular Weight (Da) 312.39[2][3]1046.191060.21Peptides typically range from ~500 to ~3000
CAS Number 13589-04-3[1][2][3]4474-91-358-82-29007-43-6 (for Cytochrome C)
Type DipeptideOctapeptideNonapeptide[4]Tryptic digest of a protein[5]
Purity Typically ≥ 99% (TLC)[3]High purity availableHigh purity availableComplex mixture
Typical Application System suitability testing, method development for small peptides, internal standard for quantification of similar dipeptides.LC-MS system performance evaluation, calibration standard for peptide quantification.[6][7][8]MALDI-MS calibration, standard for kininase activity assays.[4][9][10][11]LC column performance evaluation, complex sample analysis simulation, system suitability for proteomics workflows.[5][12]
Advantages Simple structure, high purity, good stability.Well-characterized, commercially available with stable isotopes.Readily available, fragments predictably.Provides a complex mixture to challenge chromatographic separation and MS performance.
Considerations May not be representative of larger peptides or proteins.Susceptible to enzymatic degradation in biological matrices.Can be subject to rapid degradation in plasma.[10]Batch-to-batch variability can occur.

Experimental Protocols

A standardized protocol is crucial for the consistent and reliable use of any mass spectrometry standard. The following is a general procedure for the use of a peptide standard, such as this compound, in a typical LC-MS/MS experiment.

Stock Solution Preparation
  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of the peptide standard.

  • Dissolution: Dissolve the peptide in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). The choice of solvent will depend on the peptide's solubility. For this compound, a solution of water with a small percentage of organic solvent (like acetonitrile or methanol) and an acid (like formic acid or trifluoroacetic acid) is often suitable.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Working Standard and Calibration Curve Preparation
  • Serial Dilution: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the initial mobile phase of your LC method.

  • Concentration Range: The concentration range of the calibration curve should encompass the expected concentration of the analyte in your samples. A typical range might be from 1 ng/mL to 1000 ng/mL.

Sample Preparation
  • Spiking (for Internal Standard): If using the peptide as an internal standard, add a fixed amount of the standard to all samples, calibration standards, and quality control samples.

  • Matrix Matching: Whenever possible, prepare the calibration standards in a matrix that is identical to the sample matrix to account for matrix effects.

LC-MS/MS Analysis
  • Chromatography: Inject the prepared samples and standards onto an appropriate LC column (e.g., a C18 reversed-phase column). Develop a gradient elution method to achieve good separation of the standard from other components.

  • Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative). For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: Select the protonated molecular ion ([M+H]+) of the peptide standard as the precursor ion. For this compound, this would be m/z 313.12.

    • Product Ions: Fragment the precursor ion in the collision cell and select one or more specific and intense product ions for monitoring.

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for the selected transitions of the standard in both the calibration standards and the samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area responses on the calibration curve.

Visualizing Workflows and Logic

To further clarify the processes involved in utilizing a mass spectrometry standard, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical considerations for standard selection.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working lcms LC-MS/MS Analysis working->lcms spike Spike Internal Standard extract Sample Extraction/Cleanup spike->extract extract->lcms integrate Peak Integration lcms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Experimental workflow for using a peptide standard.

G cluster_0 Experimental Requirements cluster_1 Standard Selection Criteria cluster_2 Decision analyte Analyte Properties (Mass, Polarity, etc.) physchem Physicochemical Similarity analyte->physchem matrix Sample Matrix (Complexity, Interferences) stability Stability in Matrix matrix->stability assay Assay Goal (Qualitative, Quantitative) availability Commercial Availability (with stable isotopes) assay->availability selection Select Optimal Standard physchem->selection stability->selection availability->selection cost Cost-Effectiveness cost->selection

Logic for selecting a mass spectrometry standard.

References

L-Methionyl-L-tyrosine: A Comparative Analysis of In Vitro and In Vivo Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of the dipeptide L-Methionyl-L-tyrosine (Met-Tyr). This document provides a comprehensive comparison of its observed biological activities in laboratory settings (in vitro) versus the physiological effects of its constituent amino acids in living organisms (in vivo), supported by experimental data and detailed methodologies.

The dipeptide L-Methionyl-L-tyrosine, composed of the essential amino acid L-methionine and the non-essential amino acid L-tyrosine, has garnered interest for its potential biological activities, particularly its antioxidant properties.[1][2] However, a direct comparison of its effects in controlled laboratory environments versus complex living systems is hampered by a notable lack of in vivo studies on the dipeptide itself. This guide, therefore, presents a detailed overview of the in vitro effects of L-Methionyl-L-tyrosine and contrasts them with the known in vivo biological activities of its constituent amino acids, L-methionine and L-tyrosine. This approach provides valuable insights into the potential physiological relevance of the in vitro findings.

In Vitro Biological Effects of L-Methionyl-L-tyrosine

The majority of research on L-Methionyl-L-tyrosine has been conducted in vitro, focusing primarily on its antioxidant capabilities. These studies have demonstrated that the dipeptide possesses significant radical scavenging activity.

Antioxidant Activity

In vitro assays have consistently shown that L-Methionyl-L-tyrosine can effectively neutralize various free radicals. This activity is often attributed to the presence of both the sulfur-containing methionine residue and the phenolic group of the tyrosine residue, which can donate electrons to stabilize radicals.

Assay Test System Key Findings Reference
ABTS Radical ScavengingChemical AssayMet-Tyr exhibits significant scavenging activity against the ABTS radical cation.Torkova et al., 2015 (cited in[3])
Peroxyl Radical ScavengingChemical AssayMet-Tyr demonstrates notable activity against peroxyl radicals.Torkova et al., 2015 (cited in[3])
Tyrosine NitrationPeroxynitrite-induced nitrationIn the presence of peroxynitrite, a potent oxidant, the tyrosine residue in the YM dipeptide undergoes nitration. The presence of methionine does not inhibit this process, unlike the effect observed with free methionine.Zhang et al., J. Biol. Chem. (2005) (cited in[4])

Experimental Protocol: ABTS Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

  • Reagent Preparation: An ABTS radical cation (ABTS•+) solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: A reference standard (e.g., Trolox) and the test compound (L-Methionyl-L-tyrosine) are prepared at various concentrations. A specific volume of the diluted ABTS•+ solution is added to a specific volume of the test compound or standard solution.

  • Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage inhibition of absorbance is calculated, and the antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vivo Biological Effects of L-Methionine and L-Tyrosine

While direct in vivo data for L-Methionyl-L-tyrosine is scarce, extensive research has been conducted on its constituent amino acids. These studies provide a foundation for postulating the potential systemic effects of the dipeptide following absorption and potential hydrolysis.

L-Methionine: In Vivo Effects

L-methionine plays a crucial role in various metabolic pathways and has been investigated for its in vivo effects on inflammation and oxidative stress.

Anti-inflammatory Activity:

In vivo studies in animal models have demonstrated the anti-inflammatory properties of L-methionine supplementation.

Study Type Animal Model Dosage Key Findings Reference
Dietary SupplementationGrowing Rats215.0, 268.8, 322.5, and 430.0 mg/kg body weight for two weeksSignificantly reduced hepatic levels of 4-hydroxy-2-nonenal (HNE), a marker of oxidative stress. Inhibited the activation of NF-κB and decreased the mRNA levels of pro-inflammatory mediators (COX-2, IL-1β, IL-6, iNOS, TNF-α). Upregulated the anti-inflammatory cytokine IL-10.[5]

Experimental Protocol: In Vivo Anti-inflammatory Study in Rats

  • Animal Model: Male Wistar rats (3-week-old) are used.

  • Treatment: Rats are orally administered different doses of L-methionine daily for a specified period (e.g., 14 days). A control group receives a standard diet.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are collected.

  • Biochemical Analysis: Hepatic HNE levels are measured using appropriate kits. The protein expression and mRNA levels of inflammatory mediators (e.g., NF-κB, IκBα, PI3K, AKT, COX-2, IL-1β, IL-6, iNOS, TNF-α, IL-10) and antioxidant enzymes (e.g., GST) are determined by Western blotting and quantitative real-time PCR, respectively.

Signaling Pathway: L-Methionine's Anti-inflammatory Action

The in vivo anti-inflammatory effects of L-methionine are partly mediated through the inhibition of the NF-κB signaling pathway.

G L_Methionine L-Methionine GST GST (Glutathione S-transferase) L_Methionine->GST stimulates PI3K_AKT PI3K/AKT Pathway L_Methionine->PI3K_AKT depresses IL_10 IL-10 [Anti-inflammatory Cytokine] L_Methionine->IL_10 upregulates HNE HNE (4-hydroxy-2-nonenal) [Oxidative Stress Marker] GST->HNE reduces IκBα IκBα PI3K_AKT->IκBα upregulates NF_κB NF-κB IκBα->NF_κB inhibits Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, IL-1β, IL-6, iNOS, TNF-α) NF_κB->Inflammatory_Mediators activates transcription of

Caption: L-Methionine's in vivo anti-inflammatory signaling pathway.

L-Tyrosine: In Vivo Effects

L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and has been studied for its effects on brain function and metabolism.

Effects on Brain Neurochemistry and Function:

In vivo studies have shown that L-tyrosine administration can influence catecholamine levels and function, particularly under stressful conditions.

Study Type Animal Model Dosage Key Findings Reference
Acute StressRats200-400 mg/kg (oral or intravenous)Attenuated behavioral abnormalities associated with acute uncontrollable stressors.[6]
Energy MetabolismYoung Rats500 mg/kg (intraperitoneal injection)Inhibited malate dehydrogenase, citrate synthase, and mitochondrial complexes II, II-III, and IV in the posterior cortex and liver.[3]

Pharmacokinetics:

Understanding the absorption and distribution of L-tyrosine is crucial for interpreting its in vivo effects.

Study Type Animal Model Administration Key Findings Reference
Pharmacokinetic StudyAwake Rats0.138-1.10 mmol/kg (intraperitoneal)Serum and brain tissue tyrosine levels increased linearly with dose. High correlation between tyrosine levels in brain tissue and microdialysate.[7]

Experimental Workflow: In Vivo Microdialysis for Brain Catecholamine Measurement

G cluster_0 Animal Preparation cluster_1 Microdialysis Experiment cluster_2 Analysis Animal Rat Surgery Stereotaxic Surgery: Implantation of Microdialysis Probe Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Perfusion Perfusion with Artificial CSF Recovery->Perfusion Tyrosine_Admin Systemic L-Tyrosine Administration (i.p.) Perfusion->Tyrosine_Admin Dialysate_Collection Collection of Microdialysate Samples Tyrosine_Admin->Dialysate_Collection HPLC HPLC-ECD Analysis of Catecholamines and Metabolites Dialysate_Collection->HPLC Data_Analysis Data Quantification and Statistical Analysis HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis to assess L-tyrosine's effect on brain catecholamines.

Comparison and Future Directions

The available evidence highlights a significant disparity in the research landscape of L-Methionyl-L-tyrosine. While in vitro studies strongly suggest its potential as an antioxidant, the absence of in vivo data makes it difficult to translate these findings into a physiological context.

Key Points of Comparison:

  • Antioxidant Activity: L-Methionyl-L-tyrosine demonstrates direct radical scavenging activity in vitro. The in vivo antioxidant effects of L-methionine are mediated through the enhancement of endogenous antioxidant systems like GST.

  • Mechanism of Action: The in vitro antioxidant mechanism of the dipeptide is likely direct electron/hydrogen donation. In vivo, L-methionine's effects involve complex signaling pathways that regulate gene expression of inflammatory and antioxidant proteins.

  • Bioavailability and Metabolism: The in vivo fate of orally or parenterally administered L-Methionyl-L-tyrosine is unknown. It is unclear whether the dipeptide is absorbed intact or hydrolyzed into its constituent amino acids before exerting any biological effect. The pharmacokinetics of L-tyrosine and the metabolic roles of L-methionine are well-characterized, but this does not directly inform on the behavior of the dipeptide.

Future Research:

To bridge the knowledge gap, future research should prioritize:

  • In vivo pharmacokinetic studies of L-Methionyl-L-tyrosine to determine its absorption, distribution, metabolism, and excretion.

  • In vivo efficacy studies in animal models of diseases associated with oxidative stress and inflammation (e.g., neurodegenerative diseases, inflammatory bowel disease) to evaluate the therapeutic potential of the dipeptide.

  • Comparative studies directly comparing the in vivo effects of L-Methionyl-L-tyrosine with its constituent amino acids and other related dipeptides.

References

A Comparative Structural Analysis of H-Met-Tyr-OH Crystal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of the dipeptide L-methionyl-L-tyrosine (H-Met-Tyr-OH). The structural features of this compound are compared with related dipeptides, H-Gly-Met-OH and H-Met-Gly-OH, supported by experimental data from X-ray crystallography and other analytical techniques. This document is intended to serve as a valuable resource for researchers in the fields of structural biology, medicinal chemistry, and drug development.

Introduction

The three-dimensional structure of peptides is fundamental to their biological function. Understanding the conformational preferences and intermolecular interactions of dipeptides in the crystalline state provides crucial insights into their physicochemical properties, stability, and potential as therapeutic agents. This compound, a dipeptide composed of methionine and tyrosine, is of particular interest due to the presence of the readily oxidizable sulfur atom in methionine and the phenolic hydroxyl group in tyrosine, which can participate in various biological processes, including antioxidant defense mechanisms.[1]

This guide presents a comprehensive structural analysis of this compound crystal and compares it with the isomeric dipeptides H-Gly-Met-OH and H-Met-Gly-OH to elucidate the influence of amino acid sequence and side-chain functionalities on the crystal packing and molecular conformation.

Crystallographic Data Comparison

The crystal structures of this compound·H₂O, H-Gly-Met-OH, and H-Met-Gly-OH have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in the table below.

ParameterThis compound·H₂O[2]H-Gly-Met-OHH-Met-Gly-OH
Chemical Formula C₁₄H₂₀N₂O₄S·H₂OC₇H₁₄N₂O₃SC₇H₁₄N₂O₃S
Molecular Weight 330.39206.26206.26
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁P2₁2₁2₁
a (Å) 5.4826(3)6.2517(2)5.2521(3)
b (Å) 12.4971(7)5.4935(2)11.4126(7)
c (Å) 23.5451(13)14.5686(6)16.5403(10)
α (°) 909090
β (°) 9091.147(4)90
γ (°) 909090
Volume (ų) 1613.23(15)499.89(3)991.65(10)
Z 424
Calculated Density (Mg/m³) 1.3601.3691.382

Structural Analysis and Key Findings

This compound Monohydrate

The crystal structure of this compound reveals that it crystallizes as a monohydrate in a zwitterionic form.[2] The amine group of the methionine residue is protonated (-NH₃⁺), and the carboxyl group of the tyrosine residue is deprotonated (-COO⁻). This zwitterionic nature plays a significant role in the extensive network of intermolecular hydrogen bonds that stabilize the crystal lattice.[2][3] The crystal packing is characterized by strong N—H···O, C—H···O, O—H···S, and O—H···O hydrogen bonds, forming a three-dimensional network.[1][2] The presence of a water molecule further contributes to this network through hydrogen bonding.[2]

The conformation of the dipeptide is defined by several torsion angles. The peptide linkage is nearly planar, as expected. The methionine portion exhibits an extended conformation of its sulfur-containing side chain.[3]

Comparison with H-Gly-Met-OH and H-Met-Gly-OH

A comparison with the isomeric dipeptides H-Gly-Met-OH and H-Met-Gly-OH highlights the influence of the amino acid sequence on the molecular conformation. Both of these dipeptides also exist as zwitterions in the solid state. However, their backbone conformations differ significantly. The H-Gly-Met-OH molecule adopts an extended backbone structure. In contrast, H-Met-Gly-OH has a kinked conformation with two nearly planar regions.

These conformational differences are reflected in their crystal packing and hydrogen bonding patterns. Both structures feature extensive three-dimensional hydrogen-bonding networks involving N—H···O interactions.

Experimental Protocols

Synthesis and Crystallization
  • This compound: The dipeptide L-Met-L-Tyr can be obtained from commercial sources. Single crystals suitable for X-ray diffraction are grown by slow evaporation of an ethanolic solution containing trace amounts of water.[1]

  • H-Gly-Met-OH and H-Met-Gly-OH: These dipeptides can also be sourced commercially. Crystallization is typically achieved through slow evaporation from aqueous solutions.

X-ray Diffraction Data Collection and Structure Determination

Single-crystal X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain high-resolution data. A suitable diffractometer, such as a Bruker Kappa APEXII DUO CCD, is used.[1]

General Workflow:

  • A single crystal of suitable size is mounted on the goniometer.

  • The unit cell parameters are determined from initial diffraction images.

  • A full sphere of diffraction data is collected using ω and φ scans.

  • The collected data is processed, including integration of reflection intensities and absorption corrections.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data using least-squares methods.

Software packages commonly used for data processing and structure solution and refinement include SAINT, SADABS, SHELXS, and SHELXL.[1]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination s1 Dipeptide Synthesis/ Procurement s2 Crystallization (Slow Evaporation) s1->s2 x1 Crystal Mounting s2->x1 x2 Data Collection x1->x2 x3 Data Processing (Integration, Scaling, Absorption Correction) x2->x3 d1 Structure Solution (Direct/Patterson Methods) x3->d1 d2 Structure Refinement d1->d2 d3 Validation & Analysis d2->d3 logical_comparison cluster_hmtoh This compound·H₂O cluster_alternatives Alternative Dipeptides cluster_hgmoh H-Gly-Met-OH cluster_hmgoh H-Met-Gly-OH hmtoh Zwitterionic Form (-NH₃⁺ at Met, -COO⁻ at Tyr) hmtoh_hbond Extensive H-Bonding Network (N-H···O, C-H···O, O-H···S, O-H···O) hmtoh->hmtoh_hbond hgmoh Zwitterionic Form hmtoh->hgmoh Comparison hmgoh Zwitterionic Form hmtoh->hmgoh Comparison hmtoh_water Monohydrate (Water-mediated H-bonds) hmtoh_hbond->hmtoh_water hmtoh_conf Extended Met Side Chain hmtoh_water->hmtoh_conf hgmoh_conf Extended Backbone Conformation hgmoh->hgmoh_conf hgoh_conf hgoh_conf hmgoh->hgoh_conf hmgoh_conf Kinked Backbone Conformation

References

A Researcher's Guide to H-Met-Tyr-OH: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of peptides are paramount. This guide provides a comprehensive comparison of H-Met-Tyr-OH (L-Methionyl-L-tyrosine) from various hypothetical suppliers. The objective is to offer a framework for evaluating this dipeptide based on critical quality attributes, including purity, identity, and biological activity, supported by detailed experimental protocols.

This compound at a Glance:

This compound is a dipeptide with the chemical formula C14H20N2O4S and a molecular weight of approximately 312.39 g/mol .[1] It has garnered interest in several research fields. In neuroscience, it is investigated as a potential precursor to neurotransmitters, which may have implications for cognitive function and mood regulation.[1] Furthermore, its antioxidant properties make it a candidate for applications in skincare and as a nutritional supplement.[1] Some studies also suggest its potential as an antihypertensive agent.

Supplier Product Comparison

To ensure the reproducibility and validity of research findings, it is crucial to assess the quality of this compound from different suppliers. The following table summarizes key specifications that should be considered. While actual values will vary between batches and suppliers, this table provides a template for comparison.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Supplier C (Hypothetical) Test Method
Purity (HPLC) ≥ 99.5%≥ 99.0%≥ 98.5%RP-HPLC
Identity (MS) Conforms to structureConforms to structureConforms to structureESI-MS
Appearance White to off-white powderWhite crystalline powderWhite powderVisual Inspection
Solubility Soluble in waterSoluble in waterSoluble in dilute aqueous acidsVisual Inspection
Antioxidant Activity (IC50) 50 µM65 µM80 µMDPPH Assay
ACE Inhibition (IC50) 100 µM120 µM150 µMACE Inhibitory Assay

Detailed Experimental Protocols

To independently verify the quality of this compound, researchers can employ the following standardized analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the target peptide from any impurities based on hydrophobicity.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[3][4]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[2]

  • Data Analysis: Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.[2][3]

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide in Mobile Phase A filter Filter through 0.22 µm filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution with Mobile Phases A and B inject->separate detect UV detection at 214/280 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for determining this compound purity via HPLC.

Identity Confirmation by Mass Spectrometry (MS)

This technique confirms the molecular weight of the peptide, verifying its identity.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Preparation: The eluent from the HPLC can be directly coupled to the mass spectrometer. Alternatively, dissolve the peptide in a suitable volatile solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for this compound. Tandem MS (MS/MS) can be used to further confirm the amino acid sequence by fragmentation analysis.[5]

Workflow for Mass Spectrometry Identity Confirmation

cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis infuse Direct infusion or LC-MS ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis (TOF/Quadrupole) ionize->analyze compare Compare experimental vs. theoretical m/z analyze->compare confirm Confirm Molecular Weight compare->confirm

Caption: Workflow for confirming the identity of this compound using mass spectrometry.

In Vitro Biological Activity Assays

This assay measures the ability of the peptide to scavenge free radicals.[6][7]

Protocol:

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare various concentrations of the this compound peptide in a suitable solvent.

    • Mix the peptide solutions with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals).[6][8]

This assay evaluates the peptide's ability to inhibit ACE, an enzyme involved in blood pressure regulation.[9][10]

Protocol:

  • Reagents: ACE from rabbit lung, the substrate hippuryl-histidyl-leucine (HHL), and a suitable buffer.

  • Procedure:

    • Pre-incubate the ACE enzyme with various concentrations of the this compound peptide.

    • Initiate the reaction by adding the HHL substrate.

    • Incubate at 37°C.

    • Stop the reaction and quantify the amount of hippuric acid released.

  • Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.[10][11]

Biological Context: Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are still under investigation, its components, methionine and tyrosine, are crucial for various cellular processes. Tyrosine is a precursor for the synthesis of catecholamines and is a key substrate for tyrosine kinases, which are central to many signaling cascades, including the c-MET pathway.[12] The c-MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways involved in cell proliferation, migration, and survival.[12]

Simplified c-MET Signaling Pathway

HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET Dimerization & Autophosphorylation GAB1 GAB1 p_cMET->GAB1 Recruits RAS RAS p_cMET->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Simplified overview of the HGF/c-MET signaling cascade.

Conclusion

The selection of a high-quality peptide is a critical step in ensuring the success of research and development projects. This guide provides a framework for the comparative evaluation of this compound from different suppliers. By employing the detailed experimental protocols for purity, identity, and biological activity, researchers can make informed decisions and contribute to the generation of reliable and reproducible scientific data. It is recommended to request a Certificate of Analysis (CoA) from suppliers and, if necessary, perform in-house validation using the methods described herein.

References

Methionyl-tyrosine as an Antioxidant: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of the dipeptide Methionyl-tyrosine (Met-Tyr) with other relevant antioxidants. The information presented herein is supported by experimental data to facilitate an objective evaluation of its potential applications in research and drug development.

Mechanism of Action of Methionyl-tyrosine

Methionyl-tyrosine exhibits a multi-faceted antioxidant capacity, acting through both direct radical scavenging and potentially by influencing endogenous antioxidant systems. Its efficacy is attributed to the synergistic action of its two constituent amino acid residues, methionine and tyrosine.

Direct Radical Scavenging:

The primary antioxidant mechanism of Methionyl-tyrosine involves the direct neutralization of free radicals. This is achieved through two principal actions:

  • Hydrogen Atom Donation by Tyrosine: The phenolic hydroxyl group of the tyrosine residue can donate a hydrogen atom to a free radical, thereby neutralizing it. This process results in the formation of a more stable tyrosyl radical.

  • Reductive Scavenging by Methionine: The sulfur atom in the methionine residue is susceptible to oxidation and can directly reduce reactive oxygen species (ROS).

A key feature of Met-Tyr's potent antioxidant activity is the intramolecular electron transfer from the methionine residue to the tyrosyl radical formed after hydrogen donation. This regenerates the tyrosine residue, allowing it to scavenge additional radicals, while the radical is transferred to the methionine residue. This synergistic interaction makes Met-Tyr a more effective antioxidant than its individual amino acid components. The specific sequence of the amino acids is crucial, with Met-Tyr demonstrating significantly higher antioxidant activity than Tyrosyl-methionine (Tyr-Met), suggesting that the C-terminal position of tyrosine is more favorable for this intramolecular regeneration.

cluster_0 Direct Radical Scavenging by Met-Tyr Free_Radical Free Radical (R•) Met_Tyr Methionyl-tyrosine (Met-Tyr) Free_Radical->Met_Tyr H• donation from Tyr Neutralized_Molecule Neutralized Molecule (RH) Tyr_Radical_Met Tyrosyl Radical-Methionine Met_Tyr->Tyr_Radical_Met Met_Radical_Tyr Methionine Radical-Tyrosine Tyr_Radical_Met->Met_Radical_Tyr Intramolecular Electron Transfer Regenerated_Tyr Regenerated Tyr residue Met_Radical_Tyr->Regenerated_Tyr Regenerates Tyr for further scavenging

Proposed mechanism of direct antioxidant action of Methionyl-tyrosine.

Potential Involvement in Cellular Antioxidant Pathways:

While direct evidence for Methionyl-tyrosine is still emerging, its constituent amino acid, methionine, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This is a critical endogenous defense mechanism against oxidative stress. Methionine availability can lead to the activation of Nrf2, which in turn upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Given that Met-Tyr contains a methionine residue, it is plausible that it could also contribute to the activation of the Nrf2-ARE pathway, thereby exerting an indirect antioxidant effect by bolstering cellular defenses. However, further research is required to definitively confirm this mechanism for the dipeptide itself.

cluster_1 Hypothesized Indirect Antioxidant Action via Nrf2 Pathway Met_Tyr Methionyl-tyrosine (Hypothesized) Keap1 Keap1 Met_Tyr->Keap1 Inhibition (based on Met action) Nrf2 Nrf2 Keap1->Nrf2 Repression Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Hypothesized Nrf2 pathway activation by Methionyl-tyrosine.

Comparative Antioxidant Performance

The antioxidant capacity of Methionyl-tyrosine has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, comparing Met-Tyr with its constituent amino acids and other relevant dipeptides. All Antioxidant Capacity (AOC) values are expressed in µmol Trolox Equivalents (TE) per µmol of the substance.

Table 1: ABTS Radical Cation Scavenging Activity (TEAC Assay)

CompoundAntioxidant Capacity (µmol TE/µmol)Reference
Methionyl-tyrosine (Met-Tyr) Synergistic Effect Observed
Tyrosine (Tyr)3.38 ± 0.07
Methionine (Met)0
Tryptophan (Trp)3.33 ± 0.05
Cysteine (Cys)2.04 ± 0.12
Histidine (His)0
Tryptophyl-tyrosine (Trp-Tyr)5.17
Tyrosyl-tryptophan (Tyr-Trp)6.04
Tyrosyl-histidine (Tyr-His)Synergistic Effect Observed
Histidyl-tyrosine (His-Tyr)Synergistic Effect Observed

Data from Torkova et al., 2015. A synergistic effect for Met-Tyr was noted, indicating its AOC is greater than the sum of its parts, though a specific numerical value was not provided in this context.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

CompoundAntioxidant Capacity (µmol TE/µmol)Reference
Methionyl-tyrosine (Met-Tyr) Additive Effect Observed
Tyrosine (Tyr)1.02 ± 0.03
Methionine (Met)0.49 ± 0.03
Tryptophan (Trp)2.79 ± 0.05
Cysteine (Cys)0.49 ± 0.04
Histidine (His)0.078 ± 0.003
Tryptophyl-tyrosine (Trp-Tyr)5.1 (Synergistic)
Tyrosyl-tryptophan (Tyr-Trp)Additive Effect Observed

Data from Torkova et al., 2015. An additive effect suggests the AOC of the dipeptide is roughly equal to the sum of the AOC of its constituent amino acids.

Table 3: Comparative Antioxidant Activity in DPPH and FRAP Assays

CompoundDPPH Radical Scavenging (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP)
Methionyl-tyrosine (Met-Tyr) Data not availableData not available
L-DopaLower IC50 than L-TyrosineHigher reducing power than L-Tyrosine
L-TyrosineEffective scavengerExhibits reducing power
Ascorbic AcidPotent scavengerStrong reducing agent
TroloxStandard potent scavengerStandard strong reducing agent
BHA (Butylated hydroxyanisole)Potent scavengerNot applicable
BHT (Butylated hydroxytoluene)Potent scavengerNot applicable

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays mentioned in this guide.

cluster_2 General Experimental Workflow for Antioxidant Assays Sample_Prep Sample Preparation (Dissolution and Dilution) Reaction Reaction Incubation (Sample + Reagent) Sample_Prep->Reaction Reagent_Prep Assay Reagent Preparation Reagent_Prep->Reaction Measurement Spectrophotometric or Fluorometric Measurement Reaction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, TEAC) Measurement->Data_Analysis

General workflow for in vitro antioxidant capacity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

  • Reagents:

    • DPPH stock solution (e.g., 0.1 mM in methanol or ethanol).

    • Test samples and standards (e.g., Ascorbic acid, Trolox) at various concentrations.

    • Solvent (methanol or ethanol).

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • Add a specific volume of the test sample or standard to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC Assay)
  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test samples and a standard (e.g., Trolox) at various concentrations.

    • Solvent (e.g., ethanol or phosphate buffer).

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with the solvent to obtain a working solution with a specific absorbance at 734 nm (e.g., 0.70 ± 0.02).

    • Add a small volume of the test sample or standard to the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Reagents:

    • Fluorescent probe (e.g., fluorescein) solution.

    • Peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

    • Test samples and a standard (Trolox) at various concentrations.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • In a microplate, add the fluorescent probe, the test sample or standard, and the phosphate buffer.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay kinetically at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time at a constant temperature (e.g., 37°C).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

  • Reagents:

    • FRAP reagent, prepared fresh by mixing:

      • Acetate buffer (300 mM, pH 3.6).

      • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

      • Ferric chloride (FeCl₃) solution (20 mM in water).

    • Test samples and a standard (e.g., FeSO₄ or Trolox) at various concentrations.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

  • Data Analysis: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram or liter of the sample.

A Researcher's Guide to Antibody Cross-Reactivity with H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies with the dipeptide H-Met-Tyr-OH (Methionyl-Tyrosine). While specific antibodies targeting this dipeptide are not widely documented, this document outlines the critical experimental procedures and data interpretation necessary for researchers encountering or developing antibodies with potential off-target binding to small peptides. We present hypothetical comparative data to illustrate the assessment process and discuss alternative detection technologies.

The Challenge of Small Peptide Cross-Reactivity

Antibodies are indispensable tools in research and drug development, prized for their high specificity. However, the potential for cross-reactivity—the binding of an antibody to an unintended target—can lead to unreliable experimental results and potential safety concerns.[1] This issue is particularly nuanced when dealing with small molecules like peptides. An antibody developed against a peptide sequence within a larger protein may also recognize and bind to that same peptide in its free form or to structurally similar peptides.[2]

Cross-reactivity arises when an antibody's antigen-binding site (Fab region) recognizes similar structural motifs, or epitopes, on different molecules.[3] For a dipeptide such as this compound, this could mean an antibody might bind to:

  • The intended target protein that contains the Met-Tyr sequence.

  • The free this compound dipeptide.

  • Dipeptides with similar structures (e.g., H-Tyr-Met-OH, H-Phe-Tyr-OH).

  • Proteins containing post-translational modifications that mimic the dipeptide's structure.

This guide uses this compound as a model to demonstrate how to rigorously assess and quantify such cross-reactivity.

Comparative Analysis of Antibody Specificity

To effectively evaluate cross-reactivity, a panel of related and unrelated peptides should be tested. The following table presents a hypothetical dataset for a monoclonal antibody ("mAb-MT1") raised against a protein containing the Met-Tyr sequence. Binding affinity is measured by Surface Plasmon Resonance (SPR), with a lower dissociation constant (KD) indicating stronger binding.

Table 1: Hypothetical Binding Affinity of mAb-MT1 to Various Peptides

AnalyteSequenceBinding Affinity (KD) (nM)Percent Cross-Reactivity (%)*
Primary Target ...Glu-Met-Tyr -Ala...1.2100%
Dipeptide of Interest This compound85.71.4%
Alternative Dipeptide 1 H-Tyr-Met-OH1,2500.1%
Alternative Dipeptide 2 H-Phe-Tyr-OH> 10,000< 0.01%
Alternative Dipeptide 3 H-Met-Phe-OH> 10,000< 0.01%
Unrelated Dipeptide H-Gly-Ala-OHNo Binding Detected0%

*Percent Cross-Reactivity calculated as: (KD of Primary Target / KD of Analyte) x 100.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two primary methods for quantifying antibody-peptide interactions.

Peptide-ELISA Protocol for Cross-Reactivity Screening

This protocol is adapted from standard peptide-ELISA procedures and is designed to measure the relative binding of an antibody to various immobilized peptides.[4][5][6]

A. Solutions and Reagents

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.[4]

  • Peptides: this compound and other control peptides, diluted to 1-2 µg/mL in Coating Buffer.[4]

  • Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).[5][6]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody Solution: Antibody of interest (e.g., mAb-MT1) diluted in Blocking Buffer.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted according to the manufacturer's instructions.

  • Substrate: TMB or other suitable chromogenic substrate.

  • Stop Solution: 1 M HCl or 1 M H₂SO₄.

B. Protocol Steps

  • Coating: Add 100 µL of each diluted peptide solution to separate wells of a 96-well microplate. Incubate overnight at 4°C.[4][5][6]

  • Washing (1): Empty the plate and wash 3 times with 300 µL of Wash Buffer per well.[5][6]

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing (2): Repeat the wash step as in B.2.

  • Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature.

  • Washing (3): Repeat the wash step as in B.2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.[7]

  • Washing (4): Wash 5 times with Wash Buffer to minimize background signal.[4]

  • Detection: Add 100 µL of substrate to each well. Allow color to develop for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics.[8] This protocol is essential for determining the KD values presented in Table 1.[9][10]

A. Materials and Setup

  • SPR Instrument: (e.g., Biacore™ system).

  • Sensor Chip: CM5 or similar sensor chip suitable for amine coupling.

  • Ligand: Antibody of interest (e.g., mAb-MT1).

  • Analytes: this compound and other control peptides in a suitable running buffer (e.g., HBS-EP+).

  • Immobilization Reagents: EDC/NHS, ethanolamine.

B. Protocol Steps

  • Antibody Immobilization: Immobilize the antibody onto the sensor chip surface via amine coupling according to the manufacturer's protocol. This creates the ligand surface.

  • Analyte Injection: Inject a series of concentrations of a single peptide analyte (e.g., this compound) over the sensor surface at a constant flow rate.[9] This is the association phase.

  • Dissociation: Flow the running buffer over the chip to measure the dissociation of the peptide from the antibody.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgram data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

  • Repeat: Repeat steps 2-5 for each peptide analyte to be tested.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for understanding complex workflows and relationships. The following visualizations were created using the DOT language.

G cluster_prep Preparation cluster_screening Screening & Analysis cluster_results Data Interpretation peptide Synthesize Peptides (this compound, Controls) elisa Peptide-ELISA Screening peptide->elisa spr SPR Kinetic Analysis peptide->spr ab Produce/Purify Antibody (e.g., mAb-MT1) ab->elisa ab->spr elisa->spr If binding detected table Generate Comparative Table (Affinity, % Cross-Reactivity) spr->table conclusion Assess Specificity Profile table->conclusion

Caption: Workflow for assessing antibody cross-reactivity with dipeptides.

G cluster_targets Potential Binding Targets ab mAb-MT1 target Target Protein (...Met-Tyr...) ab->target High Affinity (KD = 1.2 nM) peptide1 This compound ab->peptide1 Weak Affinity (KD = 85.7 nM) peptide2 H-Tyr-Met-OH ab->peptide2 Very Weak Affinity (KD = 1,250 nM) peptide3 H-Gly-Ala-OH

Caption: Logical relationship of mAb-MT1 binding affinity to various targets.

Alternatives to Conventional Antibodies

For applications requiring highly specific recognition of small molecules, or where antibody stability is a concern, several alternative technologies exist. These can serve as valuable comparative controls or as primary detection reagents.

Table 2: Comparison of Detection Technologies for Small Peptides

TechnologyPrincipleAdvantagesDisadvantages
Monoclonal Antibodies Immunological recognition by B-cell clones.High specificity and affinity; well-established protocols.Potential for cross-reactivity; batch-to-batch variability; stability limitations.[11]
Peptide-Based Binders Peptides selected via bacterial display or "click chemistry" to bind a target.[11]High stability (chemical and thermal); scalable synthesis.[11]Discovery process can be complex; may have lower affinity than antibodies.
Scaffold Proteins Engineered non-antibody proteins (e.g., Affimers, Affibodies) with customized binding surfaces.[12]Small size; high stability; can be produced in bacteria.[12]May require significant engineering effort; newer technology.
Molecularly Imprinted Polymers (MIPs) Synthetic polymers created with template molecules, forming specific binding cavities.Excellent for small molecules; high stability and reusability; low cost.[13]Less effective for larger molecules; preparation can be complex.[13]

References

Safety Operating Guide

Proper Disposal of H-Met-Tyr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of H-Met-Tyr-OH (L-Methionyl-L-tyrosine), a dipeptide used in scientific research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound in a designated laboratory area while adhering to the following safety protocols.

Personal Protective Equipment (PPE):

A comprehensive set of PPE must be worn at all times when handling this compound to minimize exposure risks.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection A suitable respirator is required when dusts are generated.

Engineering Controls:

All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area. A certified chemical fume hood is recommended to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

First Aid Measures:

  • If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

  • In Case of Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • In Case of Eye Contact: Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]

  • If Inhaled: Immediately relocate yourself or the casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management service. Do not dispose of this chemical down the drain or in regular solid waste streams.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder in a dedicated, sealed, and clearly labeled container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container label should include the chemical name ("this compound"), the CAS number (13589-04-3), and the appropriate hazard pictograms (e.g., warning).[1]

2. Spill Management:

In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup: Wearing appropriate PPE, collect the spilled material and any contaminated absorbent materials.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse.

  • Waste Disposal: Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.[1]

3. Container Management:

  • Use only approved, chemically resistant containers for waste collection.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Do not overfill waste containers; a recommended maximum is 80% of the container's capacity.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

  • Provide the EHS office with accurate information about the waste, including its composition and volume.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C14H20N2O4S
Molar Mass 312.38 g·mol−1
CAS Number 13589-04-3

Note: Data sourced from multiple references.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate spill Spill Occurs segregate->spill label_container 3. Label Waste Container (Chemical Name, CAS, Hazards) segregate->label_container contain_spill Spill Containment & Cleanup spill->contain_spill Yes spill->label_container No contain_spill->label_container store_waste 4. Store in Designated Area (Ventilated, Secure) label_container->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling H-Met-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as H-Met-Tyr-OH are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. Given that specific toxicological properties of many research peptides are not extensively documented, a precautionary approach is essential. This guide provides a step-by-step operational plan for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

In Case of Accidental Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water[3].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes[3].

  • Inhalation: Move to an area with fresh air[3].

  • Spill: Absorb any spills with inert material and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly[3].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly in its lyophilized powder form, to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn to protect against accidental splashes[4]. Goggles with indirect ventilation are recommended for significant splash potential[5].
Hand Protection Chemical-resistant glovesNitrile gloves are a standard for handling research chemicals. Change gloves immediately if they become contaminated[4].
Body Protection Laboratory coat or apronShould be worn over standard clothing to protect the skin[4].
Respiratory Protection Fume hood or biosafety cabinetEssential when handling the lyophilized powder to prevent inhalation, as the fine powder can easily become airborne[4][6].

Experimental Protocols: Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Storage of Lyophilized Peptide:

  • Store at or below -20°C for long-term stability[7][8].

  • Keep in a tightly sealed container in a desiccator to prevent moisture absorption, as peptides are often hygroscopic[7][9].

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to reduce moisture uptake[7][10].

Reconstitution and Solution Storage:

  • When reconstituting, use high-purity water or an appropriate buffer. For peptides containing Methionine (Met), which is susceptible to oxidation, the use of oxygen-free water may be beneficial[7].

  • To dissolve the peptide, consider its overall charge. A general guideline is to use an acidic buffer for basic peptides and a basic buffer for acidic peptides[7].

  • Once in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide[9].

  • Store peptide solutions at -20°C or -80°C for extended periods[9]. For short-term storage, 4°C is acceptable for a few days[8].

Disposal Plan

All waste generated from experiments involving this compound must be treated as chemical waste and disposed of according to institutional and local regulations[4][11].

Waste Segregation and Containment:

Waste StreamDescriptionContainment Procedure
Solid Peptide Waste Unused or expired lyophilized this compound.Place in a clearly labeled, sealed container for chemical waste[3].
Contaminated Labware Pipette tips, vials, gloves, and other disposable materials in direct contact with the peptide.Collect in a dedicated, leak-proof hazardous waste container labeled "Hazardous Waste" and listing the peptide name[6][12].
Liquid Peptide Waste Solutions containing this compound.Collect in a sealed, leak-proof container clearly labeled as "Hazardous Waste" with the full chemical name. Secondary containment is recommended[3][12].

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials, tips) waste_type->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., peptide solutions, buffers) waste_type->liquid_waste Is it liquid? solid_container Segregate into Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Segregate into Labeled Liquid Chemical Waste Container with Secondary Containment liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->ehs_pickup final_disposal Final Compliant Disposal ehs_pickup->final_disposal

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-tyr-OH
Reactant of Route 2
Reactant of Route 2
H-Met-tyr-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。